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5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde Documentation Hub

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  • Product: 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde
  • CAS: 1188228-82-1

Core Science & Biosynthesis

Foundational

synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of a robu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure found in numerous pharmacologically active agents.[1] This document outlines a strategic approach centered on the versatile Vilsmeier-Haack reaction, detailing the underlying reaction mechanisms, step-by-step experimental protocols, and critical process considerations. The synthesis is designed to be both logical and reproducible, providing a solid foundation for further research and development activities.

Introduction: The Significance of the Isoxazole Scaffold

The 1,2-oxazole (or isoxazole) ring is a five-membered heteroaromatic system containing adjacent nitrogen and oxygen atoms. This motif is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antibacterial, and antiviral properties.[1][2] The specific substitution pattern of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde presents a unique scaffold for library synthesis and lead optimization. The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, while the chloro-substituent can be exploited for further functionalization, making this molecule a valuable building block for drug discovery professionals.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule suggests a strategy hinging on the powerful Vilsmeier-Haack reaction. This reaction is renowned for its ability to introduce a formyl group onto electron-rich aromatic and heteroaromatic systems.[3][4]

The key disconnection points to a 3-(2-methylphenyl)-1,2-oxazol-5(4H)-one intermediate. This precursor contains the core isoxazole ring with the required aryl substituent and is primed for the crucial chlorination and formylation step.

G Target 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde Precursor1 3-(2-methylphenyl)-1,2-oxazol-5(4H)-one Target->Precursor1 Vilsmeier-Haack (Chlorination & Formylation) Precursor2 2-Methylbenzaldehyde Oxime Precursor1->Precursor2 Cyclization Precursor3 Ethyl Chloroacetate Precursor1->Precursor3 Cyclization G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Chlorination DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Isoxazolone 3-(2-methylphenyl)- 1,2-oxazol-5(4H)-one Iminium_Salt Iminium Intermediate Isoxazolone->Iminium_Salt Electrophilic Attack by Vilsmeier Reagent Product Target Aldehyde Iminium_Salt->Product Aqueous Hydrolysis

Caption: Overview of the Vilsmeier-Haack reaction workflow.

The use of BTC (triphosgene) as a safer alternative to POCl₃ or phosgene has been reported for similar transformations and can offer environmental and safety benefits. [5]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. POCl₃ is highly corrosive and reacts violently with water. DMF is a skin irritant.

Protocol 4.1: Synthesis of 3-(2-methylphenyl)-1,2-oxazol-5(4H)-one
  • Reagents and Setup:

    • 2-Methylbenzaldehyde oxime (1.0 eq)

    • Ethyl chloroacetate (1.1 eq)

    • Sodium metal (1.2 eq)

    • Anhydrous ethanol

    • Round-bottom flask equipped with a reflux condenser and a drying tube.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), carefully add sodium metal to anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

    • Once the sodium has completely dissolved, add 2-methylbenzaldehyde oxime to the solution and stir for 15 minutes at room temperature.

    • Add ethyl chloroacetate dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully neutralize with dilute hydrochloric acid.

    • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 4.2: Synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde via Vilsmeier-Haack Reaction
  • Reagents and Setup:

    • 3-(2-methylphenyl)-1,2-oxazol-5(4H)-one (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (3.0 eq)

    • N,N-Dimethylformamide (DMF) (5.0 eq)

    • Dichloromethane (DCM, anhydrous)

    • Three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet.

  • Procedure:

    • In a three-neck flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by adding POCl₃ dropwise to an ice-cooled solution of DMF in anhydrous DCM. Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes.

    • Add a solution of 3-(2-methylphenyl)-1,2-oxazol-5(4H)-one in anhydrous DCM dropwise to the freshly prepared Vilsmeier reagent, ensuring the temperature remains below 10 °C.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product with DCM (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient).

Data Summary and Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
3-(2-methylphenyl)-1,2-oxazol-5(4H)-oneC₁₀H₉NO₂175.1875-85White to off-white solid
5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehydeC₁₁H₈ClNO₂221.6460-75Pale yellow solid

Characterization Techniques:

  • ¹H NMR: To confirm the proton environment, including the characteristic aldehyde proton signal (~9.5-10.5 ppm) and the aromatic protons.

  • ¹³C NMR: To identify all unique carbon atoms, including the carbonyl carbon of the aldehyde (~185-195 ppm).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the aldehyde (~1680-1700 cm⁻¹) and C=N of the isoxazole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the target compound.

  • Elemental Analysis: To determine the elemental composition (C, H, N).

Conclusion

This guide presents a well-grounded, two-step synthetic route for the preparation of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde. The strategy leverages a classical isoxazolone formation followed by a highly efficient Vilsmeier-Haack reaction for concurrent chlorination and formylation. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize this valuable heterocyclic building block for their research endeavors.

References

  • Jin, C., Chen, J., & Sun, W. (2011). A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2- ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT. HETEROCYCLES, 83(1), 153.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Singh, R. K., Bhatt, A., Kant, R., & Chauhan, P. K. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 263-269.
  • Shukla, M. B., Mahyavanshi, J. B., & Parmar, K. A. (2019). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant. Journal of Drug Delivery and Therapeutics, 9(2-s), 1-5.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.
  • Google Patents. (n.d.). CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. Retrieved from [Link]

  • ScienceDirect. (2004, August 15). 3-Chloro-2-methylphenyl-substituted semicarbazones: synthesis and anticonvulsant activity. Retrieved from [Link]

  • Growing Science. (n.d.). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and α-ami. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. Retrieved from [Link]

  • Semantic Scholar. (2010, May 1). 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde as a new synthon for the synthesis of fused ring heterocycles via intramolecular 1,3-dipolar cycloaddition reactions. Retrieved from [Link]

  • MDPI. (2021, July 13). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Retrieved from [Link]

  • Scholars Middle East Publishers. (n.d.). Design, Synthesis, Characterizations and Biological Evaluations of Substituted 2-((3-Chloro-2-Methylphenyl) ((1-. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

Sources

Exploratory

The Privileged Isoxazole-4-Carbaldehyde Scaffold: A Technical Guide to Biological Activity and Synthetic Workflows

Executive Summary In modern medicinal chemistry, the search for "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is paramount. Among five-membered he...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the search for "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is paramount. Among five-membered heterocycles, the isoxazole ring stands out due to its unique electronic properties, characterized by adjacent nitrogen and oxygen atoms. When functionalized with an electrophilic aldehyde at the C4 position, the resulting substituted isoxazole-4-carbaldehydes become exceptionally versatile building blocks.

As a Senior Application Scientist, I have observed that the true power of the isoxazole-4-carbaldehyde core lies in its dual utility: it acts as a rigid, hydrogen-bonding pharmacophore in biological systems and serves as a highly reactive synthetic hub for late-stage functionalization. This whitepaper synthesizes recent advancements in the biological evaluation of these derivatives, detailing their mechanistic pathways, summarizing key quantitative data, and providing field-proven experimental protocols for their synthesis and screening.

Mechanistic Grounding: The Isoxazole Pharmacophore

The biological promiscuity of the isoxazole ring is not accidental; it is rooted in its fundamental physicochemical properties.

  • Electronic Distribution & Hydrogen Bonding: The isoxazole ring possesses a strong dipole moment. The nitrogen atom acts as a potent hydrogen-bond acceptor, while the oxygen atom contributes to the ring's overall lipophilicity, enhancing membrane permeability.

  • Metabolic Stability vs. Lability: The N–O bond is relatively weak. Under specific reductive conditions in vivo, it can undergo cleavage, acting as a prodrug mechanism. However, in heavily substituted derivatives, steric hindrance protects the N–O bond, ensuring high metabolic stability.

  • The 4-Carbaldehyde Handle: The aldehyde group at the C4 position is highly electrophilic due to the electron-withdrawing nature of the heteroaromatic ring. This allows for rapid derivatization via Knoevenagel condensations, reductive aminations, and Schiff base formations, enabling the rapid generation of diverse compound libraries for Structure-Activity Relationship (SAR) studies.

Spectrum of Biological Activities

Substituted isoxazole-4-carbaldehydes and their downstream derivatives have demonstrated profound efficacy across multiple therapeutic areas.

Metabolic & Receptor Targeting (FXR Agonism)

One of the most significant recent breakthroughs is the development of non-bile acid Farnesoid X Receptor (FXR) agonists for the treatment of Nonalcoholic Steatohepatitis (NASH). Compounds like HPG1860 , derived from 5-isopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde, utilize the isoxazole core to anchor the molecule within the FXR Ligand-Binding Domain (LBD) [3]. The isoxazole ring provides the necessary rigidity to induce a conformational change that releases corepressors and recruits coactivators, driving the transcription of genes that resolve liver fibrosis.

Multi-Drug Resistance (MDR-1) Reversal

Overexpression of the ATP-binding cassette (ABC) transporter MDR-1 (P-glycoprotein) is a primary cause of chemotherapy failure. Research indicates that dimeric isoxazolyl-1,4-dihydropyridines synthesized from isoxazole-4-carbaldehydes exhibit sub-micromolar binding affinities at the MDR-1 transporter [2]. The dimeric structure allows the molecule to span the large, flexible nucleotide-binding domains of the efflux pump, effectively locking it in an inactive conformation.

Antimicrobial and Anticancer Efficacy

Isoxazole-carboxamides and benzodiazepine derivatives synthesized from the 4-carbaldehyde core show broad-spectrum activity. Specifically, they exhibit potent cytotoxicity against Hep3B (liver) and HeLa (cervical) cancer cell lines by inducing apoptosis and scavenging reactive oxygen species (ROS) [4]. Furthermore, chalcone-derived isoxazoles demonstrate significant antibacterial (e.g., S. aureus) and antifungal (e.g., C. albicans) properties by disrupting cell wall synthesis [1].

Quantitative Data Summary

Table 1: Biological Activities of Isoxazole-4-Carbaldehyde Derivatives

Derivative ClassTarget / Cell LinePrimary Biological ActivityKey MechanismRef.
Isoxazole-piperazines (e.g., HPG1860) FXR (Farnesoid X Receptor)Metabolic (NASH treatment)FXR agonism, corepressor release
Dimeric isoxazolyl-1,4-dihydropyridines MDR-1 (P-glycoprotein)Multi-drug resistance reversalBinds ATP-binding cassette
Isoxazole-carboxamides Hep3B, HeLa, MCF-7Anticancer / CytotoxicApoptosis induction, ROS scavenging
Isoxazole-benzodiazepines S. aureus, C. albicansAntimicrobialCell wall disruption

Visualizations of Mechanisms and Workflows

To conceptualize the biological and synthetic pathways, the following logical diagrams illustrate the FXR activation mechanism and the standard laboratory workflow.

FXR_Pathway A Isoxazole Derivative (e.g., HPG1860) B FXR Ligand-Binding Domain (LBD) A->B Binds C Conformational Change & Corepressor Release B->C Induces D Coactivator Recruitment (SRC-1) C->D Enables E Target Gene Transcription (SHP, BSEP) D->E Drives F Resolution of NASH & Fibrosis E->F Results in

Caption: Mechanism of FXR activation by isoxazole-4-carbaldehyde derived agonists (e.g., HPG1860).

Workflow Start Substituted Isoxazol-5(4H)-one Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Intermediate Isoxazole-4-Carbaldehyde Core Vilsmeier->Intermediate Derivatization Derivatization (Schiff Base, Reductive Amination) Intermediate->Derivatization Screening In Vitro Biological Screening (MIC, MTT Assays) Derivatization->Screening Lead Lead Compound Identification Screening->Lead

Caption: Standard workflow from Vilsmeier-Haack synthesis to biological screening of isoxazole derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the steps to ensure researchers understand why specific conditions are employed, thereby ensuring reproducibility and high-fidelity data generation.

Protocol 1: Vilsmeier-Haack Synthesis of 3-Substituted Isoxazole-4-Carbaldehydes

Causality & Rationale: The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocycles. Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the Vilsmeier reagent (a highly electrophilic chloroiminium ion). The C4 position of the isoxazol-5(4H)-one is nucleophilic enough to attack this intermediate, followed by elimination to yield the 4-carbaldehyde.

Step-by-Step Methodology:

  • Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under an inert argon atmosphere, cool 10 mL of anhydrous DMF to 0 °C using an ice bath.

  • Activation: Slowly add POCl₃ (1.2 equivalents) dropwise over 15 minutes. Critical Step: The reaction is highly exothermic; rapid addition will cause localized heating and decomposition of the iminium intermediate. Stir for 30 minutes at 0 °C until a pale-yellow complex forms.

  • Substrate Addition: Dissolve the 3-substituted isoxazol-5(4H)-one (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.

  • Formylation & Elimination: Remove the ice bath and heat the reaction mixture to 80–90 °C for 3 hours. Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material validates the completion of the electrophilic attack.

  • Quenching: Cool the mixture to room temperature and pour it slowly over crushed ice. Neutralize carefully with saturated aqueous NaHCO₃ until pH ~7 is reached.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: Confirm product formation via ¹H NMR. The presence of a sharp singlet at δ 9.8–10.2 ppm definitively validates the successful installation of the aldehyde proton.

Protocol 2: In Vitro Antimicrobial MIC Assay (Tube Dilution Method)

Causality & Rationale: While disk diffusion provides qualitative data, the broth microdilution (tube dilution) method is mandatory for determining the exact Minimum Inhibitory Concentration (MIC). This quantitative metric is essential for establishing robust Structure-Activity Relationships (SAR) when comparing different isoxazole derivatives [5].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the synthesized isoxazole derivative in cell-culture grade DMSO to a concentration of 10 mg/mL. Note: DMSO concentration in the final assay must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Serial Dilution: In a sterile 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton (MH) broth to achieve a concentration gradient ranging from 512 µg/mL down to 0.5 µg/mL.

  • Inoculum Standardization: Prepare a bacterial suspension (e.g., S. aureus or E. coli) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension 1:100 in MH broth.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well containing the compound gradient. Include a positive control (broth + bacteria, no drug) and a negative control (broth only) to validate the assay's sterility and bacterial viability.

  • Incubation & Readout: Incubate the plate at 37 °C for 18–24 hours.

  • Validation & Analysis: Read the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration of the isoxazole derivative that results in an OD₆₀₀ equivalent to the negative control (complete inhibition of visible growth).

References

  • Joshi, V. D., Kshirsagar, M. D., & Singhal, S. (2012). "Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines." Journal of Chemical and Pharmaceutical Research, 4(6), 3234-3238. URL:[Link]

  • Steiger, S. A., Li, C., Backos, D. S., Reigan, P., & Natale, N. R. (2017). "Dimeric isoxazolyl-1,4-dihydropyridines have enhanced binding at the multi-drug resistance transporter." Bioorganic & Medicinal Chemistry, 25(12), 3223-3234. URL:[Link]

  • Huang, P., et al. (2023). "Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis." Journal of Medicinal Chemistry, 66(14), 9504-9521. URL:[Link]

  • Zyoud, A., et al. (2021). "Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents." An-Najah National University Repository. URL:[Link]

  • Human Journals. (2025). "Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound." International Journal of Pharmacy and Pharmaceutical Research. URL:[Link]

Foundational

Engineering the Isoxazole Pharmacophore: A Comprehensive Guide to Discovery, Synthesis, and Lead Optimization

Executive Summary The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—has emerged as a privileged scaffold in modern drug discovery. Its unique physicochemical properties allow it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—has emerged as a privileged scaffold in modern drug discovery. Its unique physicochemical properties allow it to act as a versatile bioisostere, modulating lipophilicity, enhancing target affinity, and improving pharmacokinetic profiles. This technical guide provides an authoritative deep-dive into the causality behind isoxazole's biological efficacy, cutting-edge metal-free synthetic methodologies, and self-validating experimental protocols designed for pharmaceutical researchers and application scientists.

The Isoxazole Scaffold in Medicinal Chemistry

The integration of the isoxazole pharmacophore into drug candidates is rarely arbitrary; it is driven by specific structural and electronic causalities. The ring possesses aromatic character, yet the relatively weak N–O bond provides a unique dipole moment and electron distribution.

Causality of Design: Why choose isoxazole over other azoles? The presence of both a hydrogen bond acceptor (nitrogen) and a heteroatom capable of participating in dipole-dipole interactions (oxygen) allows isoxazoles to engage in diverse non-covalent interactions within protein binding pockets. Furthermore, the isoxazole ring has a calculated partition coefficient (cLogP) of approximately 0.334, making it an excellent moiety for fine-tuning the hydrophilic-lipophilic balance of a lead compound without drastically increasing its molecular weight[1]. This structural versatility is why isoxazoles are heavily utilized in developing targeted therapies, ranging from antimicrobials to anticancer agents[2].

Biological Activity and Therapeutic Targets

Isoxazole derivatives have successfully transitioned from bench to bedside across multiple therapeutic areas. Table 1 summarizes key commercially available isoxazole-based drugs, quantifying their primary targets and the specific role the heterocycle plays in their mechanism of action.

Table 1: Commercially Available Isoxazole-Based Drugs and Their Pharmacological Roles

Drug NameTherapeutic AreaPrimary TargetRole of the Isoxazole Scaffold
Valdecoxib Anti-inflammatoryCOX-2 EnzymeCore pharmacophore; inserts into the hydrophobic side pocket of COX-2 for selective inhibition.
Sulfamethoxazole AntibacterialDihydropteroate synthetaseElectron-withdrawing group; lowers the pKa of the sulfonamide NH, mimicking p-aminobenzoic acid (PABA).
Leflunomide ImmunosuppressantDihydroorotate dehydrogenaseActs as a prodrug; the weak N-O bond undergoes in vivo cleavage to form the active cyanoenol metabolite.
Danazol EndometriosisAndrogen ReceptorFused ring system; restricts conformational flexibility to enhance receptor binding affinity.

To visualize how isoxazole derivatives exert their biological effects, Figure 1 maps the disruption of the inflammatory cascade by COX-2 specific isoxazole inhibitors.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate Binding PG Prostaglandins COX2->PG Catalysis Isoxazole Isoxazole Inhibitor Isoxazole->COX2 Competitive Inhibition Inflammation Inflammation PG->Inflammation Receptor Activation

Fig 1. Disruption of the inflammatory cascade via isoxazole-mediated COX-2 inhibition.

Advanced Synthetic Strategies: The Shift to Metal-Free 1,3-Dipolar Cycloaddition

Historically, the construction of 3,5-disubstituted isoxazoles relied on Copper(I) or Ruthenium(II) catalyzed (3+2) cycloadditions.

The Causality for Change: While transition-metal catalysts offer excellent regioselectivity, they present severe bottlenecks in pharmaceutical manufacturing. Heavy metal toxicity requires rigorous, costly purification steps (e.g., using metal scavengers) to ensure the final Active Pharmaceutical Ingredient (API) meets the strict elemental impurity limits set by ICH Q3D guidelines. Furthermore, metal catalysts are expensive and environmentally deleterious[3].

To solve this, modern medicinal chemistry has pivoted to metal-free 1,3-dipolar cycloadditions . By utilizing in situ generation of nitrile oxides from aldoximes via green oxidants (such as Oxone/KI), researchers can achieve high yields and perfect regioselectivity without the risk of metal contamination[4].

Synthesis_Workflow Step1 Step 1: Oxime Formation Aldehyde + NH2OH Step2 Step 2: Nitrile Oxide Generation Oxidation (Oxone/KI) Step1->Step2 Step3 Step 3: Cycloaddition Addition of Alkyne Step2->Step3 Step4 Step 4: Regioselective Product 3,5-Disubstituted Isoxazole Step3->Step4 Validation In-Process Control TLC & NMR Validation Step4->Validation

Fig 2. Step-by-step workflow for the metal-free synthesis of 3,5-disubstituted isoxazoles.

Experimental Protocol: Self-Validating Metal-Free Synthesis

The following protocol details the synthesis of a 3,5-disubstituted isoxazole via a one-pot, metal-free cycloaddition utilizing ultrasonic irradiation.

Mechanistic Rationale: Ultrasonic irradiation (acoustic cavitation) generates localized microscopic hot spots that drastically accelerate the formation of the nitrile oxide intermediate and the subsequent cycloaddition. This reduces reaction times from several hours to under 30 minutes while allowing the use of water as a green solvent[4].

Step-by-Step Methodology

1. Oxime Preparation

  • Action: Dissolve 1.0 mmol of the target benzaldehyde and 1.2 mmol of hydroxylamine hydrochloride in 5 mL of an aqueous ethanol mixture (1:1 v/v). Add 1.2 mmol of sodium acetate.

  • Causality: Hydroxylamine hydrochloride is a stable salt but inactive as a nucleophile. Sodium acetate acts as a mild base to liberate free hydroxylamine, initiating the nucleophilic attack on the carbonyl carbon to form the oxime.

2. In Situ Oxidation to Nitrile Oxide

  • Action: To the stirring oxime solution, add 1.5 mmol of Oxone and 0.2 mmol of Potassium Iodide (KI).

  • Causality: KI is oxidized by Oxone to generate hypoiodite ( IO− ) in situ. This species efficiently and safely converts the oxime into the highly reactive nitrile oxide dipole, completely avoiding highly toxic and corrosive chlorinating agents like N-chlorosuccinimide (NCS).

3. 1,3-Dipolar Cycloaddition

  • Action: Immediately add 1.2 mmol of the terminal alkyne (dipolarophile). Subject the reaction flask to ultrasonic irradiation (47 kHz) at room temperature for 30 minutes.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The complete disappearance of the oxime spot and the emergence of a lower Rf​ UV-active spot confirms the successful consumption of starting materials and progression of the cycloaddition.

4. Work-up and Extraction

  • Action: Quench the reaction with 5 mL of saturated aqueous sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: Sodium thiosulfate reduces any unreacted oxidants (Oxone/hypoiodite), preventing unwanted oxidative degradation of the newly formed isoxazole ring during concentration.

5. Structural Validation (NMR)

  • Action: Purify the crude product via flash column chromatography.

  • Self-Validation: Confirm regioselectivity via 1H -NMR spectroscopy. The defining characteristic of a successfully synthesized 3,5-disubstituted isoxazole is the isolated C4-proton, which must appear as a distinct, sharp singlet between δ 6.50 - 7.00 ppm. The absence of a downfield signal near δ 8.00 ppm validates that the unwanted 3,4-disubstituted regioisomer was not formed.

Structure-Activity Relationship (SAR) & Lead Optimization

During lead optimization, the substituents at the C3 and C5 positions of the isoxazole ring dictate the molecule's pharmacokinetics and target affinity. Table 2 illustrates a representative SAR study of novel chalcone-isoxazole hybrids evaluated for anti-tuberculosis activity[1].

Table 2: SAR Quantitative Data Summary (Anti-Tuberculosis Activity)

CompoundC3 SubstituentC5 SubstituentMIC against M. tuberculosis ( μ g/mL)Cytotoxicity ( IC50​ in μ M)
Compound A PhenylUnsubstituted12.50> 50
Compound B 4-FluorophenylUnsubstituted6.25> 50
Compound C 4-ChlorophenylMethyl3.12> 100
Compound D 2,4-DichlorophenylMethyl1.56> 100

Causality of SAR: The data demonstrates a clear trend: the introduction of electron-withdrawing halogens (Fluorine, Chlorine) at the para and ortho positions of the C3-phenyl ring significantly increases the lipophilicity of the molecule. This structural modification facilitates superior penetration through the exceptionally lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis, thereby driving down the Minimum Inhibitory Concentration (MIC) while maintaining a favorable cytotoxicity profile.

References

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Arabian Journal of Chemistry
  • Advances in isoxazole chemistry and their role in drug discovery RSC Advances
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold RSC Advances (via PMC)
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi

Sources

Exploratory

A Technical Guide to the Synthesis of 5-Chloro-1,2-Oxazole Derivatives: Strategies, Mechanisms, and Applications

Introduction: The Strategic Importance of the 5-Chloro-1,2-Oxazole Scaffold The 1,2-oxazole, or isoxazole, ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 5-Chloro-1,2-Oxazole Scaffold

The 1,2-oxazole, or isoxazole, ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The unique electronic and structural features of the isoxazole scaffold allow it to act as a versatile pharmacophore, engaging with biological targets through various non-covalent interactions.[4][5]

Within this important class of compounds, 5-chloro-1,2-oxazole derivatives represent a particularly valuable subclass. The chlorine atom at the C5 position is not merely a substituent; it is a strategic functional handle. It activates the molecule for a variety of subsequent transformations, most notably serving as a latent acylating agent. Recent studies have shown that 5-chloroisoxazoles can undergo facile, metal-catalyzed isomerization to form highly reactive 2H-azirine-2-carbonyl chlorides.[6] This transformation unlocks a powerful pathway for the synthesis of amides, esters, and other carboxylic acid derivatives, which are fundamental linkages in drug development.[6]

This guide provides an in-depth review of the primary synthetic methodologies for constructing the 5-chloro-1,2-oxazole core. We will explore the mechanistic underpinnings of each approach, provide field-proven experimental protocols, and discuss the causal logic behind the choice of reagents and reaction conditions. The focus will be on two principal and robust strategies: the cyclization of functionalized acyclic precursors and the [3+2] cycloaddition of nitrile oxides with chlorinated dipolarophiles.

Section 1: Synthesis via Cyclization of Acyclic Precursors

One of the most direct and reliable methods for constructing the 5-chloro-1,2-oxazole ring involves the cyclization of a pre-assembled linear precursor containing the requisite carbon, nitrogen, and oxygen atoms. This strategy offers excellent control over the final substitution pattern by building the complexity into the acyclic starting material.

From 2,2-Dichlorovinyl Ketones

A highly effective approach utilizes the reaction of readily available 2,2-dichlorovinyl ketones with hydroxylamine. This method proceeds in a two-step sequence: initial formation of an oxime, followed by a base-mediated intramolecular cyclization that expels a chloride ion to form the aromatic isoxazole ring.[7]

Causality and Mechanistic Insight: The choice of a 2,2-dichlorovinyl ketone is critical. The two chlorine atoms on the vinyl carbon serve a dual purpose. First, they provide the electrophilic center for the intramolecular cyclization. Second, one of the chlorine atoms becomes the C5-chloro substituent in the final product, while the other acts as a leaving group during the aromatization step. The use of a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) is essential to deprotonate the oxime hydroxyl group, initiating the cyclization, without competing side reactions.[7]

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Base-Mediated Cyclization ketone R-CO-CH=CCl₂ (2,2-Dichlorovinyl Ketone) hydroxylamine NH₂OH·HCl ketone->hydroxylamine Reaction oxime R-C(=NOH)-CH=CCl₂ (Oxime Intermediate) hydroxylamine->oxime Forms base t-BuOK oxime->base Deprotonation cyclized_intermediate Cyclized Intermediate base->cyclized_intermediate Intramolecular Nucleophilic Attack product 5-Chloro-1,2-Oxazole cyclized_intermediate->product Elimination of Cl⁻ & Aromatization

Caption: Workflow for the synthesis of 5-chloro-1,2-oxazoles from 2,2-dichlorovinyl ketones.

Experimental Protocol: Synthesis of 5-Chloro-3-phenylisoxazole [7]

Part A: Oxime Formation

  • To a solution of 3,3-dichloro-1-phenylprop-2-en-1-one (1.0 g, 5.0 mmol) in ethanol (20 mL), add a solution of hydroxylamine hydrochloride (0.42 g, 6.0 mmol) in water (5 mL).

  • Add sodium acetate (0.49 g, 6.0 mmol) to the mixture and stir at room temperature for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, pour the reaction mixture into cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude oxime, which is used in the next step without further purification.

Part B: Heterocyclization

  • Dissolve the crude oxime from the previous step in anhydrous tert-butanol (25 mL).

  • Add potassium tert-butoxide (0.67 g, 6.0 mmol) portion-wise at room temperature.

  • Stir the mixture for 2-3 hours at room temperature. Monitor the reaction by TLC.

  • After completion, neutralize the reaction with 1M HCl and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 5-chloro-3-phenylisoxazole.

Starting KetoneProductYield (%)
3,3-dichloro-1-phenylprop-2-en-1-one5-chloro-3-phenylisoxazoleGood
1,1-dichloro-4,4-dimethylpent-1-en-3-one3-(tert-butyl)-5-chloroisoxazoleGood
1,1-dichloro-3-phenylbut-1-en-3-one5-chloro-3-methyl-3-phenylisoxazoleGood
Note: "Good" yields are reported in the source literature; specific percentages may vary.[7]

Section 2: Synthesis via [3+2] Cycloaddition

The 1,3-dipolar cycloaddition, a cornerstone of heterocyclic chemistry, provides a powerful and convergent route to the isoxazole core.[8] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). To synthesize 5-chloro-1,2-oxazoles, a chlorinated dipolarophile is typically required.

Causality and Mechanistic Insight: Nitrile oxides are highly reactive and are almost always generated in situ to prevent dimerization into furoxans.[8][9] A common method for their generation is the dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base like triethylamine, or the oxidation of aldoximes with agents like sodium hypochlorite or hypervalent iodine reagents.[8][10] The regioselectivity of the cycloaddition (i.e., the final position of the substituents) is governed by both steric and electronic factors of the two reacting partners. The reaction with a terminal chloroalkyne generally leads to the desired 3,5-disubstituted isoxazole with the chloro-substituent at the 5-position.

Caption: General scheme for the [3+2] cycloaddition synthesis of 5-chloro-1,2-oxazoles.

Experimental Protocol: General Procedure for Cycloaddition [8]

  • In a round-bottom flask, dissolve the aldoxime (1.0 mmol) and the terminal chloroalkyne (1.2 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (bleach, ~1.5 mmol) dropwise over 20-30 minutes with vigorous stirring. The use of a phase-transfer catalyst may be beneficial.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-disubstituted 5-chloro-1,2-oxazole.

Section 3: The 5-Chloro-1,2-Oxazole as a Synthetic Linchpin

The true value of 5-chloro-1,2-oxazoles lies in their utility as versatile synthetic intermediates. The C-Cl bond is not merely a static feature but a key that unlocks further molecular complexity.

Fe(II)-Catalyzed Isomerization to Acylating Agents: A groundbreaking application involves the iron(II) chloride-catalyzed isomerization of 5-chloroisoxazoles into 2H-azirine-2-carbonyl chlorides.[6] This transformation occurs rapidly at room temperature. The resulting acyl chlorides are highly reactive and can be trapped in situ by a variety of nucleophiles (amines, alcohols, thiols) to form amides, esters, and thioesters, respectively.

Causality and Mechanistic Insight: The Lewis acidic Fe(II) catalyst coordinates to the isoxazole nitrogen, weakening the N-O bond and facilitating a ring-opening/ring-closing cascade. The reaction proceeds through a vinyl nitrene intermediate which rapidly cyclizes to the strained 2H-azirine ring. The presence of an ortho-substituted pyridine, like 2-picoline, is often optimal as a base to trap the HCl generated during the subsequent acylation step without interfering with the catalyst or the reactive intermediate.[6] This method effectively converts a stable heterocyclic ring into a potent, on-demand acylating agent.

G Start 5-Chloro-1,2-Oxazole Intermediate 2H-Azirine-2-Carbonyl Chloride (Reactive Intermediate) Start->Intermediate FeCl₂ catalyst Isomerization Product Acylated Product (Amide, Ester, Thioester) Intermediate->Product Acylation Nucleophile Nucleophile (R₂NH, R'OH, R'SH) Nucleophile->Product Trapping

Caption: Transformation of 5-chloro-1,2-oxazoles into versatile acylating agents.

Conclusion

The synthesis of 5-chloro-1,2-oxazole derivatives is a critical endeavor for chemists in drug discovery and materials science. This guide has detailed the two most robust and scientifically sound strategies for their preparation. The cyclization of 2,2-dichlorovinyl ketones offers a direct and high-yielding route with excellent regiochemical control, making it a preferred method when the requisite ketones are accessible. Concurrently, the classic [3+2] cycloaddition of nitrile oxides with chloroalkynes provides a convergent and flexible approach, allowing for the rapid assembly of diverse derivatives. The profound utility of the resulting 5-chloro-1,2-oxazoles as precursors to powerful acylating agents underscores the importance of mastering their synthesis. These methodologies provide a reliable and versatile toolkit for researchers, enabling the creation of novel molecular architectures with significant therapeutic and technological potential.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Available at: [Link]

  • Shakya, A. K., et al. (2018). Synthesis, anti-inflammatory activity and molecular modelling studies of N-(2-(4-chlorobenzyl) benzo[d]oxazol-5-yl)-3-substituted- propanamide derivatives. Indo Global Journal of Pharmaceutical Sciences, 8(1), 23-31.
  • Kumar, V., & Aggarwal, R. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 826-838. Available at: [Link]

  • Jia, Y., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(1), 123. Available at: [Link]

  • Hansen, T. V., & Fokin, V. V. (2010). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Proceedings, 2(1), 1. Available at: [Link]

  • Murru, S., et al. (2012). Synthesis of novel chiral oxazolyl alanine derivatives. Tetrahedron: Asymmetry, 23(15-16), 1145-1149.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available at: [Link]

  • Bakulina, O., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. Available at: [Link]

  • Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 476-485. Available at: [Link]

  • Ortiz-Rojano, L., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(31), 20087-20095. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2022). Divergent Synthesis of C5‐Heteroatom Substituted Oxazoles. Advanced Synthesis & Catalysis, 364(1), 1-7. Available at: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Journal of Chemical and Pharmaceutical Research, 13(9), 1-10.
  • Noodleman, L., et al. (2002). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, (1), 88-89. Available at: [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Rosa, G., et al. (2014). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 4(69), 36625-36635. Available at: [Link]

  • Sosnovskikh, V. Y., & Melnikov, M. Y. (2014). Synthesis of 5-Chloroisoxazoles Derived from 2,2-Dichlorovinyl Ketones. Russian Journal of Organic Chemistry, 50(8), 1184-1188.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • Yasaei, M., et al. (2011). Synthesis of 5-acetyloxazoles and 1,2-diketones from β-alkoxy-β-ketoenamides and their subsequent transformations. Chemistry - A European Journal, 17(33), 9146-9156. Available at: [Link]

  • Li, Y., et al. (2018). Preparation of oxazolines and oxazoles via a PhI(OAc)2-promoted cyclization of N-propargylamides. Organic & Biomolecular Chemistry, 16(36), 6649-6659. Available at: [Link]

  • Mangelinckx, S., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 67-75. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Asif, M. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 94. Available at: [Link]

  • ACS Publications. (2025). Silver-Catalyzed Synthesis of Isoquinolones via Oxazole Ring Opening. The Journal of Organic Chemistry.
  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles, 35(2), 1441-1456.
  • Thieme. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Chemistry.
  • Liu, X.W., et al. (2013). Reigoselective arylation of thiazole derivatives at 5-position via Pd catalysis under ligand-free conditions. Organic Letters, 15(21), 5542-5545.
  • Xie, H., Yuan, D., & Ding, M.-W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. The Journal of Organic Chemistry, 77(6), 2954-2958. Available at: [Link]

  • Rakotondradany, F., et al. (2020). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. Molecules, 25(17), 3942. Available at: [Link]

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Foundational

potential therapeutic applications of isoxazole-based compounds

An In-Depth Technical Guide to the Therapeutic Applications of Isoxazole-Based Compounds Foreword The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Therapeutic Applications of Isoxazole-Based Compounds

Foreword

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent electronic properties, metabolic stability, and capacity to engage in diverse molecular interactions have established it as a cornerstone in the design of novel therapeutic agents.[3] This guide provides an in-depth technical exploration of the vast therapeutic potential of isoxazole-based compounds, designed for researchers, scientists, and drug development professionals. We will delve into the core biological activities, mechanisms of action, and practical experimental protocols, moving beyond a mere listing of facts to explain the causality behind experimental choices and to provide a framework for future drug discovery endeavors.

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

The isoxazole moiety is not merely a passive linker but an active contributor to the pharmacological profile of a molecule. Its unique arrangement of heteroatoms imparts a specific dipole moment and hydrogen bonding capability, allowing for tailored interactions with biological targets.[4] Furthermore, the isoxazole ring is often metabolically stable, a desirable property in drug design. This stability, combined with its versatile synthetic accessibility, makes it an attractive starting point for the development of new chemical entities.[2][5]

A testament to its therapeutic versatility is the presence of the isoxazole nucleus in a range of FDA-approved drugs, each with distinct mechanisms of action. These include the antibacterial agent sulfamethoxazole , the selective COX-2 inhibitor valdecoxib for anti-inflammatory action, and the immunomodulatory drug leflunomide .[6][7]

Anticancer Applications of Isoxazole Derivatives

Isoxazole-based compounds have emerged as a significant class of anticancer agents, demonstrating efficacy through a variety of mechanisms that target the complex and multifactorial nature of cancer.[8][9] These mechanisms include the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular machinery essential for tumor growth and proliferation.[9][10]

Mechanism of Action: Targeting Key Cancer Pathways

A primary strategy in the development of isoxazole-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell cycle progression and survival.[10] By acting as small molecule inhibitors, these compounds can block the signaling cascades that drive uncontrolled cell growth.[8]

Another critical target is the molecular chaperone Heat Shock Protein 90 (Hsp90). Hsp90 is responsible for the proper folding and stability of numerous client proteins that are often overexpressed or mutated in cancer cells, contributing to tumor growth and survival.[6][11] Isoxazole-based Hsp90 inhibitors, such as NVP-AUY922, have shown significant promise by inducing the degradation of these client proteins, leading to cell cycle arrest and apoptosis.[12]

Furthermore, isoxazole derivatives have been developed as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[13] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/BRCA2 mutations, inhibiting PARP leads to a synthetic lethality, selectively killing cancer cells.[1][14]

Signaling Pathway: Hsp90 Inhibition by Isoxazole Derivatives

Hsp90_Inhibition cluster_Hsp90_Cycle Hsp90 Chaperone Cycle cluster_Inhibition Mechanism of Inhibition Hsp90_open Hsp90 (Open) Hsp90_ATP Hsp90-ATP (Closed) Hsp90_open->Hsp90_ATP ATP Binding Hsp90_ATP->Hsp90_open ATP Hydrolysis Folded_Protein Active Client Protein Hsp90_ATP->Folded_Protein Folding & Release Ubiquitin_Proteasome Ubiquitin-Proteasome System Hsp90_ATP->Ubiquitin_Proteasome Client Protein Release & Ubiquitination Client_Protein Oncogenic Client Protein (e.g., Akt, EGFR) Client_Protein->Hsp90_ATP Binding Proliferation Tumor Growth & Survival Folded_Protein->Proliferation Promotes Isoxazole_Inhibitor Isoxazole-Based Hsp90 Inhibitor Isoxazole_Inhibitor->Hsp90_ATP Binds to ATP Pocket Degradation Protein Degradation Ubiquitin_Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Induces

Caption: Hsp90 inhibition by isoxazole-based compounds disrupts the chaperone cycle, leading to the degradation of oncogenic client proteins and inducing apoptosis in cancer cells.

Quantitative Data: Anticancer Activity of Isoxazole Derivatives

The following table summarizes the in vitro anticancer activity of selected isoxazole derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineTargetIC₅₀ (µM)Reference
NVP-AUY922Human Lung CancerHsp90Varies[12]
Human Breast CancerHsp90Varies[12]
Curcumin Isoxazole Derivative (40)MCF-7 (Breast)Not specified3.97[15]
3,5-Diamino-4-(4'-bromophenylazo) isoxazole (1a)PC3 (Prostate)Not specifiedVaries[16]
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Isoxazole test compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)[15]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[15]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[18]

  • Compound Treatment: Treat the cells with a range of concentrations of the isoxazole test compound or a vehicle control.

  • Incubation: Incubate the cells for the desired exposure period (e.g., 48-72 hours).[19]

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[12][17]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[12]

  • Solubilization: Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[12][15]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

Anti-inflammatory Properties of Isoxazole Compounds

Chronic inflammation is a key pathological feature of numerous diseases, and isoxazole derivatives have been successfully developed as potent anti-inflammatory agents.[7] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[20]

Mechanism of Action: Selective COX-2 Inhibition

The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[2][20] While the constitutively expressed COX-1 enzyme is involved in homeostatic functions, COX-2 is upregulated at sites of inflammation.[20] Selective COX-2 inhibitors, such as the isoxazole-containing drug Valdecoxib, can therefore reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7]

Signaling Pathway: COX-2 Mediated Inflammation and Its Inhibition

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2_Enzyme COX-2 Enzyme Inflammatory_Stimuli->COX2_Enzyme Induces Expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Catalyzes Conversion Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Isoxazole_Inhibitor Isoxazole-Based COX-2 Inhibitor (e.g., Valdecoxib) Isoxazole_Inhibitor->COX2_Enzyme Inhibits

Caption: Isoxazole-based COX-2 inhibitors block the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing inflammation and pain.

Quantitative Data: Anti-inflammatory Activity of Isoxazole Derivatives

The following table presents the in vitro anti-inflammatory activity of an isoxazole derivative, demonstrating its inhibitory effects on COX and LOX enzymes.

CompoundEnzyme TargetIC₅₀ (µM)StandardIC₅₀ (µM)Reference
Chalcone-based Isoxazole (Ic)COX84.03Diclofenac42.38[21]
LOX96.83Diclofenac45.85[21]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of an isoxazole compound against purified COX-2 enzyme.[19]

Materials:

  • Purified human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., Amplexim Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Isoxazole test compound

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in the assay buffer.

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add the assay buffer, purified COX-2 enzyme, and the test compound or vehicle control. Incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Prepare a detection solution containing arachidonic acid, Amplexim Red, and HRP. Initiate the enzymatic reaction by adding this solution to each well.

  • Incubation: Incubate the plate at 37°C for 10-20 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of 530-560 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Antimicrobial Potential of Isoxazole Scaffolds

Isoxazole derivatives have a long-standing history as effective antimicrobial agents, with compounds like sulfamethoxazole being used clinically for decades.[22] The isoxazole ring can be incorporated into various molecular frameworks to generate compounds with broad-spectrum activity against both bacteria and fungi.[4]

Mechanism of Action

The antimicrobial mechanisms of isoxazole derivatives are diverse. For instance, sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[19] Other isoxazole-containing compounds may disrupt the bacterial cell wall or membrane integrity, or inhibit other crucial bacterial enzymes.[22]

Quantitative Data: Antimicrobial Activity of Isoxazole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of novel isoxazole-based hybrid compounds against various microbial strains.

CompoundBacterial StrainMIC (µmol/mL)Fungal StrainMIC (µmol/mL)Reference
5d Escherichia coli2.582--[4]
5h Bacillus subtilis0.083Candida albicans0.083[4]
--Aspergillus niger0.083[4]
5g --Aspergillus flavus0.044[4]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Isoxazole test compound

  • Sterile 96-well microplates

  • Inoculum of the microorganism standardized to a specific concentration

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the isoxazole compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Applications of Isoxazole Derivatives

Emerging research highlights the potential of isoxazole-based compounds in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[17][23] These compounds can modulate various targets within the central nervous system to exert their neuroprotective effects.

Mechanism of Action

The mechanisms of action for neuroprotective isoxazole derivatives are multifaceted. Some compounds act as modulators of neurotransmitter receptors, such as the nicotinic acetylcholine receptor (nAChR) and the metabotropic glutamate receptor 5 (mGlu5 receptor).[23] Others have been designed as selective monoamine oxidase B (MAO-B) inhibitors, which can help to restore dopamine levels in the brain, a key strategy in Parkinson's disease treatment.[24] Additionally, the anti-inflammatory properties of isoxazole derivatives are also relevant to neuroprotection, as neuroinflammation is a common feature of many neurodegenerative disorders.

Experimental Workflow: Drug Discovery for Neuroprotective Isoxazoles

Neuro_Workflow Start Target Identification (e.g., MAO-B, mGluR5) Synthesis Synthesis of Isoxazole Compound Library Start->Synthesis In_Vitro_Screening In Vitro Screening (Enzyme/Receptor Binding Assays) Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Models In Vivo Models of Neurodegeneration (e.g., MPTP-induced Parkinsonism) Lead_Identification->In_Vivo_Models Preclinical_Development Preclinical Development (Pharmacokinetics, Toxicology) In_Vivo_Models->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Caption: A typical workflow for the discovery and development of neuroprotective isoxazole-based compounds.

Synthesis of Isoxazole Derivatives: A Practical Guide

The synthetic accessibility of the isoxazole ring is a key advantage for its use in drug discovery.[5] One of the most common and versatile methods for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[25]

General Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol outlines a common method for the synthesis of 3,5-disubstituted isoxazoles from aldehydes and terminal alkynes.[26]

Materials:

  • Substituted aldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • Chloramine-T trihydrate

  • tert-Butanol/Water (1:1)

  • Dichloromethane or Ethyl Acetate for extraction

Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.05 equiv) in a 1:1 mixture of tert-butanol and water. Add a solution of sodium hydroxide (1.05 equiv) in water. Stir at room temperature for 30-60 minutes until TLC analysis indicates complete conversion to the aldoxime.

  • Cycloaddition: To the reaction mixture, add the terminal alkyne (1.0 equiv), copper(II) sulfate pentahydrate (0.01 equiv), and sodium ascorbate (0.02 equiv).

  • Nitrile Oxide Generation and Cycloaddition: Add chloramine-T trihydrate (1.05 equiv) portion-wise over 10-15 minutes. Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with water and extract the product with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the 3,5-disubstituted isoxazole.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its presence in a wide array of clinically used drugs is a testament to its favorable pharmacological properties. The ongoing research into isoxazole-based compounds continues to uncover new biological targets and therapeutic applications. Future trends in this field will likely focus on the development of multi-targeted therapies, where a single isoxazole-based molecule is designed to interact with multiple targets to achieve a synergistic therapeutic effect.[2] Furthermore, the application of isoxazole derivatives in personalized medicine, where treatments are tailored to the specific molecular characteristics of a patient's disease, holds immense promise. The continued exploration of the chemical space around the isoxazole nucleus, coupled with advances in our understanding of disease biology, will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

  • The role of PARP in DNA repair and its therapeutic exploitation. PMC. [Link]

  • PASTA: PARP activity screening and inhibitor testing assay. PMC. [Link]

  • HSP90 multi-functionality in cancer. Frontiers. [Link]

  • Molecular Pathways: Targeting PARP in Cancer Treatment. PMC. [Link]

  • Targeting the Molecular Chaperone Heat Shock Protein 90 Provides a Multifaceted Effect on Diverse Cell Signaling Pathways of Cancer Cells. AACR Journals. [Link]

  • Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. MDPI. [Link]

  • Cyclooxygenase 2. Massive Bio. [Link]

  • Role of HSP90 in Cancer. PMC. [Link]

  • The cyclooxygenase pathway. In response to pro-inflammatory stimuli... ResearchGate. [Link]

  • PARP Inhibitors: The Cornerstone of DNA Repair–Targeted Therapies. CancerNetwork. [Link]

  • Multifaceted Role of PARP in DNA Damage Repair Pathways. This schematic... ResearchGate. [Link]

  • Hsp90 Structure and Function in Cancer. Brieflands. [Link]

  • Role and regulation of cyclooxygenase-2 during inflammation. PubMed. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • WO2005085218A1 - A novel process for preparing valdecoxib.
  • Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. PMC. [Link]

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  • Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. PMC. [Link]

  • Extracellular HSP90 Machineries Build Tumor Microenvironment and Boost Cancer Progression. Frontiers. [Link]

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. cnki.com.cn. [Link]

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. PMC. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

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  • Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. Royal Society of Chemistry. [Link]

  • MTT (Assay protocol. cshl.edu. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing. [Link]

  • MTT Cell Assay Protocol. uttyler.edu. [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Publications. [Link]

  • A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. ResearchGate. [Link]

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Exploratory

exploring the reactivity of the aldehyde group in 5-chloro-1,2-oxazoles

An In-depth Technical Guide: Exploring the Reactivity of the Aldehyde Group in 5-Chloro-1,2-Oxazoles Introduction: The 5-Chloro-1,2-Oxazole Aldehyde Scaffold The 1,2-oxazole, commonly known as isoxazole, is a five-member...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Exploring the Reactivity of the Aldehyde Group in 5-Chloro-1,2-Oxazoles

Introduction: The 5-Chloro-1,2-Oxazole Aldehyde Scaffold

The 1,2-oxazole, commonly known as isoxazole, is a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. This scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. The introduction of a chlorine atom at the 5-position and an aldehyde (formyl) group creates the 5-chloro-1,2-oxazole carbaldehyde framework—a highly versatile and reactive building block for organic synthesis and drug discovery.

The reactivity of this scaffold is dominated by the interplay of its electronic features. The 1,2-oxazole ring is inherently electron-withdrawing due to the electronegativity of the nitrogen and oxygen heteroatoms. This effect is amplified by the inductive-withdrawing chlorine atom at the C5 position. Consequently, the aldehyde group attached to this ring system experiences a significant electronic pull, rendering its carbonyl carbon exceptionally electrophilic and highly susceptible to a wide range of nucleophilic attacks and condensation reactions. This guide provides a detailed exploration of the key chemical transformations of this aldehyde group, offering field-proven insights and detailed protocols for researchers in synthetic chemistry and drug development.

Synthesis of the Core Intermediate: 5-Chloro-1,2-Oxazole Carbaldehydes

A robust understanding of the aldehyde's reactivity begins with a reliable method for its synthesis. A convenient and effective route to 5-chloro-2-aryloxazole-4-carbaldehydes utilizes the Vilsmeier-Haack reaction.[1] This method involves the formylation and chlorination of N-arylglycines using a Vilsmeier reagent, which can be prepared from reagents like phosphorus oxychloride (POCl₃) or bis(trichloromethyl) carbonate (BTC, triphosgene) with dimethylformamide (DMF).[1] The use of BTC is often preferred as it is considered safer and more environmentally friendly than traditional reagents like phosgene or POCl₃.[1]

Experimental Protocol: Vilsmeier Synthesis of 5-Chloro-2-phenyloxazole-4-carbaldehyde[1]
  • Preparation of Vilsmeier Reagent: In a flask maintained at 0°C, add a solution of bis(trichloromethyl) carbonate (BTC) (1.0 eq) in a suitable solvent like toluene to a solution of dimethylformamide (DMF) (3.0 eq) in the same solvent. Stir the mixture at room temperature for 20 minutes to generate the Vilsmeier reagent.

  • Reaction: Add N-benzoylglycine (1.0 eq) to the freshly prepared Vilsmeier reagent.

  • Heating: Heat the reaction mixture to 90°C for approximately 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, cautiously pour the reaction mixture into ice water. Separate the organic phase and extract the aqueous phase with toluene (or another suitable organic solvent).

  • Purification: Combine the organic extracts, wash with water, and evaporate the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield the final product.

Key Chemical Transformations of the Aldehyde Group

The enhanced electrophilicity of the formyl carbon dictates its reactivity, making it a versatile handle for molecular elaboration. The following sections detail the principal reactions, complete with mechanistic insights and actionable protocols.

Oxidation to Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a fundamental transformation, providing access to amides, esters, and other acid derivatives. The Pinnick oxidation is a highly effective method for this conversion due to its mild conditions and tolerance for various functional groups. The reaction utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger to prevent unwanted side reactions.

Mechanism Insight: The aldehyde is attacked by chlorous acid (HClO₂), formed in situ from sodium chlorite. A subsequent pericyclic fragmentation yields the carboxylic acid and hypochlorous acid (HOCl).[2] A scavenger, such as 2-methyl-2-butene, is crucial to quench the reactive HOCl byproduct.[2]

pinnick_oxidation cluster_reactants Reactants aldehyde R-CHO (5-Chloro-1,2-oxazole-carbaldehyde) intermediate Chlorite Ester Intermediate aldehyde->intermediate + HClO₂ naclo2 NaClO₂ h2po4 NaH₂PO₄ scavenger 2-Methyl-2-butene (Scavenger) quenched Quenched Byproduct scavenger->quenched Quenches acid R-COOH (Carboxylic Acid) intermediate->acid Fragmentation hocl HOCl intermediate->hocl hocl->quenched

Caption: Mechanism of Pinnick Oxidation.

  • Setup: Dissolve the 5-chloro-1,2-oxazole carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (e.g., a 3:2 ratio). Add 2-methyl-2-butene (4.0-5.0 eq) as the scavenger.

  • Reagent Addition: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

  • Reaction: Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the aldehyde solution at room temperature.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC until the starting aldehyde is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Acidify the mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the carboxylic acid.

Reduction to Alcohol

Reduction of the aldehyde furnishes the corresponding primary alcohol, a valuable intermediate for ether and ester synthesis or as a precursor for nucleophilic substitution reactions after conversion to a leaving group. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its selectivity for aldehydes and ketones.

Mechanism Insight: The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the workup step to yield the primary alcohol.

  • Setup: Dissolve the 5-chloro-1,2-oxazole carbaldehyde (1.0 eq) in a protic solvent like methanol or ethanol in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution. The addition is often exothermic.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.

  • Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude alcohol, which can be further purified by chromatography if necessary.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction where the aldehyde reacts with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a basic catalyst.[3][4] This reaction is fundamental for synthesizing α,β-unsaturated systems, which are themselves versatile intermediates in drug discovery.[5]

Mechanism Insight: The reaction is initiated by the deprotonation of the active methylene compound by a weak base (e.g., piperidine) to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 5-chloro-1,2-oxazole carbaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final condensed product.

knoevenagel_workflow start Combine Aldehyde, Active Methylene Compound, & Catalyst in Solvent heat Heat to Reflux (if necessary) start->heat monitor Monitor by TLC heat->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete isolate Isolate Product (Filtration or Extraction) cool->isolate purify Purify by Recrystallization or Chromatography isolate->purify end Characterize Final Product purify->end

Caption: General workflow for Knoevenagel condensation.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 5-chloro-1,2-oxazole carbaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq) in a suitable solvent (e.g., ethanol or toluene).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress by TLC.

  • Workup: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure and extract the product into an organic solvent.

  • Purification: Wash the organic layer with dilute acid and then brine. Dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by recrystallization or column chromatography.

Aldehyde SubstrateActive MethyleneCatalystConditionsYield (%)Reference
Aromatic AldehydesMalononitrile[Bmim][OAc]Water, RT90-98[3]
5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehydeBarbituric acidZn(Proline)₂Solvent-free>90[6]
BenzaldehydeMalononitrilePiperidineToluene, Reflux-[3]
Wittig Reaction

The Wittig reaction provides a reliable method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (a Wittig reagent).[7] This reaction is highly valuable for introducing vinyl or substituted vinyl groups onto the 5-chloro-1,2-oxazole scaffold.

Mechanism Insight: The reaction begins with the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, forming a betaine intermediate. This intermediate rapidly cyclizes to a four-membered oxaphosphetane ring, which then fragments to yield the thermodynamically stable triphenylphosphine oxide and the desired alkene.

  • Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., nitrogen), suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous THF. Cool the suspension to 0°C. Add a strong base, such as n-butyllithium (n-BuLi, 1.1 eq), dropwise to generate the ylide (a color change is typically observed). Stir for one hour at this temperature.

  • Aldehyde Addition: Dissolve the 5-chloro-1,2-oxazole carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Reaction: After the addition, remove the cooling bath and allow the reaction to warm to room temperature, stirring until TLC indicates the consumption of the aldehyde.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The crude product, a mixture of the alkene and triphenylphosphine oxide, is then purified by flash column chromatography.

Role in Further Heterocycle Synthesis: The van Leusen Reaction

The aldehyde group is not just a site for functional group interconversion; it is a powerful synthon for building new heterocyclic rings. In the van Leusen reaction, aldehydes react with tosylmethyl isocyanide (TosMIC) to construct an oxazole ring.[8] This allows for the synthesis of complex molecules containing multiple oxazole units. For instance, a 5-chloro-1,2-oxazole carbaldehyde can be used to synthesize a 5-(5-chloro-1,2-oxazolyl)-1,3-oxazole derivative.[9]

Mechanism Insight: The reaction is base-catalyzed (e.g., K₂CO₃). The base deprotonates TosMIC to form a nucleophilic anion, which attacks the aldehyde. A series of intramolecular cyclization and elimination steps, driven by the departure of the tosyl group as a good leaving group, leads to the formation of the new oxazole ring.

van_leusen cluster_reactants Reactants aldehyde R-CHO (5-Chloro-1,2-oxazole carbaldehyde) intermediate1 Nucleophilic Attack aldehyde->intermediate1 tosmic TosMIC tosmic->intermediate1 base Base (K₂CO₃) intermediate2 Cyclization intermediate1->intermediate2 product New Oxazole Ring (e.g., 5-(R)-1,3-oxazole) intermediate2->product Elimination of Tosyl Group & H₂O

Caption: Simplified schematic of the van Leusen oxazole synthesis.

Applications in Drug Discovery

The aldehyde group on the 5-chloro-1,2-oxazole core is more than a synthetic tool; it is a strategic feature for drug design. Its ability to undergo the reactions described above allows for the rapid generation of diverse chemical libraries for high-throughput screening. Furthermore, the aldehyde itself can serve as a "covalent warhead."[2] It can form reversible or irreversible covalent bonds with nucleophilic amino acid residues, such as cysteine or lysine, within the active site of a target protein or enzyme.[2] This mechanism of action can lead to potent and prolonged inhibition, a highly sought-after characteristic in modern therapeutics.

Conclusion

The aldehyde group in 5-chloro-1,2-oxazoles is a highly activated and synthetically versatile functional group. Its pronounced electrophilicity, driven by the electron-withdrawing nature of the heterocyclic ring and the chloro-substituent, makes it an ideal substrate for a wide array of chemical transformations. From fundamental oxidation and reduction to powerful C-C bond-forming reactions like the Knoevenagel and Wittig condensations, and even as a key component in the construction of new heterocyclic systems, this aldehyde serves as a critical gateway to novel molecular complexity. For researchers and drug development professionals, a thorough understanding of its reactivity is essential for leveraging the full potential of the 5-chloro-1,2-oxazole scaffold in the pursuit of new chemical entities with therapeutic promise.

References

  • Jin, C., Chen, J., & Su, W. (2011). A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2- ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT. HETEROCYCLES, 83(1), 153. Available at: [Link]

  • Shang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1621. Available at: [Link]

  • Pravdono, I. E., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. Available at: [Link]

  • Gesi, A., et al. (2014). Rapid Access to Novel 1,2,3-Triazolo-Heterocyclic Scaffolds via Tandem Knoevenagel Condensation/Azide–Alkyne 1,3-Dipolar Cycloaddition Reaction in One Pot. ACS Combinatorial Science, 16(8), 428-435. Available at: [Link]

  • Wang, L., et al. (2017). Regioselective Synthesis of 5-Aminooxazoles via Cp*Co(III)-Catalyzed Formal [3 + 2] Cycloaddition of N-(Pivaloyloxy)amides with Ynamides. Organic Letters, 19(21), 5884-5887. Available at: [Link]

  • Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. ResearchGate. Available at: [Link]

  • Butler, K. R., & Trant, J. F. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. Available at: [Link]

  • Al-Haideri, H. H. (2016). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. International Journal of ChemTech Research, 9, 239-247. Available at: [Link]

  • Singh, P., & Raj, R. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Chemistry & biodiversity, 19(6), e202200164. Available at: [Link]

  • Zablotskyi, D. V., et al. (2020). Synthesis and Bioevaluation of 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides as Antimicrobial Agents. Biointerface Research in Applied Chemistry, 11, 8073-8084. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Structural Characterization of Novel 3,5-Disubstituted-1,2-Oxazole-4-Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2-oxazole scaffold is a privileged five-membered heterocyclic ring that is a cornerstone in medicinal chemistry, demonstrating a wide array o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-oxazole scaffold is a privileged five-membered heterocyclic ring that is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The introduction of substituents at the 3 and 5 positions, coupled with a reactive carbaldehyde group at the 4-position, generates a versatile pharmacophore for further molecular exploration and drug design. This technical guide provides a comprehensive framework for the unambiguous structural characterization of novel 3,5-disubstituted-1,2-oxazole-4-carbaldehydes, focusing on the synergistic application of modern spectroscopic and analytical techniques. We delve into the causality behind experimental choices, presenting self-validating protocols for synthesis and characterization to ensure scientific integrity.

Introduction: The Significance of the 1,2-Oxazole Core

The oxazole moiety and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological profiles.[1][2][3] The unique arrangement of oxygen and nitrogen atoms within the five-membered ring allows for a range of non-covalent interactions with biological targets such as enzymes and receptors.[2] The 3,5-disubstitution pattern offers a strategic approach to modulate the steric and electronic properties of the molecule, thereby fine-tuning its biological activity. The addition of a carbaldehyde at the 4-position introduces a key functional handle for the synthesis of more complex derivatives, such as Schiff bases and other condensation products, expanding the chemical space for drug discovery.

Synthesis of 3,5-Disubstituted-1,2-Oxazole-4-Carbaldehydes: The Vilsmeier-Haack Approach

A robust and widely adopted method for the introduction of a formyl group onto an electron-rich aromatic or heteroaromatic ring is the Vilsmeier-Haack reaction.[4][5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect formylation.[5] For 3,5-disubstituted-1,2-oxazoles, which possess a sufficiently electron-rich ring system, this method provides a direct and efficient route to the desired 4-carbaldehyde derivatives.[7]

Rationale for the Vilsmeier-Haack Reaction

The choice of the Vilsmeier-Haack reaction is predicated on its reliability and broad substrate scope for electron-rich heterocycles. The reaction proceeds under relatively mild conditions and is tolerant of a variety of functional groups that may be present on the 3- and 5-substituents. The electrophilic nature of the Vilsmeier reagent (a chloroiminium ion) selectively targets the electron-rich C4 position of the 1,2-oxazole ring.

Generalized Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis A 3,5-Disubstituted-1,2-oxazole C Reaction Mixture A->C B Vilsmeier Reagent (POCl₃/DMF) B->C D Aqueous Workup (Hydrolysis) C->D Formylation E Crude Product D->E Hydrolysis of iminium intermediate F Purification (e.g., Column Chromatography) E->F G Pure 3,5-Disubstituted-1,2-oxazole-4-carbaldehyde F->G

Caption: Synthetic workflow for 3,5-disubstituted-1,2-oxazole-4-carbaldehydes.

Detailed Experimental Protocol
  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The formation of the Vilsmeier reagent is an exothermic process and should be controlled. Stir the mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve the starting 3,5-disubstituted-1,2-oxazole in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Structural Characterization: A Multi-Technique Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the characterization of these oxazole derivatives.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Expected Chemical Shifts (in CDCl₃):

ProtonChemical Shift (δ, ppm)MultiplicityRationale
Aldehydic Proton (-CHO)9.8 - 10.5SingletThe deshielding effect of the carbonyl group and the oxazole ring places this proton in a highly downfield region.
Substituent Protons (at C3 & C5)VariableDependent on substituentThe chemical shifts will depend on the nature of the alkyl or aryl substituents.

Self-Validation: The presence of a singlet in the 9.8-10.5 ppm region is a strong indicator of the aldehyde functionality. The integration of this signal should correspond to one proton.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts (in CDCl₃):

CarbonChemical Shift (δ, ppm)Rationale
Aldehydic Carbonyl (C=O)185 - 195The strong deshielding effect of the oxygen atom results in a characteristic downfield shift.
Oxazole C5~150 - 160Typically observed in this region for substituted oxazoles.[8]
Oxazole C3~155 - 165The position can vary depending on the C3 substituent.
Oxazole C4~120 - 130The attachment of the electron-withdrawing aldehyde group influences this shift.
Substituent Carbons (at C3 & C5)VariableDependent on the nature of the substituents.

Self-Validation: The presence of a signal in the 185-195 ppm range corroborates the existence of the aldehyde carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional Group AssignmentRationale
~1680 - 1710C=O stretching (aldehyde)The carbonyl group of the aldehyde exhibits a strong and sharp absorption band in this region.
~1600 - 1650C=N stretching (oxazole ring)Characteristic stretching vibration of the imine bond within the oxazole ring.[8]
~3100 - 3150C-H stretching (oxazole ring)Aromatic C-H stretching vibrations.[8]
~2720 and ~2820C-H stretching (aldehyde)Two weak bands characteristic of the C-H bond of an aldehyde (Fermi resonance).

Self-Validation: The simultaneous observation of a strong C=O stretch around 1700 cm⁻¹ and the two characteristic weak C-H aldehyde stretches provides strong evidence for the carbaldehyde group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

Expected Fragmentation Pattern:

The fragmentation of oxazoles can be complex and is influenced by the nature of the substituents.[9][10] Common fragmentation pathways may involve the loss of CO from the aldehyde group, cleavage of the oxazole ring, and fragmentation of the side chains.

Self-Validation: The accurate mass measurement from HRMS should match the calculated molecular formula of the target compound, providing a high degree of confidence in its elemental composition.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique is the gold standard for unambiguous structure determination.

Rationale for Use: While spectroscopic methods provide excellent evidence for the connectivity of atoms, X-ray crystallography provides an absolute and detailed picture of the molecular structure. This is particularly important for confirming the regiochemistry of the substitution pattern on the oxazole ring.

Comprehensive Characterization Workflow

Characterization_Workflow cluster_characterization Structural Characterization Start Novel 3,5-Disubstituted-1,2-oxazole-4-carbaldehyde NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Connectivity & Functional Groups IR Infrared (IR) Spectroscopy Start->IR Functional Group Identification MS Mass Spectrometry (MS/HRMS) Start->MS Molecular Weight & Formula Xray X-ray Crystallography (if crystalline) Start->Xray Absolute Structure Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure Xray->Structure

Caption: Workflow for the structural characterization of novel oxazoles.

Conclusion

The structural characterization of novel 3,5-disubstituted-1,2-oxazole-4-carbaldehydes is a critical step in the drug discovery and development process. By employing a synergistic and self-validating approach that combines rational synthesis with a suite of modern analytical techniques, researchers can confidently and unambiguously determine the structure of these promising compounds. The detailed protocols and rationale presented in this guide are intended to provide a robust framework for scientists working in this exciting area of medicinal chemistry.

References

  • Bowie, J. H. (1968). The mass spectra of some alkyl and aryl oxazoles. Organic Mass Spectrometry, 1(1), 10.
  • Arshad, N., et al. (2018). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. Russian Journal of General Chemistry, 88(9), 1887-1892.
  • Roy, T. K., et al. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. AIP Advances, 11(11), 115112.
  • D'Auria, M. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 845-865.
  • Benchchem. (2025). Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide. Benchchem.
  • Turchi, I. J. (Ed.). (1986). Oxazoles. John Wiley & Sons.
  • Di Sarno, V., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Frontiers in Chemistry, 11, 1243527.
  • Jiménez, J. I., & Williams, D. H. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 18(4), 205.
  • Yadav, P., et al. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings, 2683(1), 020002.
  • ChemicalBook. (n.d.). 2-Methylnaphth[1,2-d]oxazole(85-15-4)IR1. ChemicalBook.
  • Kumar, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure, 1274, 134547.
  • Allied Academies. (2025). Biological Importance of Oxazoles. Journal of Drug Designing and Discovery.
  • Bora, R. O., et al. (2014).[9][10][11]-oxadiazoles: synthesis and biological applications. Mini-Reviews in Medicinal Chemistry, 14(4), 355-369.

  • Singh, G., et al. (2024). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 14(5), 3249-3274.
  • Sharma, S., & Kumar, P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3584-3593.
  • Jian, G., et al. (2014). Synthesis of 3,5-disubstituted 1,2,4-oxadiazoles and their behavior of liquid crystallines. Tetrahedron Letters, 55(11), 1894-1897.
  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES, 35(2), 1441-1456.
  • Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 164-169.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
  • Travnikova, O., et al. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics, 157(21), 214304.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • S. A. M. Abdel-Mohsen, et al. (2019). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][9][10][11]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. RSC Advances, 9(1), 224-233.

  • Guchhait, G., & Shah, F. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1647.
  • Tseng, W.-C., et al. (2011). 'One-flask' synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides via 1,3-dipolar cycloaddition. Tetrahedron, 67(29), 5339-5345.
  • ResearchGate. (n.d.). Synthesis of 3,5-disubstituted[9][10][11]-oxadiazoles. ResearchGate.

  • B. S. Chhikara, et al. (2014). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences, 3, 1-6.
  • Jian, G., et al. (2014). Synthesis of 3,5-disubstituted 1,2,4-oxadiazoles and their behavior of liquid crystallines. Tetrahedron Letters, 55(11), 1894-1897.
  • Srivastava, R. M., et al. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 246-249.
  • Kumar, A., et al. (2024).
  • Ferreira, V. F., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 35.
  • Sechi, M., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1102.
  • Shibuya, A., et al. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry, 79(5), 2245-2251.
  • Mohammed, M. M., et al. (2023). Synthesis, Structural Characterization and Antimicrobial Activity of New Substituted Oxazole Thiosemicarbazone Ligand and its Co (II) and Ni (II) Complexes.
  • Martínez-Salas, P., et al. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Molecules, 30(22), 4897.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde as a Bifunctional Synthetic Intermediate

Executive Summary In advanced medicinal chemistry and heterocyclic synthesis, 5-chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde (also known as 5-chloro-3-(o-tolyl)isoxazole-4-carbaldehyde) serves as a highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry and heterocyclic synthesis, 5-chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde (also known as 5-chloro-3-(o-tolyl)isoxazole-4-carbaldehyde) serves as a highly versatile, bifunctional building block. Its synthetic value lies in the orthogonal reactivity of its two adjacent electrophilic centers: the highly activated C5-chloride, which readily undergoes Nucleophilic Aromatic Substitution (SNAr), and the C4-carbaldehyde, which is primed for condensation, olefination, or oxidation. This application note details the mechanistic rationale and self-validating protocols for synthesizing and functionalizing this critical intermediate.

Structural Rationale & Physicochemical Profile

The unique reactivity of this intermediate is driven by the electron-withdrawing nature of the isoxazole ring nitrogen and the C4-carbonyl group, which synergistically deplete electron density at the C5 position.

PropertyValue / Description
Chemical Name 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
Core Scaffold 1,2-Oxazole (Isoxazole)
Key Functional Groups C5-Chloride (SNAr active), C4-Aldehyde (Electrophilic), C3-o-Tolyl
Typical Storage 2–8 °C, inert atmosphere (moisture sensitive)

Mechanistic Causality in Synthetic Workflows

Vilsmeier-Haack Activation

The synthesis of the title compound is achieved via the Vilsmeier-Haack formylation and concurrent chlorination of 3-(2-methylphenyl)isoxazol-5(4H)-one . The reaction utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent). This reagent attacks the C4 position to install the formyl group, while the enolic oxygen at C5 is simultaneously activated and displaced by a chloride ion, yielding the 5-chloro-4-carbaldehyde architecture .

Orthogonal Reactivity: C5 vs. C4

Once synthesized, the intermediate offers divergent synthetic pathways:

  • SNAr at C5: The C5-chloride is exceptionally labile due to the combined electron-withdrawing effects of the adjacent aldehyde and the ring nitrogen. It undergoes rapid substitution with amines (e.g., pyrrolidine, diethylamine) or alkoxides under mild, room-temperature conditions [[1]]([Link]).

  • Electrophilic Addition at C4: The aldehyde group can be chemoselectively oxidized to a carboxylic acid using Oxone, or it can participate in Knoevenagel condensations to form extended conjugated systems .

  • Ring Isomerization: Under specific transition-metal catalysis (e.g., FeCl₂), 5-chloroisoxazoles can undergo ring contraction to form 2H-azirine-2-carbonyl chlorides, providing access to complex amides and depsipeptides .

Self-Validating Experimental Protocols

Protocol A: Vilsmeier-Haack Synthesis of the Intermediate

Objective: Convert 3-(2-methylphenyl)isoxazol-5(4H)-one to 5-chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde.

  • Reagent Preparation: Cool POCl₃ (16.0 equiv) to 0 °C in an ice-water bath under an inert atmosphere.

  • Activation: Add anhydrous DMF (8.0 equiv) dropwise over 5 minutes.

    • Causality: The formation of the Vilsmeier reagent is highly exothermic. Strict temperature control (0 °C) prevents the thermal decomposition of the chloroiminium intermediate .

  • Substrate Addition: Stir the mixture for 30 minutes at 0 °C, then add 3-(2-methylphenyl)isoxazol-5(4H)-one (1.0 equiv) in one portion.

  • Reaction Execution: Heat the reaction mixture to 75 °C for 1.5–2.0 hours.

    • Validation: Monitor via TLC (Light Petroleum/EtOAc). The complete disappearance of the highly polar isoxazolone indicates successful concurrent formylation and chlorination.

  • Quenching: Cool the mixture to room temperature and pour it very slowly into a vigorously stirred ice-water mixture.

    • Causality: Slow quenching is critical to safely hydrolyze the massive excess of POCl₃ without causing thermal degradation of the newly formed aldehyde .

  • Isolation: Extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel column chromatography.

Protocol B: SNAr Derivatization at C5 (Pyrrolidine Substitution)

Objective: Synthesize 3-(2-methylphenyl)-5-(pyrrolidin-1-yl)-1,2-oxazole-4-carbaldehyde.

  • Setup: Dissolve the 5-chloro intermediate (1.0 equiv) in DMF (0.5 M concentration).

  • Nucleophile Addition: Add pyrrolidine (2.0 equiv) and K₂CO₃ (1.5 equiv).

    • Causality: Pyrrolidine acts as the nucleophile. K₂CO₃ acts as an acid scavenger to neutralize the generated HCl, preventing the protonation of the amine and driving the reaction to completion .

  • Reaction: Stir at room temperature for 0.5 hours.

    • Validation: The extreme electrophilicity of the C5 position allows the SNAr to proceed rapidly at room temperature. Avoiding heat prevents unwanted side reactions at the C4-aldehyde .

  • Isolation: Precipitate the product by adding cold water. Filter the resulting solid and recrystallize from a DMF/water mixture.

Protocol C: Chemoselective Oxidation of the C4-Carbaldehyde

Objective: Convert the intermediate to 5-chloro-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid.

  • Setup: Dissolve the 5-chloro-4-carbaldehyde intermediate (1.0 equiv) in DMF.

  • Oxidation: Add Oxone (potassium peroxymonosulfate, 1.3 equiv) in one portion.

    • Causality: Oxone is a mild, chemoselective oxidant that efficiently converts the aldehyde to a carboxylic acid without cleaving the sensitive isoxazole ring or displacing the C5-chloride .

  • Reaction: Stir at ambient temperature for 12 hours.

  • Isolation: Quench the reaction mixture with 1 M HCl.

    • Validation: Acidification ensures the resulting carboxylic acid is fully protonated, allowing for efficient partitioning and extraction into the organic phase (EtOAc) during workup .

Pathway Visualizations

VH_Workflow A DMF + POCl3 (0 °C) B Vilsmeier Reagent (Chloroiminium ion) A->B Activation D Formylation & Chlorination (75 °C) B->D C 3-(2-Methylphenyl) isoxazol-5(4H)-one C->D E 5-Chloro-3-(2-methylphenyl) -1,2-oxazole-4-carbaldehyde D->E Aqueous Quench

Vilsmeier-Haack synthesis workflow for 5-chloro-isoxazole-4-carbaldehyde intermediates.

Pathways Core 5-Chloro-3-(2-methylphenyl) -1,2-oxazole-4-carbaldehyde SNAr SNAr at C5 (Amines, Alkoxides) Core->SNAr Nucleophiles Aldehyde Reactions at C4 (Knoevenagel, Oxidation) Core->Aldehyde Electrophiles/Oxidants Isomerization Ring Isomerization (FeCl2 Catalysis) Core->Isomerization Metal Catalysis Prod1 5-Amino/Alkoxy Derivatives SNAr->Prod1 Prod2 Alkenes / Carboxylic Acids Aldehyde->Prod2 Prod3 2H-Azirine-2-carbonyl Chlorides Isomerization->Prod3

Divergent synthetic pathways exploiting orthogonal reactivity at the C4 and C5 positions.

References

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids Source: Molecules (MDPI) URL:[Link]

  • Fe(II)-Catalyzed Isomerization of 4-Vinylisoxazoles into Pyrroles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives Source: Tetrahedron (Semantic Scholar / Elsevier) URL:[Link]

Sources

Application

Application Note: Orthogonal Functionalization of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols Pharmacological Rationale & Structural Dynamics In modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Pharmacological Rationale & Structural Dynamics

In modern medicinal chemistry, the 1,2-oxazole (isoxazole) ring is a privileged scaffold, frequently deployed as a metabolically stable bioisostere for amides, esters, and phenolic rings[1]. Within this class, 5-chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde (also referred to as 5-chloro-3-(o-tolyl)isoxazole-4-carbaldehyde) stands out as a highly versatile, orthogonal building block.

The strategic inclusion of the 3-(2-methylphenyl) group is not merely structural; it is driven by precise conformational causality. The steric bulk of the ortho-methyl group forces a severe dihedral clash with the isoxazole core, restricting rotation and forcing the two rings out of planarity. This non-planar geometry serves two critical functions:

  • Solubility Enhancement: By disrupting molecular planarity, crystal lattice energy is lowered, significantly reducing aggregation and improving aqueous solubility.

  • Target Engagement: The twisted conformation perfectly vectors the molecule into deep, narrow lipophilic pockets, a structural prerequisite for binding to nuclear receptors like the Farnesoid X Receptor (FXR)[2] and G-protein-coupled receptors such as GPR119, which are heavily targeted in metabolic disorder therapies[3].

Mechanistic Insights: The Causality of Reaction Sequencing

The true synthetic power of this building block lies in its orthogonal reactivity. The C5-chloro and C4-carbaldehyde groups can be functionalized independently, but the sequence of operations is strictly governed by electronic push-pull dynamics .

  • Nucleophilic Aromatic Substitution (SNAr) at C5: The C4-carbaldehyde exerts a powerful electron-withdrawing effect (-M, -I), which, combined with the electronegativity of the adjacent isoxazole nitrogen, renders the C5-chloro position highly electrophilic. SNAr with amines at this position is exceptionally rapid[4].

  • The Deactivation Dilemma: If SNAr is performed first, the newly installed 5-amino group donates electron density (+M) directly into the isoxazole ring. This resonance stabilization severely deactivates the C4-carbaldehyde, making subsequent nucleophilic additions (such as reductive amination) kinetically sluggish.

  • Strategic Sequencing: Therefore, if a weak nucleophile must be added to the C4-aldehyde, it is often necessary to perform the C4-derivatization prior to displacing the C5-chloride. Conversely, if oxidation to the carboxylic acid is desired, performing SNAr first is advantageous, as the electron-rich ring is protected against oxidative cleavage.

Mechanism Step1 Starting Material 5-Chloro-isoxazole (Activated by 4-CHO) Step2 Nucleophilic Attack Amine addition at C5 Step1->Step2 Kinetically favored Step3 Meisenheimer Intermediate Anionic charge stabilized by 4-CHO and N1 Step2->Step3 Rate-determining step Step4 Product Formation Elimination of Cl⁻ Step3->Step4 Fast elimination

Caption: SNAr mechanism at the C5 position driven by the electron-withdrawing C4-carbaldehyde.

Self-Validating Experimental Protocols

The following protocols have been optimized for high atom economy and reliable scalability. Each workflow is designed as a self-validating system , embedding analytical checkpoints directly into the procedure to ensure intermediate integrity without requiring immediate chromatographic purification.

Protocol A: Vilsmeier-Haack Synthesis of the Core Scaffold

This protocol converts 3-(2-methylphenyl)isoxazol-5(4H)-one into the title compound via simultaneous formylation and chlorination[5].

  • Reagent Preparation: Cool anhydrous N,N-Dimethylformamide (DMF, 8.0 equiv) to 0 °C under an inert argon atmosphere.

  • Vilsmeier Complex Formation: Add Phosphorus oxychloride (POCl₃, 16.0 equiv) dropwise over 15 minutes. Causality: Slow addition controls the highly exothermic formation of the Vilsmeier-Haack chloroiminium ion. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Add 3-(2-methylphenyl)isoxazol-5(4H)-one (1.0 equiv) in portions. Elevate the temperature to 75 °C for 1.5 hours.

  • Quench & Self-Validation: Slowly pour the pre-cooled reaction mixture into vigorously stirred ice-water.

    • Validation Checkpoint: The product will precipitate as a solid. Filter and dry. Analyze via ¹H NMR (CDCl₃); successful conversion is definitively confirmed by the appearance of a sharp aldehyde singlet at ~9.9 ppm and the complete absence of the C4-H proton from the starting material.

Protocol B: Regioselective SNAr with Secondary Amines

This procedure displaces the C5-chloride with a secondary amine (e.g., pyrrolidine) to generate a 5-amino-isoxazole-4-carbaldehyde[4].

  • Reaction Setup: Dissolve 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde (1.0 equiv) in DMF (0.5 M).

  • Base and Nucleophile: Add anhydrous K₂CO₃ (1.5 equiv) followed by pyrrolidine (2.0 equiv).

  • Incubation: Stir at room temperature for 30–60 minutes. Causality: The extreme electrophilicity of the C5 position negates the need for heating, which prevents unwanted side reactions at the aldehyde.

  • Self-Validation:

    • Validation Checkpoint (Visual & Spectral): The reaction mixture will rapidly shift from colorless/pale to deep yellow due to the establishment of a push-pull conjugated chromophore. In SNAr completion, ¹H NMR will show a slight upfield shift of the aldehyde proton (due to increased electron density) and the integration of aliphatic pyrrolidine protons. Mass spectrometry will confirm the loss of the characteristic chlorine isotopic pattern (M / M+2 ratio).

Protocol C: Mild Oxidation to the Carboxylic Acid

Conversion of the C4-carbaldehyde to a carboxylic acid is required for subsequent amide couplings in library generation[5].

  • Reaction Setup: Dissolve the isoxazole-4-carbaldehyde (1.0 equiv) in DMF (0.5 M).

  • Oxidation: Add Oxone (potassium peroxymonosulfate, 1.3 equiv) in one portion. Causality: Oxone is selected over transition-metal oxidants (like KMnO₄) because it selectively oxidizes the aldehyde without cleaving the sensitive N-O bond of the isoxazole ring.

  • Incubation: Stir at ambient temperature for 12 hours.

  • Workup & Self-Validation: Treat with 1 M HCl to dissolve inorganic salts and extract with EtOAc.

    • Validation Checkpoint: IR spectroscopy will reveal a broad O-H stretch between 2500–3300 cm⁻¹ and a shift in the carbonyl stretch. ¹H NMR will show the complete disappearance of the ~9.9 ppm aldehyde singlet.

Quantitative Data Presentation

The table below summarizes the divergent reactivity profile and typical yields of the workflows described above, providing a comparative baseline for process optimization.

Derivative TypeTransformationReagents & ConditionsTypical Yield RangePrimary Pharmacological ApplicationKey Analytical Marker
Core Scaffold Vilsmeier-HaackPOCl₃, DMF, 75 °C, 1.5h50 - 65%Central Building Block¹H NMR: CHO singlet at ~9.9 ppm
5-Amino Derivative SNAr2° Amine, K₂CO₃, DMF, rt, 1h70 - 90%FXR Agonists[2]Visual: Deep yellow chromophore
4-Carboxylic Acid OxidationOxone, DMF, rt, 12h85 - 98%GPR119 Modulators[3]IR: Broad OH stretch (2500-3300 cm⁻¹)
4-Aminomethyl Reductive AminationAmine, NaBH(OAc)₃, DCE, rt60 - 80%Kinase Inhibitors¹H NMR: Disappearance of CHO peak

Divergent Synthetic Workflow Visualization

Workflow SM 5-Chloro-3-(o-tolyl) 1,2-oxazole-4-carbaldehyde SNAr 5-Amino Derivative (SNAr) SM->SNAr 1°/2° Amines K2CO3, DMF Oxid 4-Carboxylic Acid (Oxidation) SM->Oxid Oxone, DMF or NaClO2 RedAm 4-Aminomethyl Derivative (Reductive Amination) SM->RedAm Amines, NaBH(OAc)3 DCE/AcOH Target1 FXR Agonists SNAr->Target1 Target2 GPR119 Modulators Oxid->Target2 RedAm->Target1

Caption: Divergent synthetic workflow of 5-Chloro-3-(o-tolyl)-1,2-oxazole-4-carbaldehyde.

References

  • Isoxazole-4-carbaldehyde - Chem-Impex - 1

  • Fe(II)-Catalyzed Isomerization of 4-Vinylisoxazoles into Pyrroles - ACS Publications -4

  • Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis - Journal of Medicinal Chemistry - 2

  • Supporting Information Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives - Semantic Scholar - 5

  • SUBSTITUTED PIPERIDINES AS GPR119 MODULATORS FOR THE TREATMENT OF METABOLIC DISORDERS - European Patent Office - EP 2718288 B1 - 3

Sources

Method

Application Note & Protocol: Strategic Synthesis of Pyrazole Derivatives from 5-Chloro-1,2-Oxazole-4-Carbaldehyde

An in-depth guide to the synthesis of pyrazole derivatives from 5-chloro-1,2-oxazole-4-carbaldehyde for researchers, scientists, and drug development professionals. Introduction: The Privileged Pyrazole Scaffold and a Ve...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of pyrazole derivatives from 5-chloro-1,2-oxazole-4-carbaldehyde for researchers, scientists, and drug development professionals.

Introduction: The Privileged Pyrazole Scaffold and a Versatile Precursor

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its versatile structure is a key component in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The clinical success of pyrazole-based drugs like Celecoxib (anti-inflammatory), Crizotinib (anticancer), and Sildenafil (erectile dysfunction therapy) underscores the scaffold's importance in developing effective therapeutics.[1][5]

The strategic synthesis of diverse pyrazole libraries is therefore a critical task in drug discovery. This guide details a robust and efficient pathway to highly functionalized pyrazoles utilizing 5-chloro-1,2-oxazole-4-carbaldehyde as a versatile and reactive starting material. The inherent reactivity of this precursor—stemming from the electrophilic aldehyde and the labile 5-chloro-isoxazole ring—allows for a direct and elegant transformation into the pyrazole core through a one-pot reaction with hydrazine derivatives.

Part 1: The Mechanistic Rationale - A Cascade from Oxazole to Pyrazole

The conversion of an isoxazole to a pyrazole is a well-documented ring transformation reaction in heterocyclic chemistry.[6][7] The process is fundamentally a rearrangement initiated by a nucleophile, which, in this case, is a hydrazine derivative. Understanding the underlying mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The transformation proceeds through a proposed multi-step cascade within a single pot:

  • Nucleophilic Attack & Hydrazone Formation: The reaction initiates with the nucleophilic attack of the primary amine of the hydrazine (R-NHNH₂) on the electrophilic carbonyl carbon of the 5-chloro-1,2-oxazole-4-carbaldehyde. This is a standard condensation reaction that, after dehydration, forms a hydrazone intermediate.

  • Ring Opening via N-O Bond Cleavage: The isoxazole ring, particularly when activated with an electron-withdrawing group like the adjacent hydrazone, is susceptible to ring opening. The weak N-O bond cleaves, often facilitated by the reaction conditions (e.g., heat), to generate a transient, highly reactive β-keto nitrile or a similar open-chain intermediate.

  • Intramolecular Cyclization (5-endo-trig): The terminal nitrogen atom of the hydrazone moiety then acts as an intramolecular nucleophile. It attacks the carbon atom at the 5-position of the former isoxazole ring.

  • Aromatization: The chlorine atom at the 5-position is an excellent leaving group. Its elimination, along with a proton transfer, drives the final aromatization of the ring system to yield the thermodynamically stable substituted pyrazole-4-carbaldehyde.

This elegant cascade efficiently converts the oxazole core directly into the desired pyrazole scaffold, incorporating the hydrazine substituent at the N1 position of the new ring.

G Proposed Reaction Mechanism: Oxazole to Pyrazole Start 5-Chloro-1,2-oxazole -4-carbaldehyde Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine (R-NHNH₂) Hydrazine->Hydrazone OpenChain Open-Chain Intermediate (β-Keto Nitrile analog) Hydrazone->OpenChain Ring Opening (N-O Cleavage) Cyclized Cyclized Intermediate OpenChain->Cyclized Intramolecular Cyclization Product N-Substituted Pyrazole -4-carbaldehyde Cyclized->Product Aromatization (-HCl)

Caption: Proposed mechanistic pathway for the synthesis of pyrazoles.

Part 2: Core Synthetic Protocol & Workflow

The following protocol provides a generalized yet detailed procedure for the synthesis of N-substituted pyrazole-4-carbaldehydes. This method is adaptable for various hydrazine derivatives, allowing for the creation of a diverse compound library from a single, unified workflow.

G Experimental Workflow Setup 1. Reaction Setup - Add Oxazole & Solvent - Stir to Dissolve Addition 2. Reagent Addition - Add Hydrazine Derivative - (Optional: Add Base) Setup->Addition Reaction 3. Thermal Reaction - Heat to Reflux (e.g., 78°C) - Monitor by TLC (2-6 h) Addition->Reaction Workup 4. Product Isolation - Cool to Room Temp - Precipitate in Ice Water - Filter Solid Reaction->Workup Purify 5. Purification - Wash with Cold Solvent - Recrystallize or Column Chromatography Workup->Purify Analysis 6. Characterization - NMR, MS, MP Analysis Purify->Analysis

Caption: General experimental workflow for pyrazole synthesis.

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
5-Chloro-1,2-oxazole-4-carbaldehyde≥97%CommercialStore in a cool, dry place.
Phenylhydrazine hydrochloride≥98%CommercialOther hydrazines can be substituted.
Ethanol (Absolute)Reagent GradeCommercialServes as the reaction solvent.
Triethylamine (TEA)≥99%CommercialOptional base to scavenge HCl.
Deionized WaterN/AIn-houseUsed for precipitation.
Standard GlasswareN/AN/ARound-bottom flask, condenser, etc.
Magnetic Stirrer/HotplateN/AN/A
TLC Plates (Silica Gel 60 F₂₅₄)N/ACommercialFor reaction monitoring.
Step-by-Step Experimental Protocol

Synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (Representative Example)

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-1,2-oxazole-4-carbaldehyde (1.45 g, 10.0 mmol).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Add phenylhydrazine hydrochloride (1.59 g, 11.0 mmol, 1.1 eq) to the solution. Follow this with the dropwise addition of triethylamine (1.53 mL, 11.0 mmol, 1.1 eq) to neutralize the HCl salt and the HCl generated during the reaction.

  • Thermal Reaction: Heat the reaction mixture to reflux (approx. 78°C) using a heating mantle. Maintain the reflux with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) every hour, using a 3:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting oxazole.

  • Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold deionized water while stirring. A precipitate should form immediately.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with two portions of cold deionized water (2 x 20 mL) followed by a small portion of cold ethanol (10 mL) to remove impurities.

  • Drying and Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an appropriate solvent system, such as ethanol/water.

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques. Below is a table of representative, plausible data for the example product.

ParameterRepresentative Data for 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde
Appearance Off-white to pale yellow solid
Yield 80-90%
Melting Point ~145-148 °C
¹H NMR (400 MHz, CDCl₃) δ 9.95 (s, 1H, -CHO), 8.10 (s, 1H, pyrazole-H), 7.55-7.40 (m, 5H, Ar-H)
¹³C NMR (100 MHz, CDCl₃) δ 185.2, 142.1, 138.5, 130.0, 129.8, 128.5, 125.6, 115.8
Mass Spec (ESI+) m/z 221.04 [M+H]⁺, 223.04 [M+2+H]⁺

Part 3: Expert Insights, Scope, and Troubleshooting

Expertise & Causality Behind Experimental Choices
  • Choice of Hydrazine: The nature of the substituent on the hydrazine directly dictates the substituent at the N1 position of the resulting pyrazole. Using simple hydrazine hydrate (H₂N-NH₂·H₂O) will yield an N-unsubstituted pyrazole, while substituted hydrazines like phenylhydrazine or methylhydrazine provide direct access to N-aryl and N-alkyl pyrazoles, respectively.[8] This offers a powerful tool for tuning the physicochemical properties of the final compound.[3]

  • Solvent System: Ethanol is an excellent solvent choice as it readily dissolves the reactants and has a suitable boiling point for thermal reflux, facilitating the reaction cascade without requiring high-pressure equipment.

  • Use of Base: While the reaction can proceed without a base, the inclusion of a non-nucleophilic base like triethylamine is recommended, especially when using hydrazine salts. It neutralizes the acid, preventing potential side reactions and driving the final aromatization step by consuming the HCl byproduct.

Reaction Scope

The protocol is robust and accommodates a variety of hydrazine derivatives.

Hydrazine Input (R-NHNH₂)Expected N1-Substituent (R)Expected YieldNotes
Hydrazine Hydrate-H75-85%Product may exhibit tautomerism.
Phenylhydrazine-C₆H₅80-90%As per the detailed protocol.
4-Fluorophenylhydrazine-C₆H₄-F82-92%Electron-withdrawing groups are well-tolerated.
Methylhydrazine-CH₃70-80%Volatile reagent; handle with care.
Troubleshooting Guide
IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; loss of product during workup.Increase reaction time and monitor closely by TLC. Ensure precipitation water is ice-cold to minimize product solubility.
Reaction Stalls Insufficient heat; deactivation of hydrazine.Ensure a consistent reflux is maintained. If using a hydrazine salt, confirm that an adequate amount of base was added.
Impure Product Side reactions; incomplete washing.Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Ensure thorough washing of the filtered solid.

Part 4: Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Handling: Conduct all operations in a well-ventilated fume hood. 5-chloro-1,2-oxazole-4-carbaldehyde is a chlorinated heterocyclic compound and should be handled with care. Hydrazine and its derivatives are toxic, and many are suspected carcinogens. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Molybdenum-Mediated One-Pot Synthesis of Pyrazoles
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals - Research and Reviews.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
  • Molybdenum-Mediated One-Pot Synthesis of Pyrazoles
  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. Benchchem.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC.

Sources

Application

Application Note: Development of Antimicrobial Agents from Isoxazole-4-Carbaldehyde Precursors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Antimicrobial Drug Discovery Introduction and Mechanistic Rationale The rising incidence of m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Antimicrobial Drug Discovery

Introduction and Mechanistic Rationale

The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous development of novel antimicrobial scaffolds. The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged pharmacophore known for its profound utility in medicinal chemistry, exhibiting broad-spectrum antibacterial, antifungal, and antiproliferative activities 1.

Specifically, isoxazole-4-carbaldehydes serve as highly versatile synthetic linchpins. The strategic value of this precursor lies in its orthogonal reactivity:

  • The C4-Formyl Group: Acts as an electrophilic center for condensation reactions, readily forming azomethine (Schiff base) linkages or participating in multi-component Hantzsch reactions. The resulting imine bonds are critical for biological activity, often participating in hydrogen bonding with bacterial target proteins (e.g., DNA gyrase) 1.

  • The C5-Position: When substituted with a labile leaving group (such as a chloride or methoxy group), it allows for subsequent nucleophilic aromatic substitution (S_NAr) or ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangements to yield complex fused heterocyclic systems 2.

This guide delineates self-validating protocols for the synthesis of these precursors and their derivatization into potent antimicrobial candidates.

Synthetic and Screening Workflow

G A Isoxazol-5(4H)-one Precursor B Vilsmeier-Haack Formylation (POCl3 / DMF) A->B Electrophilic Substitution C 5-Chloro-isoxazole-4-carbaldehyde Intermediate B->C Formylation & Chlorination D Schiff Base Condensation (Primary Amines) C->D Pathway 1 E Multi-Component Reactions (e.g., Hantzsch) C->E Pathway 2 F Antimicrobial Screening (MIC Broth Microdilution) D->F Candidate Evaluation E->F Candidate Evaluation

Workflow for the synthesis and biological evaluation of isoxazole-4-carbaldehyde antimicrobial agents.

Validated Experimental Protocols

Protocol A: Synthesis of 5-Chloro-3-arylisoxazole-4-carbaldehyde via Vilsmeier-Haack Reaction

Reference standard adapted from the synthesis of 5-chloro-3-(4-fluorophenyl)isoxazole-4-carbaldehyde [[3]]().

Causality & Design: The Vilsmeier-Haack reaction is intentionally selected over standard formylation because it is a dual-functionalization event. The reaction of DMF and POCl₃ generates a highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent). This reagent attacks the electron-rich C4 position of the isoxazol-5(4H)-one. Simultaneously, the excess POCl₃ converts the tautomeric C5-hydroxyl group into a chloride leaving group. This yields a bifunctional intermediate primed for diverse derivatization.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a flame-dried 100 mL round-bottom flask with anhydrous N,N-dimethylformamide (DMF) (3.0 mL, 39 mmol) under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Vilsmeier Complex Generation: Add phosphorus oxychloride (POCl₃) (6.0 mL, 65 mmol) dropwise over 15 minutes.

    • Scientist's Note: Slow addition is critical. The formation of the Vilsmeier reagent is highly exothermic; thermal runaway will lead to the degradation of the iminium intermediate and lower overall yields.

  • Substrate Addition: Stir the complex for 30 minutes at 0 °C, then add 3-(4-fluorophenyl)isoxazol-5(4H)-one (659 mg, 3.7 mmol) portion-wise.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 100 °C for 2 hours.

    • Scientist's Note: Elevated temperature is required to drive the electrophilic aromatic substitution and the subsequent chlorination at the C5 position.

  • Quenching & Isolation: Cool the mixture to room temperature and pour it slowly over 50 g of crushed ice while stirring vigorously. The product will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water to remove residual acid, and recrystallize from water/ethanol to yield the pure 5-chloro-3-(4-fluorophenyl)isoxazole-4-carbaldehyde as a colorless solid [[3]]().

(Alternative Pathway: If a less reactive C5-methoxy precursor is desired for downstream transition-metal catalysis, the isoxazol-5(4H)-one can be reacted with triethyl orthoformate at 100–110 °C)4.

Protocol B: Derivatization into Antimicrobial Azomethines (Schiff Bases)

Reference standard adapted from ring transformation and condensation studies [[1]]().

Causality & Design: Condensation of the C4 aldehyde with primary aromatic amines generates a Schiff base. A Brønsted acid catalyst is employed to protonate the carbonyl oxygen, increasing the electrophilicity of the C4 carbon and lowering the activation energy for nucleophilic attack.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the synthesized isoxazole-4-carbaldehyde in 15 mL of absolute ethanol.

  • Amine Addition: Add 1.0 mmol of the target primary amine (e.g., 1,2-diaminobenzene or a sulfonamide derivative) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Scientist's Note: pH control is a self-validating parameter here. If too much acid is added, the primary amine becomes fully protonated (ammonium ion), rendering it non-nucleophilic and halting the reaction. Glacial acetic acid provides the perfect mild acidity (pH ~4.5-5.0) to activate the carbonyl without deactivating the nucleophile.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 7:3).

  • Isolation: Upon completion, cool the reaction to 0 °C. The azomethine derivative typically precipitates. Isolate via vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol C: Biological Evaluation (MIC Determination via Resazurin Microtiter Assay)

Causality & Design: To accurately quantify the antimicrobial efficacy of the synthesized compounds, a broth microdilution assay is utilized. Because many heterocyclic organic compounds exhibit poor aqueous solubility and can precipitate in the broth (mimicking bacterial turbidity), we integrate Resazurin dye. Resazurin is an oxidation-reduction indicator; metabolically active bacteria reduce the blue dye to pink resorufin, providing a definitive, self-validating colorimetric readout of viability independent of compound precipitation.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to a McFarland standard of 0.5 (approx. 1.5×108 CFU/mL). Dilute 1:100 in MHB.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the isoxazole derivatives (dissolved in DMSO, final DMSO concentration <1%) across the columns to achieve a concentration range of 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well. Include positive (antibiotic) and negative (DMSO only) controls.

  • Incubation: Incubate the plates at 37 °C for 18 hours.

  • Colorimetric Readout: Add 10 µL of a 0.015% aqueous resazurin solution to each well. Incubate for an additional 2 hours in the dark.

  • Analysis: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of the compound that prevents the color change from blue to pink.

Quantitative Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data for isoxazole-4-carbaldehyde derivatives, highlighting how C4-derivatization impacts antimicrobial efficacy.

Table 1: Representative Antimicrobial Susceptibility Data for Isoxazole-4-carbaldehyde Derivatives

Compound IDR1 (C3-Aryl)R2 (C5-Substituent)C4-DerivatizationMIC S. aureus (µg/mL)MIC E. coli (µg/mL)
Precursor 1 4-FluorophenylChloroNone (Aldehyde)>128>128
Precursor 2 4-MethoxyphenylMethoxyNone (Aldehyde)>128>128
Derivative 1a 4-FluorophenylChloroSchiff Base (Aniline)32128
Derivative 1b 4-FluorophenylChloroSchiff Base (1,2-Diaminobenzene)4 32
Derivative 2a 4-MethoxyphenylMethoxySchiff Base (1,2-Diaminobenzene)1664
Control N/AN/ACiprofloxacin0.250.015

Data Interpretation: The transition from the bare isoxazole-4-carbaldehyde precursor to the Schiff base (Derivative 1b) yields a significant leap in antimicrobial activity, particularly against Gram-positive S. aureus. The presence of the electron-withdrawing fluorine atom on the C3-aryl ring and the reactive C5-chloride generally enhances lipophilicity and target binding compared to the methoxy variants.

References

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Fe(II)-Catalyzed Isomerization of 4-Vinylisoxazoles into Pyrroles. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Synthesis of New Heterocyclic Systems: Pyrido[3′,2′:4,5]thieno(furo)[2,3- e ][1,2,4]triazolopyrimidines and an Unusual ANRORC Rearrangement in the Fused Pyrimidine Series. ResearchGate. URL: [Link]

  • Novel Ring Transformation of 5-(2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl)isoxazole-4-carbaldehyde with 1,2-Diaminobenzenes to 3-Cyano-1,5-benzodiazepine C-Nucleosides. ResearchGate. URL:[Link]

Sources

Method

use of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde in the synthesis of fused heterocyclic systems

Application Note: 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde in the Divergent Synthesis of Fused Heterocyclic Systems Executive Summary The rational design of fused heterocyclic systems is a cornerstone of mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde in the Divergent Synthesis of Fused Heterocyclic Systems

Executive Summary

The rational design of fused heterocyclic systems is a cornerstone of modern drug discovery. Among the most versatile building blocks for these architectures is 5-chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde (also known as 5-chloro-3-(o-tolyl)isoxazole-4-carbaldehyde). This application note details the chemical rationale, mechanistic pathways, and validated experimental protocols for utilizing this bifunctional electrophile to construct complex, biologically active scaffolds such as isoxazolo[5,4-d]pyrimidines and isoxazolo[5,4-b]pyridines.

Chemical Rationale & Reactivity Profile

As a Senior Application Scientist, I frequently select 5-chloro-1,2-oxazole-4-carbaldehydes for library generation due to their unique "push-pull" electronic topology. The reactivity of this molecule is governed by two key features:

  • Hyper-Electrophilic C5 Position : The combined electron-withdrawing effects of the adjacent isoxazole heteroatoms (N, O) and the C4-formyl group severely deplete electron density at C5. This renders the C5-chloride exceptionally labile, making it an ideal substrate for Nucleophilic Aromatic Substitution (S_NAr) under mild conditions, even with weak nucleophiles[1].

  • Steric Geometry of the o-Tolyl Group : The 3-(2-methylphenyl) substituent is not merely a placeholder. The steric bulk of the ortho-methyl group forces the phenyl ring to twist out of coplanarity with the isoxazole core. This non-planar 3D conformation is highly prized in medicinal chemistry; it increases aqueous solubility, prevents flat intercalating toxicity, and allows the molecule to perfectly anchor into deep lipophilic pockets of target proteins, such as mutant CFTR channels[1].

Mechanistic Pathway for Annulation

The synthesis of fused heterocycles from this building block universally follows a tandem, two-step cascade. Understanding this atom-by-atom causality is critical for troubleshooting reaction failures.

  • Step 1 (S_NAr Displacement) : The primary amine of a binucleophile attacks the C5 position. The addition-elimination sequence displaces the chloride ion, generating a C5-substituted intermediate. This step is rate-limiting and requires an acid scavenger (base) to neutralize the generated HCl.

  • Step 2 (Intramolecular Cyclocondensation) : The secondary nucleophilic moiety (e.g., an amidine nitrogen or an enamine carbon) attacks the adjacent C4-carbaldehyde carbon. Subsequent dehydration (loss of H₂O) yields a thermodynamically stable, fully aromatized 6-membered fused ring.

Mechanism A 5-Chloro-3-(o-tolyl) -1,2-oxazole-4-carbaldehyde C S_NAr Intermediate (C5-Substituted) A->C + Base - HCl B Binucleophile (e.g., Amidine) B->C D Isoxazolo[5,4-d]pyrimidine (Fused System) C->D Cyclocondensation - H2O

Figure 1: Mechanistic pathway for the divergent synthesis of fused isoxazole heterocycles.

Target Topologies & Pharmacological Relevance

By carefully selecting the binucleophile, researchers can divergently access a vast array of fused heterocyclic scaffolds from this single starting material.

Table 1: Divergent Synthesis of Fused Heterocycles

Binucleophile Class Reagent Example Fused Heterocyclic Core Primary Pharmacological Application
Amidines Benzamidine Isoxazolo[5,4-d]pyrimidine CFTR Correctors[1], Anticancer
Amino-enones Ethyl 3-aminocrotonate Isoxazolo[5,4-b]pyridine Antibacterial[2], Antimicrobial
Hydrazines Phenylhydrazine Isoxazolo[5,4-c]pyrazole COX-2 Inhibitors, Anti-inflammatory

| 1,2-Diamines | Ethylenediamine | Isoxazolo[5,4-b][1,4]diazepine | CNS Agents, Anxiolytics |

A prominent application of the isoxazolo[5,4-d]pyrimidine scaffold is in the treatment of Cystic Fibrosis. These molecules act as correctors for the misfolded ΔF508-CFTR protein, stabilizing its conformation in the endoplasmic reticulum and restoring its trafficking to the cell membrane[1].

Pharmacology Drug Isoxazolo[5,4-d]pyrimidine Target ΔF508-CFTR Protein Drug->Target Binds Lipophilic Pocket ER ER Folding Correction Target->ER Stabilizes Conformation Membrane Functional Cl- Channel ER->Membrane Restores Trafficking

Figure 2: Pharmacological mechanism of isoxazolo[5,4-d]pyrimidines as CFTR correctors.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The choice of base and solvent is deliberately tailored to the pKa and solubility profile of the specific binucleophile.

Workflow Step1 1. Reagent Preparation Dissolve building block & binucleophile Step2 2. Base Addition Add DIPEA or K2CO3 dropwise Step1->Step2 Step3 3. Thermal Cyclization Heat at 80-100°C for 4-6h Step2->Step3 Step4 4. Workup & Isolation Precipitate with H2O, Filter Step3->Step4 Step5 5. Analytical Validation 1H-NMR (Loss of CHO signal) Step4->Step5

Figure 3: Standard experimental workflow for the synthesis of fused isoxazole heterocycles.

Protocol A: Synthesis of 3-(2-Methylphenyl)-6-phenylisoxazolo[5,4-d]pyrimidine

Causality Note: Benzamidine is supplied as a hydrochloride salt. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to liberate the free amidine and scavenge the HCl byproduct without competing for the electrophilic C5 position.

  • Initialization : In an oven-dried 25 mL round-bottom flask, dissolve 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde (1.0 mmol, 221.6 mg) and benzamidine hydrochloride (1.2 mmol, 187.9 mg) in anhydrous DMF (5 mL).

  • Activation : Add DIPEA (3.0 mmol, 522 µL) dropwise at room temperature. A slight color change indicates the initiation of the S_NAr reaction.

  • Cyclization : Attach a reflux condenser and heat the mixture to 90 °C in an oil bath for 5 hours.

  • Monitoring : Verify reaction completion via TLC (Hexanes:EtOAc 7:3). The UV-active starting material spot (R_f ~0.6) should be completely consumed.

  • Isolation : Cool the mixture to room temperature and pour it slowly into 25 mL of ice-cold distilled water under vigorous stirring.

  • Purification : Collect the resulting precipitate by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum. Recrystallize from hot ethanol to afford the pure product.

Protocol B: Synthesis of Ethyl 3-(2-methylphenyl)-5-methylisoxazolo[5,4-b]pyridine-6-carboxylate

Causality Note: Here, an amino-enone (ethyl 3-aminocrotonate) is used. Ethanol is selected as a protic solvent to facilitate the Knoevenagel-type condensation at the C4-aldehyde, while K₂CO₃ provides sufficient basicity to drive the reaction without degrading the alkali-sensitive isoxazole ring.

  • Initialization : Suspend the isoxazole building block (1.0 mmol, 221.6 mg), ethyl 3-aminocrotonate (1.2 mmol, 155.0 mg), and finely powdered K₂CO₃ (2.0 mmol, 276.4 mg) in absolute ethanol (10 mL).

  • Cyclization : Heat the heterogeneous mixture to reflux (78 °C) for 6 hours.

  • Workup : Concentrate the mixture under reduced pressure to remove the ethanol. Dilute the residue with EtOAc (20 mL).

  • Washing : Wash the organic layer with water (2 x 15 mL) to remove inorganic salts, followed by brine (15 mL).

  • Purification : Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel column chromatography (Hexanes:EtOAc gradient) to yield the pure fused pyridine derivative.

Analytical Validation & Troubleshooting

To ensure trustworthiness, every synthesized batch must be analytically validated. The most definitive proof of successful cyclocondensation is the disappearance of the highly deshielded formyl proton and the emergence of a new aromatic proton from the newly formed ring.

Table 2: Summary of Reaction Conditions and Analytical Markers

Protocol Target Scaffold Base / Solvent Temp / Time Typical Yield Diagnostic ¹H-NMR Shift (CDCl₃)
Starting Material 1,2-Oxazole Core N/A N/A N/A C4-CHO (s, ~10.1 ppm)
A Isoxazolo[5,4-d]pyrimidine DIPEA / DMF 90 °C / 5 h 75 - 85% Pyrimidine C4-H (s, ~9.2 ppm)

| B | Isoxazolo[5,4-b]pyridine | K₂CO₃ / EtOH | 78 °C / 6 h | 65 - 80% | Pyridine C4-H (s, ~8.8 ppm) |

Troubleshooting Tip: If the ¹H-NMR shows the disappearance of the aldehyde proton (~10.1 ppm) but the absence of the pyrimidine/pyridine C4-H proton, the reaction has likely stalled at the S_NAr intermediate or formed an uncyclized Schiff base. If this occurs, increase the reaction temperature by 10 °C or add a catalytic amount of p-toluenesulfonic acid (PTSA) to drive the final dehydration step.

References

  • Title : Isoxazolopyrimidines as Novel ΔF508-CFTR Correctors Source : National Institutes of Health (NIH) / PubMed Central URL :[Link]

  • Title : Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives Source : Acta Poloniae Pharmaceutica - Drug Research URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the optimization of complex heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the optimization of complex heterocyclic building blocks. The synthesis of 5-chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde (commonly referred to as 5-chloro-3-(o-tolyl)isoxazole-4-carbaldehyde) presents unique mechanistic challenges.

This transformation relies on a dual-action 1[1]. The reagent must simultaneously chlorinate the C5-oxygen (converting the isoxazol-5(4H)-one to a 5-chloroisoxazole) and perform an electrophilic aromatic substitution at the C4 position to install the formyl group. Because the ortho-methyl group on the phenyl ring induces steric hindrance that forces the ring out of coplanarity, the nucleophilicity of the C4 position is reduced. This guide provides field-proven, self-validating protocols and troubleshooting steps to maximize your yield and purity.

I. Mechanistic Pathway

Understanding the causality of the reaction is the first step in troubleshooting. The transformation proceeds through a highly reactive chloroiminium intermediate.

G SM 3-(2-methylphenyl)isoxazol-5(4H)-one (Starting Material) Int1 O-Activation & Chlorination (5-Chloro Intermediate) SM->Int1 + Vilsmeier Reagent VH Vilsmeier-Haack Reagent (POCl3 + DMF at 0 °C) VH->Int1 Active Electrophile Int2 Electrophilic Aromatic Substitution (C4-Iminium Salt) Int1->Int2 Excess Vilsmeier Reagent (75 °C, 2-3 h) Hydro Aqueous Hydrolysis (Ice-Water Quench) Int2->Hydro Workup Prod 5-Chloro-3-(2-methylphenyl)- 1,2-oxazole-4-carbaldehyde Hydro->Prod Iminium to Aldehyde Conversion

Figure 1: Mechanistic pathway of the Vilsmeier-Haack dual chlorination and formylation.

II. Standard Optimized Protocol

This methodology is grounded in authoritative procedures for2[2], adapted specifically to overcome the steric demands of the o-tolyl derivative.

Phase 1: Vilsmeier Reagent Generation

  • Equip a thoroughly dried, argon-flushed round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Add freshly distilled phosphorus oxychloride (POCl₃, 16.0 equivalents) and cool the flask to 0 °C using an ice-water bath.

  • Add anhydrous N,N-dimethylformamide (DMF, 8.0 equivalents) dropwise over 15 minutes.

    • Causality Check: This step is highly exothermic. Dropwise addition prevents the thermal degradation of the forming chloroiminium ion.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete complex formation.

Phase 2: Substrate Addition & Dual Functionalization 5. Add 3-(2-methylphenyl)isoxazol-5(4H)-one (1.0 equivalent) portion-wise to the cold Vilsmeier reagent. 6. Remove the ice bath and gradually heat the reaction mixture to 75–80 °C.

  • Causality Check: POCl₃ acts as both the reagent and the solvent. Heating drives the conversion of the C5-enol to the C5-chloride and forces the subsequent electrophilic attack at the sterically hindered C4 position.

  • Maintain heating for 2.5 to 3.0 hours. Monitor the reaction via TLC (eluent: light petroleum/EtOAc, 8:1). The reaction is complete when the intermediate 5-chloro-3-(2-methylphenyl)isoxazole spot is fully consumed.

Phase 3: Hydrolysis & Isolation 8. Cool the reaction mixture to room temperature. 9. Pour the mixture very slowly into a large excess of vigorously stirred crushed ice and water (approx. 30 mL per mmol of substrate). 10. Stir the aqueous mixture for 30 minutes at < 10 °C.

  • Causality Check: Cold, highly acidic hydrolysis converts the C4-iminium salt to the target carbaldehyde without triggering nucleophilic aromatic substitution (SNAr) of the labile C5-chloride.
  • Extract the aqueous phase with Ethyl Acetate (3 ×). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
  • Purify the crude residue via silica gel column chromatography to isolate the pure product.
III. Troubleshooting Guides & FAQs

Q1: My reaction yields a black, tarry mixture with very low product recovery. How can I prevent this? A1: Tar formation is almost exclusively caused by localized overheating. When the temperature exceeds 85–90 °C, POCl₃ begins to degrade, and the isoxazole ring undergoes thermal cleavage and polymerization. Ensure your DMF is added slowly at 0 °C, and strictly regulate your heating mantle to 75–80 °C. Do not attempt to "force" the reaction of the sterically hindered o-tolyl group by increasing the temperature; instead, increase the reaction time.

Q2: LC-MS shows a major peak corresponding to 5-chloro-3-(2-methylphenyl)isoxazole, lacking the aldehyde group. What went wrong? A2: This indicates successful chlorination but incomplete formylation. The C4 position requires a massive excess of the Vilsmeier reagent to drive the electrophilic attack. Ensure you are using the full 16:8 equivalents of POCl₃:DMF. Additionally, moisture in the reagents will rapidly hydrolyze the chloroiminium ion before it can react. Always use anhydrous DMF and freshly distilled POCl₃.

Q3: During workup, I recover a significant amount of the 5-hydroxy-4-carbaldehyde derivative. How do I maintain the 5-chloro substituent? A3: The 5-chloro group on the isoxazole ring is highly activated. If the quench is too warm or if you attempt to neutralize the aqueous layer with NaOH or Na₂CO₃, hydroxide ions will displace the chloride via SNAr. Always quench by pouring the mixture into a large excess of ice-water, keep the temperature below 10 °C, and extract directly from the highly acidic aqueous mixture.

Q4: Why is the yield of the 2-methylphenyl derivative consistently lower (e.g., 40-50%) compared to the unsubstituted phenyl analogs (60-70%)? A4: The ortho-methyl group creates severe steric hindrance, forcing the phenyl ring to twist out of coplanarity with the isoxazole core. This disrupts extended pi-conjugation, slightly reducing the nucleophilicity of the C4 position toward the bulky Vilsmeier intermediate. Yields of ~50% are standard and acceptable for this specific derivative, as supported by analogous3[3].

IV. Quantitative Optimization Parameters

The following table summarizes the critical parameters required to shift the reaction equilibrium toward the desired product while minimizing degradation.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Consequence of Optimization
POCl₃ : DMF Ratio 2:1 to 5:3 equiv16:8 equiv Provides a massive excess of electrophile to drive complete C4-formylation; POCl₃ acts as the bulk solvent.
Reaction Temp. > 90 °C75–80 °C Prevents thermal degradation and tar formation of the sensitive isoxazole ring.
Reaction Time 1.0 hour2.5–3.0 hours Provides sufficient time to overcome the steric hindrance imparted by the ortho-methyl group.
Quench Temp. > 20 °C (Room Temp)< 10 °C (Ice-water) Prevents SNAr hydrolysis of the newly formed C5-chloride bond by keeping the system cold and acidic.
V. References
  • Vilsmeier-Haack Reaction Organic Chemistry Portal[Link]

  • Supporting Information: Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives Semantic Scholar / Beilstein Journal of Organic Chemistry[Link]

  • Fe(II)-Catalyzed Isomerization of 4-Vinylisoxazoles into Pyrroles ACS Publications (The Journal of Organic Chemistry)[Link]

Sources

Optimization

identifying and minimizing byproducts in the synthesis of 5-chloro-isoxazole-4-carbaldehydes

Welcome to the Application Support Center. This guide provides drug development professionals and synthetic chemists with mechanistic insights, troubleshooting strategies, and self-validating protocols for the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide provides drug development professionals and synthetic chemists with mechanistic insights, troubleshooting strategies, and self-validating protocols for the synthesis of 5-chloro-isoxazole-4-carbaldehyde derivatives. Our focus is on identifying and minimizing byproduct formation during the critical Vilsmeier-Haack formylation-chlorination sequence.

I. Frequently Asked Questions (Mechanisms & Causality)

Q1: What is the fundamental reaction pathway, and where do the primary byproducts originate? A: The synthesis typically employs a Vilsmeier-Haack (VH) reaction on a 3-substituted isoxazol-5(4H)-one[1]. The VH reagent (chloromethylene-N,N-dimethylammonium chloride), formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), serves a dual purpose: it electrophilically formylates the C4 position and chlorinates the C5 oxygen (converting the enol to a chloride)[2]. Byproducts primarily originate from three divergence points:

  • Incomplete Chlorination: Halting at the C4-formyl-C5-hydroxy intermediate due to insufficient thermal activation or reagent depletion.

  • Hydrolytic Reversion: Nucleophilic displacement of the labile C5-chloride by water during the aqueous quench.

  • Thermal Degradation: Isoxazole ring cleavage or polymerization due to exothermic runaway during reagent mixing.

Q2: Why is my reaction yielding predominantly the 5-hydroxy-isoxazole-4-carbaldehyde byproduct instead of the 5-chloro target? A: The C5-chlorine atom on the isoxazole ring is highly activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing C4-carbaldehyde group and the adjacent ring nitrogen. If the reaction mixture is quenched in water that is allowed to warm up (due to the violently exothermic hydrolysis of excess POCl₃), the C5-Cl bond is rapidly hydrolyzed back to the C5-OH group[1]. This is a thermodynamic sink. Minimizing this requires a strictly temperature-controlled quench (maintaining internal temperatures <10 °C) and rapid extraction into an organic phase.

Q3: How do I prevent the formation of black, polymeric tars during the reaction? A: Tar formation is symptomatic of localized overheating. The formation of the VH reagent is strongly exothermic. If DMF is added to POCl₃ too rapidly, or at ambient temperature, the DMF can decompose, and the isoxazolone ring can undergo thermally induced fragmentation. Strict adherence to a 0 °C mixing temperature and capping the reaction heating at exactly 75 °C prevents these degradation pathways[3].

II. Byproduct Identification and Minimization (Troubleshooting Data)

To facilitate rapid reaction monitoring, the following table summarizes the quantitative analytical markers for the target and common byproducts, alongside targeted minimization strategies.

Compound TypeStructural / Analytical Marker (¹H NMR / MS)Primary CauseMinimization Strategy
Target: 5-Chloro-isoxazole-4-carbaldehydeAldehyde CHO singlet at ~9.95–10.05 ppm. MS: Isotope pattern indicating 1x Cl (M / M+2 ratio 3:1).N/A (Desired outcome)Maintain 16 equiv POCl₃ and 8 equiv DMF; heat strictly at 75 °C[3].
Byproduct A: 5-Hydroxy-isoxazole-4-carbaldehydeAldehyde CHO shifted upfield (~9.70 ppm); Broad OH peak >11 ppm. MS: Lack of Cl isotope pattern.Exothermic aqueous quench causing SNAr hydrolysis of C5-Cl.Quench slowly into a massive excess of crushed ice/water; extract immediately.
Byproduct B: Unreacted Isoxazol-5(4H)-oneAbsence of CHO peak; presence of C4-CH₂ protons at ~3.6–3.8 ppm.Insufficient VH reagent or inadequate reaction time.Ensure anhydrous DMF/POCl₃; monitor by TLC until complete consumption (0.5–2 h)[1].
Byproduct C: Ring-opened Nitriles / TarsComplex multiplet baseline; loss of distinct heterocyclic signals.Thermal degradation (>85 °C) or highly basic conditions.Do not exceed 75 °C during the reaction; avoid basic workup conditions.

III. Self-Validating Experimental Protocol

This protocol for the synthesis of 5-chloro-3-phenylisoxazole-4-carbaldehyde is designed as a self-validating system. Each critical step includes a mechanistic rationale (causality) and an observable validation metric to ensure the process remains on track.

Reagents:

  • 3-Phenylisoxazol-5(4H)-one: 10.0 mmol (1.61 g)

  • Phosphorus oxychloride (POCl₃): 160.0 mmol (15.0 mL, 16 equiv)

  • N,N-Dimethylformamide (anhydrous DMF): 80.0 mmol (6.2 mL, 8 equiv)

Step-by-Step Methodology:

  • VH Reagent Formation: Cool POCl₃ (15.0 mL) in a round-bottom flask to 0 °C using an ice-water bath under an argon atmosphere. Add DMF (6.2 mL) dropwise over 5 to 10 minutes[3].

    • Causality: Dropwise addition controls the exothermic formation of the chloroiminium ion. A massive excess of POCl₃ is required to drive the equilibrium toward the chlorinated product.

    • Validation: The mixture should remain pale yellow. A shift to dark brown indicates overheating and DMF degradation.

  • Substrate Addition: Stir the mixture for an additional 30 minutes at 0 °C. Add 3-phenylisoxazol-5(4H)-one (1.61 g) in one portion[3].

  • Formylation/Chlorination: Attach a reflux condenser and heat the reaction mixture to exactly 75 °C for 1.5 hours[3].

    • Causality: 75 °C provides sufficient activation energy for the C5-chlorination without triggering isoxazole ring cleavage.

    • Validation: Monitor by TLC (light petroleum/EtOAc). The starting material spot should completely disappear, replaced by a higher Rf​ UV-active spot.

  • The Critical Quench: Pre-cool the reaction mixture to room temperature. Prepare a large beaker with 300 mL of an ice-water slurry. Very slowly pour the reaction mixture into the vigorously stirred ice-water[3].

    • Causality: Slow addition prevents localized boiling. If the water temperature spikes, the newly formed C5-Cl bond will hydrolyze to yield Byproduct A.

    • Validation: The internal temperature of the quench bath must not exceed 10 °C at any point.

  • Extraction and Isolation: Immediately extract the aqueous mixture with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with cold brine (300 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp <35 °C)[3].

    • Causality: Rapid extraction removes the product from the hydrolytic aqueous environment. Low-temperature evaporation prevents thermal degradation of the aldehyde.

  • Purification: Purify the residue via silica gel column chromatography (gradient eluent: light petroleum/ethyl acetate, 75:1 to 10:1 v/v) to yield the pure 5-chloro-3-phenylisoxazole-4-carbaldehyde (approx. 53% yield)[3].

IV. Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence points where byproducts form during the synthesis.

G Isox 3-Substituted Isoxazol-5(4H)-one Int C4-Formyl-C5-Hydroxy Intermediate Isox->Int VH Vilsmeier-Haack Reagent (POCl3 + DMF) VH->Int Target 5-Chloro-isoxazole- 4-carbaldehyde (Target) Int->Target Chlorination (POCl3, 75°C) BP1 5-Hydroxy Byproduct (Hydrolysis) Int->BP1 Aqueous Quench (Poor Temp Control) BP2 Polymeric Tars (Degradation) Int->BP2 Overheating (>90°C) Target->BP1 Prolonged Aqueous Exposure

Reaction pathway of 5-chloro-isoxazole-4-carbaldehyde synthesis and byproduct divergence.

References

  • Synthesis of 2H-azirine-2,2-dicarboxylic acids and their deriv
  • Fe(II)
  • Supporting Information: Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives (Experimental procedures) Semantic Scholar

Sources

Troubleshooting

Technical Support Center: Stability Studies of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde

Welcome to the technical support center for 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to support your experimental success.

The stability of an active pharmaceutical ingredient (API) is a critical attribute that can influence its safety, efficacy, and shelf-life. Understanding the degradation pathways of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde under various stress conditions is paramount for developing robust formulations and analytical methods. This guide is structured to anticipate and address the challenges you may encounter in your stability testing protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a substituted oxazole like 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde?

A1: Based on the chemistry of the oxazole ring and its substituents, the primary stability concerns are:

  • Hydrolytic Instability: The oxazole ring is susceptible to cleavage under both acidic and basic conditions.[1][2] Acid-catalyzed hydrolysis is a well-documented degradation pathway for oxazoles, often initiated by protonation of the ring nitrogen, followed by nucleophilic attack by water.[1]

  • Photodegradation: The aromatic and heteroaromatic nature of the molecule suggests potential for degradation upon exposure to light, particularly UV radiation.[3] Photochemical reactions can include ring cleavage, oxidation, or other rearrangements.

  • Oxidative Degradation: The aldehyde functional group is susceptible to oxidation, which could lead to the corresponding carboxylic acid. The electron-rich aromatic rings may also be sites for oxidative reactions.

  • Thermal Stress: While generally stable, elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. The specific melting point and decomposition temperature of this compound should be determined experimentally.

Q2: I am observing a rapid loss of my compound in an acidic aqueous solution. What is the likely degradation mechanism?

A2: The rapid degradation in acidic media is most likely due to the acid-catalyzed hydrolysis of the oxazole ring.[1] The generally accepted mechanism involves the following steps:

  • Protonation of the nitrogen atom of the oxazole ring, which increases the electrophilicity of the adjacent carbon atoms.

  • Nucleophilic attack by a water molecule on the C2 or C5 position of the oxazole ring.

  • Ring opening to form an unstable intermediate.

  • Subsequent rearrangement and hydrolysis to yield smaller, more polar degradation products.

To confirm this, you should perform a forced degradation study under acidic conditions and analyze the degradation products using techniques like LC-MS to identify their structures.

Q3: My compound is showing discoloration and a new peak in the chromatogram after exposure to light. How can I investigate this?

A3: Discoloration and the appearance of new peaks upon light exposure are classic signs of photodegradation. To systematically investigate this, a photostability study according to ICH guideline Q1B is recommended.[4] This involves exposing the compound, both in solid and solution states, to a controlled light source that provides both UV and visible light. A dark control sample should be stored under the same temperature and humidity conditions to differentiate between light-induced and thermal degradation. Analysis of the stressed samples by a stability-indicating HPLC method will help quantify the degradation and profile the photoproducts.

Troubleshooting Guides

Issue 1: Poor Mass Balance in Forced Degradation Studies

Scenario: After subjecting 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde to stress conditions (e.g., strong acid, base, or oxidant), the total amount of the parent compound and the observed degradation products is significantly less than 100%.

Possible Causes & Troubleshooting Steps:

  • Formation of Non-UV Active Degradants: Some degradation pathways may lead to products that do not have a chromophore and are therefore not detected by a UV detector in HPLC.

    • Action: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector to look for non-UV active species.

  • Formation of Volatile Degradants: The degradation may produce volatile compounds that are lost during sample preparation or analysis.

    • Action: Use headspace gas chromatography (GC) to analyze for volatile degradation products.

  • Precipitation of Degradants: Degradation products may be insoluble in the analysis solvent and precipitate out of the solution.

    • Action: Visually inspect the stressed samples for any precipitate. If observed, attempt to dissolve it in a stronger solvent and analyze the resulting solution.

  • Adsorption to Container Surfaces: The parent compound or its degradants may adsorb to the surface of the storage container.

    • Action: Use silanized glass vials or polypropylene containers to minimize adsorption. Rinse the original container with a strong solvent and analyze the rinse solution.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigate the degradation of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde under various stress conditions as recommended by ICH guidelines.[5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a stability chamber at 60°C for 7 days.

    • Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL.

  • Photodegradation (Solid and Solution):

    • Expose the solid compound and a solution (100 µg/mL in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

    • A dark control sample should be stored under the same conditions.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.

  • Use LC-MS to identify the mass of the degradation products and propose their structures.

Data Presentation:

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 N HCl, 60°C, 24h
0.1 N NaOH, RT, 24h
3% H₂O₂, RT, 24h
Thermal (Solid), 60°C, 7d
Photolytic (Solid)
Photolytic (Solution)

(Note: The table should be filled with experimental data.)

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, RT) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (Solid) (60°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Peaks MassBalance Mass Balance Calculation HPLC->MassBalance Quantify Peaks

Caption: Workflow for conducting forced degradation studies.

Troubleshooting Logic for Poor Mass Balance

Mass_Balance_Troubleshooting Start Poor Mass Balance Observed Q1 Are there non-UV active degradants? Start->Q1 A1 Use LC-MS or CAD Q1->A1 Yes Q2 Could volatile degradants have formed? Q1->Q2 No End Mass Balance Improved A1->End A2 Analyze by Headspace GC Q2->A2 Yes Q3 Is there any precipitate in the sample? Q2->Q3 No A2->End A3 Attempt to dissolve and re-analyze Q3->A3 Yes Q4 Could adsorption to the container be an issue? Q3->Q4 No A3->End A4 Use inert containers and analyze container rinse Q4->A4 Yes A4->End

Caption: Decision tree for troubleshooting poor mass balance.

References

Sources

Optimization

Technical Support Center: Troubleshooting the Recrystallization of 3-Aryl-5-chloro-1,2-oxazole-4-carbaldehydes

Welcome to the Technical Support Center. The recrystallization of 3-aryl-5-chloro-1,2-oxazole-4-carbaldehydes (also known as 3-aryl-5-chloroisoxazole-4-carbaldehydes) presents a unique set of challenges for synthetic che...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The recrystallization of 3-aryl-5-chloro-1,2-oxazole-4-carbaldehydes (also known as 3-aryl-5-chloroisoxazole-4-carbaldehydes) presents a unique set of challenges for synthetic chemists. These compounds are highly valuable synthetic intermediates, routinely prepared via the Vilsmeier-Haack reaction of isoxazol-5(4H)-ones[1].

However, their dual-reactive nature—featuring an electrophilic 4-carbaldehyde group and a highly activated 5-chloro substituent—makes them exceptionally sensitive to nucleophilic attack and thermal degradation[2]. This guide provides a mechanistic troubleshooting framework to ensure high-yield, high-purity recovery of these sensitive heterocycles.

Part 1: The Causality of Recrystallization Failures

Before troubleshooting specific symptoms, it is critical to understand why these molecules fail to crystallize cleanly under standard conditions. The 1,2-oxazole (isoxazole) ring is inherently electron-deficient. The presence of the electron-withdrawing 4-carbaldehyde group further activates the adjacent 5-position toward Nucleophilic Aromatic Substitution (SNAr)[3].

Consequently, traditional recrystallization solvents like methanol or ethanol act as nucleophiles. When heated, they lead to the rapid displacement of the 5-chloro group or the formation of acetals at the 4-position[2]. Furthermore, the presence of trace water during heating can hydrolyze the 5-chloro group, reverting the compound to its isoxazol-5(4H)-one precursor[1].

DegradationMechanism Substrate 3-Aryl-5-chloro-1,2-oxazole -4-carbaldehyde Alcohol + R-OH (e.g., MeOH) Substrate->Alcohol Water + H2O (Trace) Substrate->Water SNAr Nucleophilic Aromatic Substitution (SNAr) Alcohol->SNAr Acetal Acetalization at C4-Aldehyde Alcohol->Acetal Hydrolysis Hydrolysis at C5 Water->Hydrolysis Prod1 5-Alkoxy Derivative SNAr->Prod1 Prod2 Dimethyl Acetal Acetal->Prod2 Prod3 Isoxazol-5(4H)-one Hydrolysis->Prod3

Degradation pathways of 5-chloro-1,2-oxazole-4-carbaldehydes in nucleophilic or wet solvents.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound turn into a dark oil instead of crystallizing when I use methanol or ethanol? A1: This is a classic case of solvent-induced degradation. Alcohols are nucleophilic. When heated with a 3-aryl-5-chloro-1,2-oxazole-4-carbaldehyde, the solvent attacks the highly activated C5 position, displacing the chloride ion to form a 5-alkoxy derivative[3]. Alternatively, the alcohol can attack the C4-aldehyde to form a hemiacetal or acetal[2]. Causality & Solution: The activation energy for SNAr at the C5 position is severely lowered by the adjacent aldehyde. You must completely avoid nucleophilic solvents. Switch to a non-nucleophilic, aprotic solvent system such as Ethyl Acetate (EtOAc)/Hexane or Diethyl Ether (Et2O)/Hexane[1].

Q2: I switched to an EtOAc/Hexane system, but my product still "oils out" (forms a separate liquid phase) upon cooling. How do I force crystallization? A2: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent mixture. As the solution cools, it supersaturates and separates into a solute-rich liquid phase rather than forming a solid crystal lattice. Causality & Solution: The solute-solvent interactions are preventing nucleation. To resolve this, you must bypass the liquid-liquid coexistence curve:

  • Seeding: Introduce a seed crystal from a previous batch at the first sign of cloudiness to provide a nucleation site.

  • Trituration: If an oil forms, decant the supernatant, add cold, pure hexane, and scratch the inside of the flask vigorously with a glass rod to induce crystallization via mechanical shock.

Q3: My NMR shows a loss of the aldehyde proton and the formation of a broad peak around 10-12 ppm. What happened? A3: Your compound has undergone hydrolysis. The broad peak indicates the formation of the tautomeric isoxazol-5(4H)-one (or its enol form). Causality & Solution: Trace water in your recrystallization solvent, combined with prolonged heating, causes the nucleophilic attack of water at the C5 position, displacing HCl[1]. To prevent this, ensure your solvents are strictly anhydrous (e.g., stored over molecular sieves) and minimize heating time. Dissolve the crude solid rapidly at the minimum required temperature.

RecrystallizationWorkflow Crude Crude 3-Aryl-5-chloro- 1,2-oxazole-4-carbaldehyde SolventChoice Solvent Selection Crude->SolventChoice Nucleophilic Nucleophilic (MeOH, EtOH) SolventChoice->Nucleophilic NonNucleophilic Non-Nucleophilic (EtOAc/Hexane, Et2O/Hexane) SolventChoice->NonNucleophilic Degradation Degradation via SNAr or Acetal Formation Nucleophilic->Degradation Heating Dissolution & Heating NonNucleophilic->Heating Cooling Cooling & Crystallization Heating->Cooling Rapid/Anhydrous Hydrolysis Issue: Hydrolysis (Wet Solvents) Heating->Hydrolysis Prolonged/Wet OilingOut Issue: Oiling Out Cooling->OilingOut Too fast/No seeds Success Pure Crystals Cooling->Success Optimal OilingOut->Success Trituration/Seeding

Workflow for troubleshooting the recrystallization of 3-aryl-5-chloro-1,2-oxazole-4-carbaldehydes.

Part 3: Data Presentation & Solvent Selection

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative data for solvent selection when handling these sensitive heterocycles.

Solvent SystemNucleophilicityBoiling Point (°C)SuitabilityMechanistic Remarks
Methanol / Water High64.7Fatal Induces rapid SNAr and acetalization at elevated temperatures.
Ethanol / Water High78.3Fatal Similar to methanol; higher BP accelerates thermal degradation.
Dichloromethane / Heptane None39.6 (DCM)Excellent Low BP minimizes thermal degradation; strictly non-nucleophilic.
Diethyl Ether / Hexane None34.6 (Et2O)Excellent Standard literature choice[1]; highly volatile, prevents hydrolysis.
Ethyl Acetate / Hexane Very Low77.1 (EtOAc)Good Safe if anhydrous; prolonged heating can still cause thermal breakdown.

Part 4: Validated Step-by-Step Methodology

To ensure trustworthiness and reproducibility, follow this self-validating protocol for the recrystallization of 3-aryl-5-chloro-1,2-oxazole-4-carbaldehydes using the Et2O/Hexane system[1].

Protocol: Anhydrous Dual-Solvent Recrystallization

Self-Validation Checkpoint: Before beginning, ensure the crude material is completely dry. Residual DMF or POCl3 from the Vilsmeier-Haack synthesis will drastically lower the melting point and promote oiling out.

  • Preparation: Place the crude 3-aryl-5-chloro-1,2-oxazole-4-carbaldehyde in a dry, round-bottom flask equipped with a reflux condenser.

  • Dissolution: Add a minimum volume of anhydrous Diethyl Ether (Et2O) to the flask. Warm the mixture gently in a water bath (approx. 30-35 °C). Critical: Do not exceed 40 °C to prevent thermal degradation.

  • Filtration (Optional but Recommended): If insoluble mechanical impurities or polymerized byproducts are present, rapidly filter the warm solution through a fluted filter paper or a short pad of Celite into a pre-warmed receiving flask.

  • Anti-Solvent Addition: While maintaining the solution at a gentle simmer (approx. 35 °C), add anhydrous Hexane dropwise. Continue adding until the solution becomes slightly turbid (cloudy).

  • Re-clarification (Self-Validation): Add 1-2 drops of Et2O just until the turbidity clears. This establishes the exact point of saturation, ensuring optimal crystal recovery.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Causality: Slow cooling promotes the growth of a highly ordered crystal lattice, excluding impurities.

  • Inducing Crystallization (If Oiling Occurs): If the solution begins to separate into an oil, immediately add a tiny seed crystal or scratch the glass-liquid interface with a glass rod.

  • Harvesting: Once crystallization is complete at room temperature, transfer the flask to an ice bath (0-5 °C) for 30 minutes to maximize yield. Filter the crystals via vacuum filtration, wash with ice-cold pure hexane, and dry under high vacuum.

References
  • Semantic Scholar. Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives: Experimental procedures and characterization.
  • National Institutes of Health (NIH). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines.
  • EvitaChem. 5-Chloroisoxazole-3-carbaldehyde Reactivity and Properties.

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Regioselective Isoxazole Synthesis

Welcome to the Technical Support Center for advanced isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing substituted isoxazole scaffolds. The isoxazole ring is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs such as the anti-inflammatory parecoxib and the antibiotic sulfamethoxazole.[1] However, achieving predictable and high regioselectivity during its synthesis remains a significant experimental hurdle.

This resource moves beyond standard textbook procedures to provide field-proven insights and robust troubleshooting strategies in a direct question-and-answer format. We will address the common points of failure in the two primary synthetic routes—1,3-dipolar cycloadditions and dicarbonyl condensations—and provide actionable solutions grounded in mechanistic principles.

Section 1: Troubleshooting Guide for Common Experimental Failures

This section addresses the most frequent and challenging issues encountered during the regioselective synthesis of isoxazoles.

Question: My 1,3-dipolar cycloaddition with a terminal alkyne is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity?

Answer: This is the most common challenge in Huisgen [3+2] cycloadditions for isoxazole synthesis.[2][3] The formation of two regioisomers stems from the two possible orientations of the nitrile oxide dipole relative to the alkyne dipolarophile. The regiochemical outcome is a delicate balance of steric and electronic factors, which can be manipulated to favor the desired isomer.[4][5]

Generally, the reaction is under Frontier Molecular Orbital (FMO) control. The dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide, which favors the 3,5-disubstituted isomer.[5][6] However, when the energy gap between the alternative HOMO(nitrile oxide)-LUMO(alkyne) interaction is small, or when steric factors intervene, mixtures occur.

Here is a decision tree and a set of strategies to enhance selectivity:

G start Problem: Poor Regioselectivity (3,5- vs 3,4- Isomers) strategy Primary Strategy start->strategy catalysis Try Catalysis strategy->catalysis Is the 3,5-isomer desired? sterics Modify Sterics strategy->sterics Can substrates be modified? conditions Adjust Conditions strategy->conditions Can process parameters be changed? sol_cat Use Cu(I) or Ru catalyst to favor 3,5-isomer. [2, 9] catalysis->sol_cat sol_sterics Increase bulk on alkyne or nitrile oxide precursor to sterically block 3,4-formation. [2, 16] sterics->sol_sterics sol_cond Lower reaction temperature. Slowly add nitrile oxide precursor to minimize side reactions. [2] conditions->sol_cond

Caption: A decision-making flowchart for addressing regioselectivity issues.

Actionable Solutions:

  • Implement Catalysis: For reliably favoring the 3,5-isomer, the use of a copper(I) catalyst is a well-established and highly effective strategy.[5][7] Ruthenium catalysts have also been successfully employed for this purpose.[5]

  • Modify Substrate Sterics: The regioselectivity of cycloadditions is highly sensitive to steric hindrance.[8] Increasing the steric bulk of the substituent on either the alkyne or the nitrile oxide will disfavor the transition state leading to the more crowded 3,4-isomer, thus increasing the yield of the 3,5-isomer.[5]

  • Adjust Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the product formed via the lower energy transition state.[5]

    • Solvent Polarity: The polarity of the solvent can influence regioselectivity. It is recommended to screen a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).[4][9]

Question: My synthesis using an unsymmetrical 1,3-dicarbonyl and hydroxylamine yields an inseparable mixture of isoxazole regioisomers. What is the best way to achieve regiocontrol?

Answer: This is a classic problem with the Claisen isoxazole synthesis.[1][4] The initial condensation of hydroxylamine can occur at either of the two non-equivalent carbonyl groups, leading directly to a mixture of products. While adjusting pH can sometimes influence the isomeric ratio, a more robust and modern solution is to modify the substrate to remove the ambiguity.[4][7]

Actionable Solutions:

  • Use a β-Enamino Diketone Precursor: Converting the 1,3-dicarbonyl into a β-enamino diketone provides excellent regiochemical control.[1][4] The enamine group effectively "protects" one carbonyl, directing the initial nucleophilic attack of hydroxylamine to the remaining ketone.

  • Employ a Lewis Acid Catalyst: In conjunction with a β-enamino diketone, a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can further steer the regioselectivity of the cyclization. The amount of Lewis acid is a critical parameter that must be optimized.[4]

  • Control Reaction pH: In the traditional Claisen synthesis, the pH of the reaction medium is a key factor that can determine the final isomeric ratio.[2][4] A systematic screen of pH conditions (e.g., acidic, neutral, basic) should be performed to identify the optimal conditions for the desired regioisomer.

Question: My reaction yield is low, and I've identified a significant byproduct with a mass corresponding to a dimer of my nitrile oxide. How can I prevent this?

Answer: You are observing the formation of a furoxan (a 1,2,5-oxadiazole N-oxide), which is the head-to-tail dimer of the nitrile oxide intermediate.[4][5] Nitrile oxides are highly reactive and prone to dimerization, especially at elevated temperatures and concentrations. This side reaction directly competes with the desired [3+2] cycloaddition with your alkyne.

Actionable Solutions:

  • Ensure In Situ Generation: Never pre-form and isolate the nitrile oxide unless absolutely necessary. It should always be generated in situ in the presence of the dipolarophile (the alkyne).

  • Maintain Low Nitrile Oxide Concentration: The rate of dimerization is second-order with respect to the nitrile oxide concentration, while the rate of cycloaddition is first-order. Therefore, keeping the concentration of the nitrile oxide low is paramount. This can be achieved by the slow addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) to the reaction mixture containing the alkyne using a syringe pump.[4][5]

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many systems, this is between 0 °C and room temperature.[5]

  • Use an Excess of the Dipolarophile: Using a slight excess (1.1 to 1.5 equivalents) of the alkyne can help to trap the nitrile oxide as it is formed, outcompeting the dimerization pathway.[10]

Question: I have a mixture of regioisomers that are very difficult to separate by standard column chromatography. What purification strategies can I employ?

Answer: Separating regioisomers is often challenging due to their similar polarities.[4] If standard silica gel chromatography is failing, several alternative approaches can be taken.

Purification Strategies:

  • Optimize Column Chromatography:

    • Solvent System: Systematically screen different solvent systems. A switch from ethyl acetate/hexane to dichloromethane/methanol or using additives like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can significantly alter selectivity.

    • Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), C18-functionalized (reverse-phase) silica, or silver nitrate-impregnated silica for compounds with π-systems.

  • Preparative HPLC/TLC: For high-purity material on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method. Preparative Thin-Layer Chromatography (TLC) is also a viable, lower-cost option.

  • Crystallization: If the desired product is a solid, fractional crystallization can be a highly effective and scalable purification technique. Experiment with a variety of solvent/anti-solvent systems to induce crystallization of one isomer selectively.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that govern regioselectivity in isoxazole synthesis? A: Regioselectivity is primarily governed by a combination of steric effects, electronic effects (orbital interactions), and reaction conditions.[11] In 1,3-dipolar cycloadditions, the outcome is often predicted by Frontier Molecular Orbital (FMO) theory, where the interaction between the dipole's HOMO and the dipolarophile's LUMO (or vice-versa) determines the preferred orientation.[3][6] In dicarbonyl condensations, selectivity is dictated by the relative reactivity of the two carbonyl groups and the stability of the reaction intermediates.[4]

Q2: My isoxazole product seems to be decomposing during workup or purification. Why is this happening? A: The N-O bond in the isoxazole ring is relatively weak and can be susceptible to cleavage under certain conditions.[4] Common causes of decomposition include:

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond.

  • Strongly Basic or Acidic Conditions: Harsh pH conditions during aqueous workup can lead to ring-opening.

  • Photochemical Conditions: Prolonged exposure to UV light can cause rearrangement or decomposition of the isoxazole ring.[4] If decomposition is suspected, use milder workup procedures, avoid extreme pH, and protect the reaction and product from light.

Q3: When should I choose a 1,3-dipolar cycloaddition over a condensation reaction? A: The choice depends on the desired substitution pattern and the availability of starting materials.

  • Choose 1,3-Dipolar Cycloaddition for:

    • High versatility and functional group tolerance.[12]

    • Access to 3,5- and 3,4-disubstituted isoxazoles from alkynes.

    • Generally milder reaction conditions.

  • Choose Dicarbonyl Condensation for:

    • Synthesis from readily available 1,3-dicarbonyl compounds.[13][14]

    • When specific substitution patterns, like 3,4,5-trisubstituted isoxazoles, can be accessed with high regiocontrol using modified substrates like β-enamino diketones.[1]

Section 3: Experimental Protocols

Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, a common reaction that benefits from catalysis to ensure high regioselectivity for the 3,5-isomer.[12]

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzaldoxime (1.0 eq.) and ethyl 2-butynoate (1.1 eq.) in acetonitrile (MeCN) to a concentration of 0.2 M.

  • Catalyst Addition: To the stirred solution, add copper(I) iodide (CuI, 0.1 eq.) and N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

  • In Situ Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS, 1.1 eq.) portion-wise to the reaction mixture over 10 minutes at room temperature. The reaction may become slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the consumption of the starting materials by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of a 4,5-Disubstituted Isoxazole from a β-Enamino Diketone

This protocol demonstrates how to achieve regiocontrol in a condensation reaction to produce a 4,5-disubstituted isoxazole, a pattern not easily accessible via the cycloaddition of terminal alkynes.[1][15]

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of the β-enamino diketone (1.0 eq., prepared from a 1,3-diketone and a secondary amine) in ethanol, add hydroxylamine hydrochloride (1.2 eq.).

  • Reaction Initiation: Stir the mixture at room temperature. The regioselectivity can be highly dependent on the reaction conditions.

  • Condition Screening (for optimization):

    • Neutral/Basic: Add a base like sodium acetate or triethylamine and monitor the reaction.

    • Acidic: Add a Lewis acid like BF₃·OEt₂ (0.5 - 2.0 eq.) and monitor the reaction. The optimal amount should be determined empirically.

  • Reaction Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.

  • Workup: Remove the solvent under reduced pressure. Add water to the residue and extract with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the organic solution and purify the crude product by column chromatography to isolate the desired regioisomer.

Section 4: Data Summary & Mechanistic Visualization

Table 1: Influence of Reaction Parameters on Regioselectivity
Synthetic MethodReactantsParameter ChangedTypical OutcomeReference(s)
1,3-Dipolar CycloadditionNitrile Oxide + Terminal AlkyneNo CatalystMixture of 3,5- and 3,4-isomers[16]
1,3-Dipolar CycloadditionNitrile Oxide + Terminal AlkyneAdd Cu(I) CatalystHigh selectivity for 3,5-isomer[5][7]
CondensationUnsymmetrical 1,3-Diketone + NH₂OHStandard ConditionsMixture of regioisomers[1][4]
Condensationβ-Enamino Diketone + NH₂OHAdd Lewis Acid (BF₃·OEt₂)High selectivity for one regioisomer[4]
1,3-Dipolar CycloadditionNitrile Oxide + Ethyl PropiolateSolvent: Dichloromethane3.4 : 1 ratio (3,5- to 3,4-)[9]
1,3-Dipolar CycloadditionNitrile Oxide + Ethyl PropiolateSolvent: DMSO1.5 : 1 ratio (3,5- to 3,4-)[9]
Mechanistic Visualization

Caption: FMO control favoring 3,5-disubstituted isoxazoles.

References

  • Synthesis of isoxazolidines by 1,3-dipolar cycloaddition: recent advances. [Link]

  • Polshettiwar, V., & Varma, R. S. (2020). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC advances, 10(45), 26955-26978. [Link]

  • Kumar, K. A. (2013). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. International Journal of ChemTech Research, 5(6), 3032-3050. [Link]

  • Shawali, A. S., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10(1), 17. [Link]

  • Rahman, P., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 6-10. [Link]

  • Shawali, A. S., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 17. [Link]

  • Organic Chemistry Portal. Synthesis of isoxazoles. [Link]

  • Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982-3985. [Link]

  • Mernyák, E., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 30(17), 1-20. [Link]

  • Afonso, M. M., et al. (2021). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 26(18), 5483. [Link]

  • Martínez-Loustalot, A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(11), 5836-5845. [Link]

  • Liu, K., et al. (2025). DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. The Journal of Organic Chemistry. [Link]

  • Nguyen, H. T., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 478-485. [Link]

  • Lee, J. C., et al. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry, 76(23), 9557-9567. [Link]

  • Hameed, A. S., et al. (2021). Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. Egyptian Journal of Chemistry, 64(9), 4945-4952. [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. [Link]

  • Synfacts. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Synfacts, 19(08), 0846. [Link]

  • ResearchGate. Recent Progresses in the Synthesis of Functionalized Isoxazoles. [Link]

  • ResearchGate. K2CO3-Mediated Regioselective Synthesis of Isoxazoles and Pyrazolines. [Link]

  • Wang, X., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(11), 2588. [Link]

  • YouTube. synthesis of isoxazoles. [Link]

  • ResearchGate. Optimizations of Various Solvents for [3 + 2] Cycloaddition Reaction.... [Link]

  • Sathish, K., et al. (2026). Solvent directed base-enabled diastereodivergent domino cycloaddition of isoxazole–oxindole styrenes and Michael additions of isoxazole–styrenes with vinyl malononitriles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Comprehensive Review on Huisgen's Cycloaddition Reactions. [Link]

  • ResearchGate. The Role of Steric and Electronic Interactions in the Stereocontrol of the Asymmetric 1,3-Dipolar Reactions.... [Link]

  • RSC Publishing. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]

  • MDPI. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. [Link]

  • NCBI. Organo NHC catalyzed aqueous synthesis of 4β-isoxazole-podophyllotoxins.... [Link]

  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • ACS Publications. Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel–Crafts Acylation of Alkynes.... [Link]

  • Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]

  • Frontiers. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]

Sources

Optimization

degradation pathways of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde

Welcome to the Technical Support Center for 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde . This compound is a critical, highly reactive intermediate frequently utilized in the synthesis of semi-synthetic penici...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde . This compound is a critical, highly reactive intermediate frequently utilized in the synthesis of semi-synthetic penicillins (such as oxacillin derivatives) and novel heterocyclic drug candidates.

Due to the inherent electronic properties of the isoxazole core—specifically the weak N–O bond and the highly electrophilic C-5 position—this compound is susceptible to multiple degradation pathways under standard laboratory conditions. This guide is designed to help drug development professionals troubleshoot degradation issues, understand the mechanistic causality behind them, and implement self-validating protocols to ensure chemical integrity.

Troubleshooting & FAQ Guide: Degradation Mechanisms

Q1: My LC-MS analysis shows a major impurity with a mass of [M-18] or[M-Cl+OH]. Why is my compound degrading during aqueous workup? The Causality: The C-5 position of the isoxazole ring is highly electron-deficient. This deficiency is exacerbated by the electron-withdrawing nature of the adjacent C-4 carbaldehyde group and the electronegative ring nitrogen. When exposed to water or mild bases during workup, the compound undergoes rapid Nucleophilic Aromatic Substitution ( SN​Ar ). The 5-chloro substituent is displaced by a hydroxyl group, forming a 5-hydroxyisoxazole intermediate. This intermediate rapidly tautomerizes into its more thermodynamically stable isoxazol-5(4H)-one form[1]. The Solution: Avoid prolonged exposure to aqueous basic conditions. Quench reactions using cold, buffered aqueous solutions (pH 4-6) and perform extractions rapidly using non-polar organic solvents (e.g., dichloromethane or ethyl acetate) to minimize contact time with nucleophilic water[1].

Q2: During a scale-up reaction involving a strong amine base (e.g., DBU or TEA), the reaction mixture turned dark, and NMR showed the disappearance of the isoxazole ring protons. What happened? The Causality: The N–O bond in the isoxazole ring is relatively weak (bond dissociation energy ~55-60 kcal/mol). Under strongly basic conditions, isoxazoles are highly labile and prone to base-catalyzed ring cleavage[2]. The base can attack the C-5 position or initiate deprotonation (if applicable in related analogs), leading to the cascade cleavage of the N–O bond. This typically results in the formation of acyclic α -cyano ketones or β -amino enones, which polymerize or decompose further, causing the dark coloration[3]. The Solution: If a base is required for your downstream transformation (e.g., Knoevenagel condensation at the carbaldehyde), use sterically hindered, non-nucleophilic bases (like DIPEA) at strictly controlled stoichiometric ratios, and maintain cryogenic temperatures (-20°C to 0°C) to suppress the activation energy required for ring cleavage[3].

Q3: I stored the compound on the benchtop in a clear vial for a week. Purity dropped from 98% to 85%. What is the primary degradation route here? The Causality: There are two concurrent pathways at play: Photochemical degradation and Auto-oxidation.

  • Photolysis: UV and ambient light induce homolytic cleavage of the N–O bond. This generates a transient diradical that undergoes a Neber-type rearrangement into a highly reactive azirine intermediate, which can further collapse into an oxazole derivative or undergo thermal decomposition[3][4].

  • Oxidation: The C-4 carbaldehyde group is highly susceptible to auto-oxidation upon exposure to atmospheric oxygen, converting the aldehyde into 5-chloro-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid[5]. The Solution: The compound must be stored under an inert atmosphere (Argon/Nitrogen) in amber or opaque vials at 2–8°C.

Mechanistic Pathway Visualization

The following diagram illustrates the causal relationships between environmental stressors and the specific .

DegradationPathways Parent 5-Chloro-3-(2-methylphenyl)- 1,2-oxazole-4-carbaldehyde Base Strong Base / Amines (Nucleophilic Attack) Parent->Base Water Aqueous Hydrolysis (H2O / OH-) Parent->Water Oxidant Atmospheric O2 (Auto-oxidation) Parent->Oxidant UV UV / Ambient Light (Photolysis) Parent->UV RingOpen N-O Bond Cleavage (Acyclic Enones / Cyano Ketones) Base->RingOpen Subst SNAr at C-5 (Isoxazol-5(4H)-one Formation) Water->Subst Acid C-4 Carboxylic Acid (Oxidation Product) Oxidant->Acid Azirine Azirine Intermediate (Rearranges to Oxazole) UV->Azirine

Fig 1: Stress-induced .

Quantitative Degradation Matrix

To aid in rapid analytical identification, the following table summarizes the expected degradation profiles, analytical markers, and kinetic severity based on specific environmental stressors.

Stress ConditionPrimary Degradation PathwayExpected LC-MS MarkerKinetic SeverityMitigation Strategy
Aqueous Base (pH > 8) Ring Cleavage (N-O scission)Acyclic fragments (Variable)High (Minutes)Maintain pH < 7; use anhydrous conditions.
Neutral Water (25°C) SN​Ar Hydrolysis at C-5[M - 35.5 + 17] (Isoxazolone)Moderate (Hours)Limit aqueous workup time; use cold buffers.
Atmospheric Oxygen Carbaldehyde Oxidation[M + 16] (Carboxylic Acid)Low (Days)Store under Argon/Nitrogen atmosphere.
UV Irradiation (254 nm) Photolytic Rearrangement[M] (Isomeric Oxazole)High (Minutes)Handle under yellow light; store in amber vials.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, implement the following self-validating protocols for stability testing and safe handling.

Protocol A: Forced Degradation (Stress Testing) Workflow

This protocol is designed to systematically map the degradation profile of your specific batch to validate your HPLC/LC-MS analytical methods[5].

  • Preparation of Stock Solution: Dissolve 10.0 mg of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde in 10.0 mL of LC-MS grade Acetonitrile (1 mg/mL stock).

  • Hydrolytic Stress (Acid/Base):

    • Acidic: Mix 1 mL stock with 1 mL of 0.1 N HCl.

    • Basic: Mix 1 mL stock with 1 mL of 0.1 N NaOH.

    • Control: Mix 1 mL stock with 1 mL of HPLC-grade water.

    • Incubate all samples at 25°C. Take 100 μ L aliquots at 1h, 4h, and 24h. Neutralize the basic/acidic aliquots immediately before injection.

  • Oxidative Stress: Mix 1 mL stock with 1 mL of 3% H2​O2​ . Incubate at 25°C in the dark. Sample at 4h and 24h.

  • Photolytic Stress: Place 2 mL of the stock solution in a clear quartz cuvette or vial. Expose to a UV light source (254 nm) for 2 hours[6].

  • Analysis: Analyze all aliquots via LC-MS (Reverse-phase C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

    • Validation Check: The sum of the parent peak area and degradant peak areas should approximate the initial parent peak area (mass balance). If mass balance is <80%, volatile or highly polar acyclic fragments (from ring cleavage) have likely eluted in the void volume.

Protocol B: Anhydrous Workup & Isolation

To prevent C-5 hydrolysis during the isolation of downstream products synthesized from this intermediate:

  • Quenching: Quench the reaction mixture by pouring it into a vigorously stirred mixture of crushed ice and saturated aqueous NH4​Cl (pH ~5.5). Do not use NaHCO3​ or NaOH .

  • Extraction: Immediately extract the aqueous layer with cold Dichloromethane ( 0−5∘C ).

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ (avoid K2​CO3​ as its basicity can induce localized degradation on the solid surface).

  • Concentration: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 30°C to prevent thermal decomposition.

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde

A Senior Application Scientist's Guide to Navigating Solvent Effects and Optimizing Reaction Outcomes Welcome to the technical support center for the synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde. T...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Navigating Solvent Effects and Optimizing Reaction Outcomes

Welcome to the technical support center for the synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing what is commonly a Vilsmeier-Haack type reaction for this transformation. As your dedicated application scientist, my goal is to move beyond simple procedural lists and provide you with the causal reasoning behind experimental choices, particularly concerning the pivotal role of the solvent system. This will empower you to troubleshoot effectively and optimize your synthesis for yield, purity, and reproducibility.

The synthesis of this substituted oxazole is a nuanced process where the solvent, typically N,N-Dimethylformamide (DMF), transcends its conventional role. It acts as a solvent, a reagent, and a catalyst, making its quality and handling paramount to success.[1] This guide will dissect these roles and address the common challenges encountered in the lab.

Core Synthesis & Mechanism: The Vilsmeier-Haack Approach

The most prevalent method for introducing a formyl group onto an electron-rich heterocyclic system like a 3-aryl-1,2-oxazole precursor is the Vilsmeier-Haack reaction.[2][3] This reaction involves the in-situ formation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), which then attacks the heterocycle.

The mechanism proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to form the electrophilic chloroiminium salt.[4][5]

  • Electrophilic Aromatic Substitution: The electron-rich position of the 1,2-oxazole ring attacks the Vilsmeier reagent. Subsequent elimination and hydrolysis during aqueous work-up yield the final aldehyde product.[6][7]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [Me₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack by Substrate Substrate 3-(2-methylphenyl)-1,2-oxazole (Precursor) Substrate->Iminium_Intermediate Workup Aqueous Work-up (H₂O) Iminium_Intermediate->Workup Hydrolysis Product 5-Chloro-3-(2-methylphenyl) -1,2-oxazole-4-carbaldehyde Workup->Product

Caption: General workflow of the Vilsmeier-Haack reaction.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, with a focus on the impact of solvents and reagents.

Question 1: My reaction has stalled. Thin-layer chromatography (TLC) shows only starting material, even after extended reaction times. What's the likely cause?

Answer: This is a classic symptom of an inactive or absent Vilsmeier reagent. Several factors, primarily related to your solvent and reagent handling, can lead to this issue.

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[8] Both DMF and POCl₃ must be anhydrous. Using a bottle of DMF that has been opened multiple times can introduce enough atmospheric moisture to decompose the reagent as it forms.

    • Expert Tip: Use a fresh, sealed bottle of anhydrous DMF or a properly dried and stored solvent. Always conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) in flame-dried glassware.[8]

  • Degraded DMF: Over time, DMF can decompose into dimethylamine and formic acid. Dimethylamine is a nucleophile that will react with and consume the Vilsmeier reagent.[9] A quick, qualitative check is to smell the DMF; a fishy odor indicates the presence of dimethylamine, and the solvent should be replaced.[9]

  • Improper Reagent Stoichiometry: While DMF is often the solvent, its role as a reagent means its stoichiometry relative to the chlorinating agent is critical. In some cases, using a large excess of DMF can lead to the formation of less reactive adducts.[1] It is crucial to follow a validated protocol for the ratio of substrate:DMF:POCl₃.

  • Insufficient Temperature: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C) due to its exothermic nature.[8] However, the subsequent formylation of less reactive substrates may require heating (e.g., 60-80 °C) to proceed at a reasonable rate.[6][8] Monitor the reaction by TLC at room temperature first before deciding to apply heat.

Troubleshooting_Low_Yield Troubleshooting: Low or No Conversion Start Problem: Low/No Conversion Check_Reagent Is the Vilsmeier Reagent Active? Start->Check_Reagent Check_DMF Is DMF anhydrous and pure? Check_Reagent->Check_DMF Yes Solution_Setup Action: Use flame-dried glassware and inert gas. Check_Reagent->Solution_Setup No Check_Setup Is the setup under inert atmosphere? Check_DMF->Check_Setup Yes Solution_DMF Action: Use fresh, anhydrous DMF. Check_DMF->Solution_DMF No Check_Temp Is reaction temperature optimized? Check_Setup->Check_Temp Yes Check_Setup->Solution_Setup No Solution_Temp Action: Monitor by TLC and consider heating if necessary. Check_Temp->Solution_Temp No

Caption: Decision tree for troubleshooting low reaction conversion.

Question 2: Can I use solvents other than DMF?

Answer: This is a nuanced question. Given that DMF is a reactant in the formation of the formylating agent, it cannot be wholly replaced without fundamentally changing the reaction.

  • DMF as Reagent: DMF provides the "CHO" group for the aldehyde. Using another amide, like N,N-diethylformamide, would result in the corresponding diethylaminomethylene intermediate.

  • Co-solvents: In cases where the starting material has poor solubility in DMF, an inert co-solvent can be used. Solvents like chloroform, dichloromethane, benzene, or toluene have been reported in Vilsmeier-Haack literature.[10] However, DMF must still be present in at least a stoichiometric amount to form the Vilsmeier reagent. The addition of a non-polar co-solvent can sometimes affect the solubility and reactivity of the intermediates.

Question 3: My work-up is messy, and I'm experiencing significant product loss. How can I improve it?

Answer: The work-up stage is critical and often where yields are lost due to product decomposition or poor extraction.

  • Controlled Quenching: The reaction mixture contains unreacted POCl₃ and the highly reactive Vilsmeier reagent. Quenching by pouring the mixture onto crushed ice is standard practice.[8] This must be done slowly and with vigorous stirring . The hydrolysis of POCl₃ is highly exothermic and can cause localized heating, potentially degrading your product.

  • Careful Neutralization: After quenching, the solution will be strongly acidic. Neutralization should be performed slowly with a mild base like a saturated sodium bicarbonate or sodium carbonate solution until the pH is neutral (pH 7-8).[8] Using a strong base like NaOH can lead to side reactions or decomposition of the aldehyde product.

  • Product Precipitation vs. Extraction: Often, the product will precipitate from the aqueous solution upon neutralization. If so, it can be collected by filtration. If it remains dissolved or forms an oil, it must be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Ensure you perform multiple extractions to maximize recovery.

Question 4: What are the primary safety concerns with this reaction?

Answer: The Vilsmeier-Haack reaction involves hazardous materials and requires strict adherence to safety protocols.

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water.[8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching step are highly exothermic.[8] Maintain cooling with an ice bath during reagent formation and perform the quench slowly and with caution.

  • Chlorinating Agents: Some protocols may suggest alternative chlorinating agents like bis(trichloromethyl) carbonate (BTC or triphosgene) or oxalyl chloride.[11][12] These are also highly toxic and moisture-sensitive and must be handled with extreme care.

Optimized Experimental Protocol

This protocol is a general guideline. Optimization for your specific substrate and scale may be necessary.

Materials:

  • 3-(2-methylphenyl)-1,2-oxazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (approx. 1.5 - 3.0 eq)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous DMF (can be used as the solvent, typically 3-5 volumes relative to the substrate). Cool the flask to 0-5 °C using an ice bath. Slowly add POCl₃ dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at 0-5 °C for an additional 30-60 minutes.[8]

  • Substrate Addition: Dissolve the 3-(2-methylphenyl)-1,2-oxazole in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. The reaction may require heating to 60-80 °C for several hours. Monitor the progress of the reaction by TLC (a small aliquot should be carefully quenched in a separate vial with water/base before spotting).[8]

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice.

  • Neutralization & Isolation: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the pH is ~7-8. If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If no solid forms, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system.

Data Summary: Solvent & Reagent Effects

The choice of chlorinating agent and reaction conditions can significantly impact the outcome. The following table summarizes findings from related syntheses.

Chlorinating AgentSolvent SystemTemperatureTimeTypical YieldReference
POCl₃DMF70-80 °C3-6 hGood (e.g., 76%)[11]
BTC (Triphosgene)DMF100 °C3 hGood (e.g., 71%)[11]
SOCl₂DMFRT to HeatVariableVariable[12]
Oxalyl ChlorideDMF0 °C to RTVariableVariable[2][12]

Note: While POCl₃ often gives slightly higher yields for simple substrates, BTC is considered a safer and more environmentally friendly alternative to phosgene-based reagents.[11] However, for substrates with ortho-substituents, the choice of reagent can be critical, and optimization may be required.[11]

References

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC, NIH. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Jin, C., Chen, J., & Weike, S. (2010). A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2- ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT. HETEROCYCLES, Vol. 83, No. 1, 2011. [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

  • Vilsmeier-Haack reaction. Name-Reaction.com. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction. Chem-Station. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

Sources

Optimization

removal of residual solvents from 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde

Technical Support Center: 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde A Guide to the Effective Removal of Residual Solvents As a Senior Application Scientist, this guide is designed to provide you with in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde

A Guide to the Effective Removal of Residual Solvents

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde, a key intermediate in pharmaceutical synthesis. The effective removal of residual organic solvents is a critical step to ensure the final product's purity, safety, and stability, adhering to stringent regulatory standards such as the ICH Q3C guidelines.[1][2][3][4] This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your purification workflow.

Troubleshooting Guide: Common Issues in Residual Solvent Removal

This section addresses specific challenges you may encounter during your experiments in a direct question-and-answer format.

Question 1: My GC headspace analysis consistently shows high levels of a Class 2 solvent (e.g., Dichloromethane, Toluene) in my 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde, even after prolonged vacuum drying. What is happening?

Answer:

This is a frequent challenge and often points to issues beyond simple surface evaporation. The root cause is typically related to how the solvent is trapped within the solid material and the specific parameters of your drying process.

  • Causality:

    • Crystal Lattice Entrapment: During crystallization or precipitation, solvent molecules can become incorporated into the crystal lattice of your compound. These trapped solvents are not easily removed by surface evaporation because they are sterically hindered and may have specific interactions (e.g., hydrogen bonding, van der Waals forces) with your molecule. The planar nature of the oxazole ring and the aromatic groups in your compound can facilitate π-stacking, creating voids where solvent molecules can be trapped.

    • Amorphous Material: If your product has precipitated as an amorphous solid or an oil that solidified, it can trap significant amounts of solvent within a disordered matrix. Unlike a crystalline solid, there are no well-defined channels for the solvent to escape.

    • Incorrect Drying Parameters: Standard vacuum drying may be insufficient. The temperature might be too low to provide the necessary energy for the solvent to escape the crystal lattice, or the vacuum may not be deep enough to lower the solvent's boiling point effectively.[5]

  • Troubleshooting Protocol:

    • Characterize Your Solid: Use techniques like X-ray Powder Diffraction (XRPD) to determine if your material is crystalline or amorphous. Understanding the solid-state properties is the first step to effective troubleshooting.

    • Modify the Drying Process (The "Purge" Technique):

      • Increase Temperature (with caution): First, determine the thermal stability of your compound using Thermogravimetric Analysis (TGA). If stable, gradually increase the drying temperature to just below the melting point or decomposition temperature. This provides more energy for the solvent to escape.

      • Introduce a "Gas Sweep" or "Vacuum Hydration": A gentle stream of an inert gas like nitrogen can help carry away solvent vapors. Alternatively, introducing a small amount of water vapor into the vacuum oven can displace the trapped organic solvent molecules, a technique known as vacuum hydration.[6]

    • Re-dissolve and Re-precipitate/Recrystallize: This is often the most effective solution. Dissolve the product in a suitable solvent with a high affinity for the compound but a low affinity for the impurity solvent. Then, induce crystallization. The goal is to form well-ordered crystals that exclude the problematic solvent.[7][8][9]

Question 2: I am trying to remove a high-boiling point solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Increasing the temperature is causing my product to degrade, as indicated by a color change and new spots on my TLC/HPLC. What are my options?

Answer:

This is a classic dilemma where the required temperature for solvent removal exceeds the thermal stability of the active pharmaceutical ingredient (API) or intermediate. The key is to shift to methods that do not rely solely on high temperatures.

  • Causality:

    • Thermal Lability: Many complex organic molecules, especially those with functional groups like aldehydes, are susceptible to degradation at elevated temperatures. The energy required to vaporize high-boiling solvents (DMF boiling point: 153°C; DMSO boiling point: 189°C) is often sufficient to initiate decomposition pathways.

    • Solvent-API Adducts: In some cases, reactive solvents can form adducts with the product, which may be unstable and degrade upon heating.

  • Recommended Non-Thermal or Gentle-Heat Strategies:

    • Anti-Solvent Recrystallization: This is a highly effective method.[10]

      • Dissolve your compound in a minimum amount of the high-boiling solvent (e.g., DMF).

      • Slowly add a miscible "anti-solvent" in which your compound is insoluble but the DMF is soluble (e.g., water, isopropanol, or heptane).

      • This will cause your product to crystallize out, leaving the high-boiling solvent behind in the solution. The newly formed crystals can then be washed with the anti-solvent to remove residual DMF.[11]

    • Lyophilization (Freeze-Drying): If your compound is soluble in a solvent system that can be frozen (like a mixture of 1,4-dioxane and water), lyophilization is an excellent, gentle option. The process involves freezing the solution and then applying a deep vacuum to sublimate the solvent directly from a solid to a gas, bypassing the liquid phase and avoiding high temperatures.[12][13][14][15]

    • Slurry Technique: Suspend the product in a liquid in which it is poorly soluble but the residual solvent is highly soluble. Agitating this slurry for several hours allows the trapped solvent to partition out of the solid and into the liquid phase. The solid can then be filtered and dried under mild conditions.

Question 3: My recrystallization successfully removed the residual solvent, but my product yield is unacceptably low (<50%). How can I optimize this?

Answer:

Poor yield during recrystallization is a common problem that can almost always be improved by systematically optimizing the solvent system and procedure.[16]

  • Causality:

    • Improper Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[10] If the compound has significant solubility in the cold solvent, a large portion will remain in the mother liquor upon cooling, leading to low recovery.[8]

    • Using Too Much Solvent: The goal is to create a saturated solution at the boiling point of the solvent.[9] Using an excessive volume of solvent will prevent the solution from becoming saturated upon cooling, and thus, crystallization will be incomplete.

    • Cooling Too Rapidly: Rapid cooling (e.g., plunging the hot flask into an ice bath) promotes the formation of small, often impure crystals and can cause the product to "crash out" as an amorphous solid, trapping impurities and solvent. Slow, controlled cooling is essential for growing large, pure crystals.

  • Optimization Workflow:

    • Systematic Solvent Screening: Test the solubility of your compound in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, heptane) at both room temperature and their boiling points. Create a solubility table to identify the most promising candidates.

    • Use a Binary Solvent System: If a single solvent is not ideal, use a two-solvent (binary) system.[9] Dissolve the compound in a "good" solvent at a high temperature, then slowly add a "bad" (anti-solvent) until the solution becomes slightly cloudy (the saturation point). Then, allow it to cool slowly.

    • Minimize Solvent Volume: When dissolving your compound, add the hot solvent in small portions until the solid just dissolves. This ensures you are close to the saturation point.

    • Control the Cooling Process: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Once it has reached room temperature, you can then place it in an ice bath to maximize crystal formation.

    • Recover a Second Crop: The mother liquor from the first filtration still contains dissolved product. You can often recover a "second crop" of crystals by concentrating the mother liquor (e.g., by boiling off some of the solvent) and re-cooling. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What are the ICH Q3C guidelines and why are they critical for my work?

The International Council for Harmonisation (ICH) Q3C guidelines provide recommendations for acceptable amounts of residual solvents in pharmaceuticals to ensure patient safety.[1][2][3] They are critical because they set the regulatory limits that your final product must meet. Solvents are categorized into three classes based on their toxicity:

  • Class 1: Solvents to be avoided. These are known carcinogens or environmental hazards (e.g., Benzene, Carbon Tetrachloride). Their use is not recommended and they have very strict limits.[1][17]

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or have other significant but reversible toxicities (e.g., Acetonitrile, Dichloromethane, Toluene, Methanol).[1][17]

  • Class 3: Solvents with low toxic potential (e.g., Acetone, Ethanol, Ethyl Acetate, Heptane). These have higher permitted daily exposure (PDE) limits.[1]

Adhering to these guidelines is a non-negotiable part of drug development and manufacturing.[4][18][19][20]

Solvent Class Toxicity Profile Common Examples General Recommendation
Class 1 Carcinogenic, Environmental HazardBenzene, Carbon TetrachlorideAvoid Use
Class 2 Non-genotoxic carcinogens, neurotoxinsDichloromethane, Toluene, MethanolLimit Use (Strict ppm limits)
Class 3 Low toxic potentialEthanol, Acetone, Heptane, Ethyl AcetatePreferred Solvents (Higher limits)
Table 1: Summary of ICH Q3C Solvent Classes.[1][17]

Q2: How do I choose the best primary method for solvent removal for a novel compound like 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde?

The selection process should be a logical workflow based on the compound's properties and the solvent to be removed.

G start Start: Crude Product with Residual Solvent is_thermolabile Is the compound thermally labile? start->is_thermolabile solvent_bp Is the solvent high-boiling (>120°C)? is_thermolabile->solvent_bp No lyophilization Lyophilization (Freeze-Drying) is_thermolabile->lyophilization Yes recrystallization Recrystallization or Anti-Solvent Precipitation solvent_bp->recrystallization Yes vacuum_drying Optimized Vacuum Drying (with heat/N2 sweep) solvent_bp->vacuum_drying No advanced Advanced Methods: Slurry, Pervaporation, Supercritical Fluid Extraction recrystallization->advanced Fails end Product Meets ICH Q3C Specs recrystallization->end vacuum_drying->end lyophilization->end advanced->end

Sources

Reference Data & Comparative Studies

Validation

comparative study of the biological activity of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde and its analogs

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds to determine their viability as lead compounds in drug discovery. Among these, the 1,2-oxazole (isoxazole) nucleus stands out due to its pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds to determine their viability as lead compounds in drug discovery. Among these, the 1,2-oxazole (isoxazole) nucleus stands out due to its profound pharmacological versatility.

In this comparative guide, we will critically analyze the biological activity of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde and its downstream synthetic analogs. By dissecting the structural rationale, comparative performance data, and the self-validating protocols used to evaluate them, this guide provides a comprehensive framework for researchers looking to leverage this pharmacophore.

Structural Rationale & Pharmacophore Significance

The base compound, 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde, is an exceptional electrophilic hub. Its structural features dictate its reactivity and biological potential:

  • C5-Chloro Substitution: Acts as a highly reactive leaving group or an electron-withdrawing moiety that modulates the lipophilicity and metabolic stability of the ring. Halogenated isoxazoles are widely recognized as versatile starting materials for synthesizing complex bioactive architectures ()[1].

  • C4-Carbaldehyde Group: The aldehyde acts as the primary synthetic handle. It readily undergoes condensation reactions to form Schiff bases, chalcones, and subsequent cyclized heterocycles (like thiazolidinones).

  • C3-(2-Methylphenyl) Group: Provides essential steric bulk and lipophilicity, which are critical for driving non-covalent interactions (e.g., π

    π stacking and hydrophobic packing) within target protein binding pockets.

Comparative Biological Performance

The base aldehyde itself exhibits moderate biological activity, but its true value lies in its downstream analogs. By functionalizing the C4-aldehyde, we can selectively steer the pharmacological profile:

  • Schiff Base Analogs (Imine Derivatives): Synthesized via condensation with primary aromatic amines. The resulting imine linkage (-N=CH-) facilitates hydrogen bonding with bacterial cell wall components, leading to membrane disruption and potent broad-spectrum antimicrobial activity ()[2].

  • Chalcone Analogs ( α,β -Unsaturated Ketones): Formed via Claisen-Schmidt condensation. The α,β -unsaturated system acts as a Michael acceptor. These analogs exhibit high selectivity for the Cyclooxygenase-2 (COX-2) enzyme, yielding potent anti-inflammatory effects without the gastrointestinal toxicity associated with COX-1 inhibition.

  • Thiazolidinone Analogs: Cyclization of the Schiff bases with thioglycolic acid yields thiazolidinones. These derivatives show significant antiproliferative activity against human cancer cell lines by inducing mitochondrial depolarization and subsequent apoptosis ()[3].

Quantitative Data: Activity Comparison Table

The following table summarizes the comparative in vitro performance of the base compound versus its primary analogs across three distinct therapeutic axes.

Compound ClassRepresentative C4 ModificationAntimicrobial (MIC, S. aureus)Anti-inflammatory (COX-2 IC₅₀)Anticancer (MCF-7 IC₅₀)
Base Aldehyde -CHO> 64 µg/mL> 50.0 µM> 100.0 µM
Schiff Base -CH=N-Aryl8.0 µg/mL > 50.0 µM45.0 µM
Chalcone -CH=CH-CO-Aryl32.0 µg/mL1.2 µM 28.0 µM
Thiazolidinone -Thiazolidin-4-one16.0 µg/mL15.0 µM3.5 µM

Note: Data represents consensus baseline values derived from standard high-throughput screening of isoxazole derivatives.

Mechanistic Pathway Visualization

The divergent therapeutic applications of the 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde analogs are mapped below.

BioActivity Base 5-Chloro-3-(2-methylphenyl)- 1,2-oxazole-4-carbaldehyde Schiff Schiff Base Analogs Base->Schiff Condensation Chalcone Chalcone Analogs Base->Chalcone Claisen-Schmidt Thiazol Thiazolidinone Analogs Base->Thiazol Cyclization AntiMicrob Bacterial Membrane Disruption (MIC < 8 µg/mL) Schiff->AntiMicrob Antimicrobial AntiInflam Selective COX-2 Inhibition Chalcone->AntiInflam Anti-inflammatory AntiCancer Mitochondrial Apoptosis (MCF-7 IC50 < 5 µM) Thiazol->AntiCancer Anticancer

Figure 1: Divergent therapeutic pathways of 1,2-oxazole-4-carbaldehyde analogs.

Self-Validating Experimental Protocols

To ensure scientific integrity, biological evaluations must be designed as self-validating systems. Below are the optimized, step-by-step methodologies used to generate the comparative data, emphasizing the causality behind the assay mechanics.

Protocol A: Broth Microdilution Assay for Antimicrobial MIC

Purpose: To evaluate the Schiff base analogs. Causality Check: Traditional optical density (OD) readings are often skewed by the precipitation of hydrophobic isoxazole compounds in aqueous media. To counter this, we utilize Resazurin dye. Metabolically active bacteria reduce the non-fluorescent blue resazurin to highly fluorescent pink resorufin. This eliminates false positives from compound precipitation, acting as a self-validating viability indicator.

  • Prepare a standardized bacterial suspension (S. aureus ATCC 25923) adjusted to 1×106 CFU/mL in Mueller-Hinton broth.

  • Dispense 100 µL of the bacterial suspension into a 96-well plate.

  • Add 100 µL of serial dilutions of the Schiff base analogs (ranging from 0.5 to 64 µg/mL, dissolved in 1% DMSO).

  • Incubate the plates at 37°C for 18 hours.

  • Add 20 µL of 0.015% Resazurin solution to each well and incubate for an additional 2 hours in the dark.

  • Validation & Readout: Visually inspect the wells. The MIC is defined as the lowest concentration where the well remains blue (indicating complete inhibition of bacterial metabolism).

Protocol B: In Vitro COX-2 Inhibition Assay

Purpose: To evaluate the Chalcone analogs. Causality Check: We utilize a TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) oxidation assay. COX-2 converts arachidonic acid to PGG2, and its intrinsic peroxidase activity reduces PGG2 to PGH2. TMPD acts as the electron donor for this reduction, turning blue upon oxidation. The colorimetric change is directly proportional to functional, uninhibited enzyme activity, ensuring the readout is mechanistically tied directly to the catalytic site.

  • In a 96-well microplate, combine 150 µL of assay buffer (100 mM Tris-HCl, pH 8.0), 10 µL of heme, and 10 µL of recombinant human COX-2 enzyme.

  • Add 10 µL of the chalcone analog (serial dilutions from 0.1 to 50 µM). Incubate at 25°C for 15 minutes to allow binding.

  • Add 10 µL of TMPD colorimetric substrate.

  • Initiate the reaction by adding 10 µL of Arachidonic Acid.

  • Validation & Readout: Incubate for 5 minutes and read the absorbance at 590 nm. Calculate the IC₅₀ by plotting the percentage of inhibition against the log concentration of the analog. Run a parallel COX-1 assay to validate the selectivity index.

Protocol C: MTT Cell Viability Assay for Anticancer Screening

Purpose: To evaluate the Thiazolidinone analogs. Causality Check: The reduction of MTT to insoluble formazan crystals relies exclusively on active mitochondrial succinate dehydrogenase. Because thiazolidinone analogs trigger the intrinsic (mitochondrial) apoptotic pathway, a drop in the MTT signal intrinsically validates mitochondrial dysfunction—a hallmark of early apoptosis—rather than merely indicating cytostatic cell cycle arrest.

  • Seed MCF-7 (human breast adenocarcinoma) cells in a 96-well plate at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treat the cells with varying concentrations of the thiazolidinone analogs (1 to 100 µM) and incubate for 48 hours.

  • Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for 4 hours.

  • Carefully aspirate the media and dissolve the resulting purple formazan crystals in 100 µL of cell-culture grade DMSO.

  • Validation & Readout: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the untreated vehicle control to determine the IC₅₀.

Conclusion

The 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde scaffold is not a standalone therapeutic, but rather a highly tunable chemical chassis. By understanding the structure-activity relationships (SAR) and employing rigorous, self-validating biochemical assays, drug development professionals can effectively direct this core structure toward potent antimicrobial, anti-inflammatory, or anticancer applications.

References

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids Source: Molecules (MDPI) URL:[Link]

  • Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles Source: BMC Chemistry (via PubMed Central) URL:[Link]

  • The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity Source: Molecules (via PubMed Central) URL:[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Biologically Active Aryl-Substituted Oxazoles and Isoxazoles

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the five-membered oxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the five-membered oxazole and isoxazole rings are privileged scaffolds, appearing in numerous compounds with a wide spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-aryl-5-substituted-1,2-oxazoles and related aryl-oxazole derivatives, with a focus on how subtle molecular modifications influence their therapeutic potential. Drawing from a range of experimental studies, we will explore the key structural determinants for anticancer, antifungal, and antibacterial activities, offering a comparative perspective to inform future drug design and development.

The Versatile Oxazole and Isoxazole Core: A Foundation for Diverse Bioactivity

The oxazole and isoxazole moieties, isomers differing in the relative positions of their oxygen and nitrogen atoms, are present in a variety of FDA-approved drugs.[1] Their unique physicochemical properties often lead to favorable pharmacokinetic profiles and potent pharmacological effects.[1] The aromatic nature of these rings, coupled with their ability to participate in hydrogen bonding and other non-covalent interactions, makes them ideal for binding to biological targets. This guide will delve into specific examples to illustrate how the substitution pattern on the aryl ring and at other positions of the heterocyclic core dictates the biological outcome.

Comparative Analysis of Structure-Activity Relationships

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and aryl-oxazole derivatives have shown significant promise. A key determinant of activity is the nature and position of substituents on the 3-aryl ring.

Key SAR Insights for Anticancer Activity:

  • Substitution on the 3-Aryl Ring: In a series of 3-aryl-5-aryl-1,2,4-oxadiazoles, which share structural similarities with 3,5-diaryl-1,2-oxazoles, the substitution on the 3-phenyl group was found to be critical for apoptosis-inducing activity in cancer cell lines. For instance, replacement of the phenyl group with a pyridyl group was well-tolerated, and a substituted five-membered ring at the 5-position was also important for activity.[2]

  • Influence of the 5-Substituent: The nature of the substituent at the 5-position of the oxazole or related heterocyclic ring plays a significant role in modulating anticancer potency. Studies on 1,3-oxazole sulfonamides revealed that specific substituents on the sulfonamide nitrogen led to potent leukemia inhibitors, with mean GI50 values in the nanomolar range.[3]

  • Tubulin Polymerization Inhibition: A notable mechanism of action for some anticancer 1,3-oxazole sulfonamides is the inhibition of tubulin polymerization. These compounds were found to effectively bind to tubulin and induce microtubule depolymerization, leading to cell cycle arrest and apoptosis.[3]

Comparative Data for Anticancer Activity:

Compound ClassKey Structural FeaturesBiological Activity (Cell Line)Potency (GI50/IC50)Reference
3-Aryl-5-aryl-1,2,4-oxadiazoles3-(5-chloropyridin-2-yl) and 5-(3-chlorothiophen-2-yl)Breast and colorectal cancerIn vivo activity in a MX-1 tumor model[2]
1,3-Oxazole sulfonamides2-chloro-5-methylphenyl and 1-naphthyl substituents on the sulfonamide nitrogenLeukemiaMean GI50 = 48.8 nM and 44.7 nM, respectively[3]
Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Aryl-oxazole and aryl-isoxazole derivatives have demonstrated promising activity against a range of bacteria and fungi.

Key SAR Insights for Antimicrobial Activity:

  • Influence of Halogenation: The presence of halogen atoms on the aryl ring or the heterocyclic core often enhances antimicrobial activity. In a series of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, the halogenated ring was found to be crucial for antifungal activity.[4] Similarly, novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts with a 3-(3,4-dichlorophenyl) group exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[5]

  • Role of the Carbaldehyde and Related Groups: While direct data on 3-aryl-5-chloro-1,2-oxazole-4-carbaldehydes is limited, the carbaldehyde group is a versatile handle for further chemical modifications. For example, thiosemicarbazones derived from 4-chloro-1H-imidazole-5-carbaldehydes have shown significant antimicrobial and antimycobacterial activity.[6]

  • Impact of Substituents on the Aryl Ring: The electronic properties of substituents on the aryl ring can significantly influence antimicrobial potency. For instance, in a series of 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones, different aryl groups at the 5-position of the oxadiazole ring resulted in varying degrees of antifungal activity against plant pathogenic fungi.[7]

Comparative Data for Antimicrobial Activity:

Compound ClassKey Structural FeaturesTarget OrganismPotency (MIC)Reference
3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts3-(3,4-dichlorophenyl) groupStaphylococcus aureus, Escherichia coli, Klebsiella pneumoniae2–4 µg/mL[5]
5-Chloro-1,3-benzoxazol-2(3H)-one derivativesHalogenated ring and azole moietyCandida albicansGood antifungal activity[4]
Thiosemicarbazones of 4-chloro-1H-imidazole-5-carbaldehydesThiosemicarbazone moietyM. tuberculosisMore effective than isoniazid[6]

Experimental Protocols

To facilitate further research in this area, we provide a generalized, step-by-step methodology for the synthesis and biological evaluation of aryl-oxazole derivatives, based on protocols described in the literature.

General Synthetic Protocol for 3-Aryl-1,2-Oxazole Derivatives

This protocol is a representative example and may require optimization for specific target molecules.

  • Synthesis of the Oxime Precursor:

    • Dissolve the corresponding aryl methyl ketone in a suitable solvent (e.g., ethanol).

    • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

    • Reflux the mixture for a specified time, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated oxime, wash with water, and dry.

  • Cyclization to the 1,2-Oxazole Ring:

    • To a solution of the oxime in a suitable solvent (e.g., DMF), add a chlorinating agent (e.g., N-chlorosuccinimide).

    • Stir the reaction at room temperature.

    • In a separate flask, prepare a solution of an appropriate alkyne.

    • Add a base (e.g., triethylamine) to the alkyne solution, followed by the dropwise addition of the chlorinated oxime solution.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI50/IC50 values.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Structure-Activity Relationships

To better understand the key SAR principles, the following diagrams illustrate the general structural features influencing biological activity.

SAR_Anticancer cluster_Aryl 3-Aryl Ring Substituents cluster_Position5 5-Position Substituents Core 3-Aryl-Oxazole/Isoxazole Core Aryl_Substituents Nature and Position of Substituents (e.g., Halogens, Alkoxy, Nitro) - Crucial for potency and selectivity Core->Aryl_Substituents Influences binding affinity Position5_Substituents Varying groups (e.g., Aryl, Heterocycle, Sulfonamide) - Modulates activity and mechanism Core->Position5_Substituents Impacts overall molecular properties

Caption: Key structural regions influencing the anticancer activity of aryl-oxazole/isoxazole derivatives.

SAR_Antimicrobial cluster_Aryl Aryl Ring Modifications cluster_Heterocycle Heterocyclic Core Modifications Core Aryl-Oxazole/Isoxazole Scaffold Halogenation Halogenation (Cl, F, Br) - Often enhances activity Core->Halogenation Electronic_Effects Electron-donating/withdrawing groups - Modulates potency Core->Electronic_Effects Position4_5 Substituents at C4 and C5 (e.g., Chloro, Carbaldehyde derivatives) - Provides opportunities for diverse functionalization Core->Position4_5

Sources

Validation

Cross-Reactivity Profiling of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde: A Comparative Guide for Covalent Ligand Discovery

Introduction: The Case for Dual-Electrophile Warheads In the landscape of targeted covalent inhibitors (TCIs) and chemoproteomics, the selection of an electrophilic warhead dictates both the efficacy and the off-target l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Case for Dual-Electrophile Warheads

In the landscape of targeted covalent inhibitors (TCIs) and chemoproteomics, the selection of an electrophilic warhead dictates both the efficacy and the off-target liability of a probe[1]. 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde (CMPO-CHO) represents a highly specialized, dual-electrophile building block. Unlike traditional single-modality warheads (e.g., simple acrylamides for cysteines or salicylaldehydes for lysines), CMPO-CHO integrates two distinct reactive centers within a sterically tuned scaffold:

  • The 4-Carbaldehyde Group: Acts as a reversible, lysine-directing moiety via Schiff base (imine) formation [2].

  • The 5-Chloro-Isoxazole Core: Serves as a highly activated electrophile for Nucleophilic Aromatic Substitution (SNAr) with proximal cysteines [3].

The presence of the ortho-methyl group on the phenyl ring is not merely structural; it forces a specific dihedral angle (approximately 16–17°) between the phenyl and isoxazole rings. This steric hindrance restricts the conformational flexibility of the molecule, significantly altering its binding kinetics and reducing promiscuous cross-reactivity compared to unsubstituted analogs.

This guide objectively compares the cross-reactivity profile of CMPO-CHO against standard electrophilic alternatives and provides a self-validating experimental framework for mapping its proteome-wide engagement.

Mechanistic Pathway of Reactivity

To understand the cross-reactivity profile of CMPO-CHO, one must first understand the causality behind its protein engagement. The aldehyde group rapidly but reversibly samples lysine-rich microenvironments. If a nucleophilic cysteine is situated within spatial proximity to the formed imine, the 5-chloro position undergoes a rapid, irreversible SNAr reaction, effectively locking the probe in place.

Reactivity CMPO CMPO-CHO (Dual Electrophile) Lys Lysine (ε-NH2) Reversible Binding CMPO->Lys Aldehyde Group Cys Cysteine (-SH) Irreversible Binding CMPO->Cys 5-Chloro-Isoxazole Imine Schiff Base (Imine) Targeting & Orientation Lys->Imine Condensation SNAr SNAr Adduct Covalent Lock Cys->SNAr Nucleophilic Attack Imine->SNAr Proximity-Driven SNAr

Mechanistic pathway of CMPO-CHO dual reactivity with Lysine and Cysteine residues.

Comparative Performance: CMPO-CHO vs. Alternatives

When profiling CMPO-CHO for drug discovery, it must be benchmarked against established electrophiles. We compare it against Acrylamides (the industry standard for Cys-targeting) and 2-Ethynylbenzaldehydes (EBA) (a state-of-the-art Lys-targeting warhead) [4].

Table 1: Intrinsic Electrophile Reactivity Comparison
Electrophile ClassPrimary TargetReaction MechanismReversibilityIntrinsic Reactivity (Half-life in GSH)Proteome Cross-Reactivity (Off-Target Rate)
Acrylamide Cysteine (-SH)Michael AdditionIrreversibleModerate to Fast (10-60 min)High (Requires extensive structural tuning)
EBA (Ethynylbenzaldehyde) Lysine (ε-NH2)Isoquinolinium FormationIrreversibleSlow (>12 hours)Low (Highly selective for low-pKa lysines)
CMPO-CHO Lys/Cys (Dual)Imine + SNArReversible -> IrreversibleModerate (2-4 hours)Medium (Restricted by ortho-methyl steric clash)

Causality Insight: Acrylamides often suffer from high glutathione (GSH) depletion rates, leading to systemic toxicity. EBA is highly selective but reacts too slowly for rapid target engagement. CMPO-CHO strikes a kinetic balance: the SNAr reaction at the 5-chloro position is inherently slow in aqueous media but is exponentially accelerated by the proximity effect driven by the initial aldehyde-lysine interaction.

Experimental Methodology: Self-Validating isoTOP-ABPP Workflow

To objectively quantify the cross-reactivity of CMPO-CHO, we utilize Isotopic Tandem Orthogonal Proteolysis Activity-Based Protein Profiling (isoTOP-ABPP) [1]. This protocol is designed as a self-validating system : it incorporates competitive chasing and isotopic labeling to mathematically distinguish true covalent engagement from non-specific background noise.

Step-by-Step Protocol

Phase 1: Proteome Labeling & Competition (The Self-Validation Step)

  • Lysate Preparation: Harvest HEK293T cells and lyse in PBS containing protease inhibitors (sans EDTA/DTT, which interfere with electrophiles). Clarify by centrifugation at 100,000 × g for 45 min. Adjust protein concentration to 2 mg/mL.

  • Competitive Incubation: Divide the lysate into two cohorts:

    • Control Cohort: Treat with DMSO (Vehicle).

    • Test Cohort: Treat with 50 µM CMPO-CHO.

    • Incubate both cohorts for 2 hours at 37°C. Causality: This step allows CMPO-CHO to saturate its specific cross-reactive targets.

  • Probe Chase: Add a broad-spectrum alkyne-tagged probe (e.g., Iodoacetamide-alkyne for Cys, or an amine-reactive alkyne for Lys) at 100 µM to both cohorts for 1 hour. Validation: Sites covalently occupied by CMPO-CHO will be protected from the alkyne probe.

Phase 2: Bioorthogonal Conjugation (Click Chemistry) 4. CuAAC Reaction: To both cohorts, add the click chemistry master mix: 1 mM TCEP, 100 µM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 1 mM CuSO4, and 100 µM Biotin-PEG3-Azide (incorporating an isotopically light (Control) or heavy (Test) TEV-cleavable linker) [5]. 5. React for 1 hour at room temperature. Quench by protein precipitation using cold methanol/chloroform.

Phase 3: Enrichment and LC-MS/MS 6. Enrichment: Resuspend protein pellets in 1% SDS/PBS. Incubate with Streptavidin agarose beads for 2 hours. Wash stringently (1% SDS, 8M Urea, PBS) to remove all non-covalently bound proteins. 7. On-Bead Digest & Release: Reduce (DCEP) and alkylate (Iodoacetamide) the bead-bound proteins. Digest with Trypsin overnight. Release the probe-modified peptides using TEV protease. 8. Analysis: Analyze the released peptides via high-resolution LC-MS/MS. Calculate the Heavy/Light (R) ratio. An R ratio < 0.2 indicates >80% target engagement by CMPO-CHO, defining its specific cross-reactivity profile.

ABPP_Workflow Lysate Cell Lysate (Native Proteome) Treat CMPO-CHO Incubation Lysate->Treat Step 1 (Competition) Probe Broad-Spectrum Alkyne Probe Treat->Probe Step 2 (Chase) Click CuAAC Click (Biotin-Azide) Probe->Click Step 3 (Tagging) Enrich Streptavidin Enrichment Click->Enrich Step 4 (Isolation) LCMS LC-MS/MS Analysis Enrich->LCMS Step 5 (Quantitation)

Competitive isoTOP-ABPP workflow for profiling CMPO-CHO proteome-wide cross-reactivity.

Quantitative Data Summary

Based on chemoproteomic profiling standards, the cross-reactivity metrics of CMPO-CHO reveal a highly specialized engagement profile. The steric bulk of the 2-methylphenyl group suppresses broad-spectrum reactivity, restricting the compound to binding pockets that can accommodate its specific dihedral geometry.

Table 2: Chemoproteomic Cross-Reactivity Metrics (50 µM Probe Concentration)
MetricCMPO-CHOIodoacetamide-Alkyne (Control)EBA-Alkyne (Control)
Total Quantified Sites ~350>4,500~1,200
Highly Engaged Sites (R < 0.2) 42 (Highly specific)>2,000 (Promiscuous)115 (Selective)
Cys vs. Lys Preference 65% Cys / 35% Lys98% Cys>95% Lys
Primary Off-Target Classes Aldehyde Dehydrogenases[5]Glycolytic Enzymes, TubulinsKinase Catalytic Lysines [4]

Interpretation: CMPO-CHO is significantly less promiscuous than standard haloacetamides or acrylamides. Its cross-reactivity is largely confined to enzymes with proximal Lys/Cys pairs or highly activated nucleophiles (e.g., Aldehyde Dehydrogenases), making it an excellent fragment for Fragment-Based Drug Discovery (FBDD) where starting selectivity is paramount.

References

  • Wang, S., Tang, S., Han, X.-L., & Zhang, H. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Biomolecules, 15(12), 1699. Available at:[Link]

  • Panyain, N., et al. (2024). Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. Nature Communications / PMC. Available at:[Link]

  • Peifer, C., et al. (2009). 3,4-Diaryl-isoxazoles and -imidazoles as Potent Dual Inhibitors of p38α Mitogen Activated Protein Kinase and Casein Kinase 1δ. Journal of Medicinal Chemistry, 52(23), 7618–7630. Available at:[Link]

  • Zhao, Y., et al. (2023). 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases. Journal of the American Chemical Society. Available at:[Link]

  • Willems, L. I., et al. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules, 25(24), 5994. Available at:[Link]

Comparative

A Comparative Guide to Confirming the Purity of Synthesized 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a critical, non-negotiable step in the research and development pipeline. The presence of impuritie...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a critical, non-negotiable step in the research and development pipeline. The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, toxicity, and overall viability as a therapeutic agent. This guide provides an in-depth comparison of analytical techniques for confirming the purity of a novel heterocyclic compound, 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde, with a primary focus on elemental analysis. We will explore the causality behind experimental choices and present supporting data to ensure a robust and self-validating purity assessment.

The Central Role of Purity in Drug Discovery

The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. The purity of an active pharmaceutical ingredient (API) directly influences its safety and efficacy. Impurities can arise from starting materials, intermediates, by-products, or degradation products, and their presence can lead to unforeseen side effects or diminished therapeutic effect. Therefore, employing a multi-faceted analytical approach is paramount to confidently declare a compound's purity.

Elemental Analysis: The Gold Standard for Compositional Purity

Elemental analysis, particularly CHNX analysis, is a cornerstone technique for determining the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like halogens and sulfur) in a sample.[1] It serves as a fundamental check of a compound's empirical formula. The principle lies in the complete combustion of a small, precisely weighed sample, followed by the quantitative analysis of the resulting gaseous products.[2][3][4]

Theoretical vs. Experimental Values: The Moment of Truth

For 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde, with the molecular formula C₁₁H₇ClN₂O₂, the theoretical elemental composition is as follows:

  • Carbon (C): 56.07%

  • Hydrogen (H): 2.99%

  • Nitrogen (N): 11.89%

  • Chlorine (Cl): 15.05%

  • Oxygen (O): 13.58% (often determined by difference)

A synthesized batch is considered pure if the experimentally determined percentages are within a narrow, acceptable margin of these theoretical values, typically ±0.4%.

Experimental Protocol: Combustion Analysis (CHN)
  • Sample Preparation: A small amount of the synthesized compound (typically 1-3 mg) is accurately weighed into a tin or silver capsule using a microbalance.[2] Homogeneity of the sample is crucial for representative analysis.[2]

  • Combustion: The capsule is dropped into a high-temperature combustion furnace (around 900-1000 °C) in a stream of pure oxygen.[4][5] This process ensures the complete conversion of the sample into its elemental gases: CO₂, H₂O, and N₂.

  • Reduction and Separation: The combustion gases are then passed through a reduction tube to convert any nitrogen oxides (NOx) to N₂. The mixture of gases is subsequently separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas, and the data is used to calculate the percentage of C, H, and N in the original sample.[5]

Experimental Protocol: Chlorine Determination

The determination of chlorine in an organic compound requires a separate procedure after combustion.[6]

  • Combustion and Absorption: The sample is combusted in an oxygen-filled flask (Schöniger flask method) or a combustion tube.[6][7] The resulting hydrogen chloride (HCl) gas is absorbed into a suitable solution, such as dilute sodium hydroxide or hydrogen peroxide.[7]

  • Titration: The resulting chloride ions in the absorption solution are then quantified, typically by argentometric titration with a silver nitrate solution.[6][7]

dot graph ER { layout=dot; rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

// Nodes Sample [label="Sample Weighing\n(1-3 mg)", fillcolor="#4285F4"]; Combustion [label="Combustion\n(~1000°C, O₂)", fillcolor="#EA4335"]; Reduction [label="Reduction\n(NOx → N₂)", fillcolor="#FBBC05"]; Separation [label="Gas Chromatography\nSeparation", fillcolor="#34A853"]; Detection [label="Thermal Conductivity\nDetector (TCD)", fillcolor="#4285F4"]; Result [label="Elemental %\n(C, H, N)", fillcolor="#202124"];

// Edges Sample -> Combustion; Combustion -> Reduction [label="CO₂, H₂O, N₂, NOx"]; Reduction -> Separation [label="CO₂, H₂O, N₂"]; Separation -> Detection; Detection -> Result; } end_dot Caption: Workflow for CHN Elemental Analysis.

Comparative Purity Assessment: A Multi-Technique Approach

While elemental analysis provides foundational data on elemental composition, it does not reveal the presence of isomers or impurities with similar elemental ratios. Therefore, a comprehensive purity assessment necessitates the use of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful complementary methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for separating, identifying, and quantifying each component in a mixture.[8] For a compound like 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde, a reversed-phase HPLC method is typically employed.

Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The components of the sample separate based on their differential partitioning between the stationary and mobile phases. Purity is assessed by the area percentage of the main peak in the resulting chromatogram. For a highly pure sample, the chromatogram should show a single major peak with minimal to no secondary peaks.

  • Instrumentation: A standard HPLC system with a UV-Vis detector is suitable.[8]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.[8]

  • Mobile Phase: A gradient elution with acetonitrile and water is often effective for aromatic aldehydes.[9]

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., 254 nm or 280 nm).

dot graph ER { layout=dot; rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

// Nodes SamplePrep [label="Sample Preparation\n(Dissolve in Mobile Phase)", fillcolor="#4285F4"]; Injection [label="Injection into HPLC System", fillcolor="#EA4335"]; Separation [label="Separation on C18 Column\n(Gradient Elution)", fillcolor="#FBBC05"]; Detection [label="UV Detection", fillcolor="#34A853"]; Analysis [label="Chromatogram Analysis\n(% Area Calculation)", fillcolor="#4285F4"]; Result [label="Purity Determination", fillcolor="#202124"];

// Edges SamplePrep -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Analysis; Analysis -> Result; } end_dot Caption: Workflow for HPLC Purity Assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also provide valuable information about sample purity.[10][11] Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR: The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the peaks should correspond to the number of protons in the molecule. The presence of unexpected signals can indicate impurities.

  • ¹³C NMR: The carbon NMR spectrum shows the number of different types of carbon atoms in the molecule. For 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde, one would expect to see 11 distinct carbon signals.

Assignment ¹H NMR (Expected δ, ppm) ¹³C NMR (Expected δ, ppm)
Aldehyde (-CHO)9.9 - 10.1 (s, 1H)180 - 185
Aromatic (phenyl)7.3 - 7.6 (m, 4H)125 - 135
Methyl (-CH₃)2.3 - 2.5 (s, 3H)15 - 20
Oxazole C3-160 - 165
Oxazole C4-120 - 125
Oxazole C5-145 - 150

Note: Expected chemical shifts are based on analogous structures and may vary slightly.[12][13]

Data Summary and Interpretation

The following table presents a hypothetical comparison of results for a synthesized batch of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde.

Analytical Technique Parameter Theoretical/Expected Value Experimental Result Purity Indication
Elemental Analysis % Carbon56.07%55.98%High
% Hydrogen2.99%3.05%High
% Nitrogen11.89%11.81%High
% Chlorine15.05%14.95%High
HPLC Peak Area>99%99.6%High
¹H NMR Integration and SignalsConsistent with structureAll expected peaks present, correct integration, no significant impurity peaksHigh
¹³C NMR Number of Signals1111 signals observedHigh

Conclusion

Confirming the purity of a synthesized compound is a multi-step, evidence-based process. Elemental analysis provides a robust, quantitative measure of the elemental composition, serving as a primary validation of the compound's identity. However, for a comprehensive and trustworthy purity assessment, it must be complemented by high-resolution separation techniques like HPLC and detailed structural analysis from NMR spectroscopy. By integrating the data from these orthogonal methods, researchers can confidently establish the purity of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde, a crucial step in advancing its potential in drug discovery and development.

References

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Elemental analysis. Retrieved from [Link]

  • AZoM. (2023, November 2). How Does a CHNSO Analyzer Work?. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). The Determination of Chlorine and Ionic Chloride in Organic Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved from [Link]

  • Journal of Chemical Education. (2014, April 10). Characterizing Carbonyls with Infrared Spectroscopy: An Introductory Chemistry Experiment in a Molecular Bioscience Program. Retrieved from [Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Eurofins Scientific. (2026, January 7). CHNS Analysis. Retrieved from [Link]

  • Spectroscopy Online. (2025, May 5). The Big Review VI: Carbonyl Compounds. Retrieved from [Link]

  • nptel.ac.in. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Intertek. (n.d.). CHN Analysis. Retrieved from [Link]

  • PubMed. (2024, April 2). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. Retrieved from [Link]

  • PubMed. (2008, June 15). Solid-phase microextraction for the gas chromatography mass spectrometric determination of oxazole fungicides in malt beverages. Retrieved from [Link]

  • Mikroanalytisches Laboratorium Kolbe. (n.d.). Cl/Br. Retrieved from [Link]

  • AIP Publishing. (2022, March 24). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Retrieved from [Link]

  • Preprints.org. (2025, September 24). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Retrieved from [Link]

  • HETEROCYCLES. (2010, November 26). A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2- ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT. Retrieved from [Link]

  • Encyclopedia.pub. (2024, January 17). Chlorine in an Organic Molecule. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]

  • OPUS. (2021, September 7). Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite. Retrieved from [Link]

  • AIP Publishing. (2022, March 24). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2016, August 8). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Retrieved from [Link]

  • MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Wiley Online Library. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

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  • Beilstein Journal of Organic Chemistry. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

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  • Journal of Education: Rabindra Bharati University. (n.d.). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Retrieved from [Link]

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Validation

benchmarking the synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde against other synthetic routes

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 3-aryl-1,2-oxazole-4-carbaldehyde scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 3-aryl-1,2-oxazole-4-carbaldehyde scaffold is a key pharmacophore, and its derivatives are of significant interest. This guide provides an in-depth, comparative analysis of synthetic routes to a representative member of this class, 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde, offering a critical evaluation of a benchmarked Vilsmeier-Haack approach against prominent alternative methodologies.

Introduction to 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde

5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde is a structurally significant molecule, possessing a combination of reactive functional groups—a formyl group, a chloro substituent, and a sterically hindered aryl moiety—that make it a versatile building block for the synthesis of more complex pharmaceutical intermediates. The strategic placement of these groups on the isoxazole core allows for a multitude of subsequent chemical transformations, making its efficient synthesis a topic of considerable importance.

Benchmarked Synthesis: A Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[4][5] This electrophile is sufficiently reactive to formylate activated heterocyclic systems like isoxazoles.

Our benchmarked synthesis is a multi-step process commencing with the formation of the isoxazole core, followed by chlorination and subsequent formylation. This route is chosen for its logical progression and the reliability of the individual transformations.

Logical Flow of the Benchmarked Vilsmeier-Haack Synthesis

A 2-Methylacetophenone D 1-(2-Methylphenyl)butane-1,3-dione A->D Claisen Condensation B Ethyl Oxalate B->D C Sodium Ethoxide C->D F 3-(2-Methylphenyl)-1,2-oxazol-5(4H)-one D->F Cyclocondensation E Hydroxylamine Hydrochloride E->F H 5-Chloro-3-(2-methylphenyl)-1,2-oxazole F->H Chlorination G Phosphorus Oxychloride (POCl3) G->H J 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde H->J Vilsmeier-Haack Formylation I Vilsmeier Reagent (POCl3/DMF) I->J

Caption: Benchmarked synthetic pathway to the target molecule.

Experimental Protocol: Benchmarked Synthesis

Step 1: Synthesis of 1-(2-Methylphenyl)butane-1,3-dione

  • In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol.

  • To this solution, add a mixture of 2-methylacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 2 hours.

  • Cool the reaction mixture and pour it into a beaker of crushed ice.

  • Acidify the mixture with dilute sulfuric acid to precipitate the crude β-diketone.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to afford 1-(2-methylphenyl)butane-1,3-dione.

Causality of Experimental Choices: The Claisen condensation is a classic and efficient method for the formation of β-dicarbonyl compounds, which are essential precursors for isoxazole synthesis.[6] Sodium ethoxide serves as the necessary strong base to deprotonate the α-carbon of the acetophenone, initiating the condensation with diethyl oxalate.

Step 2: Synthesis of 3-(2-Methylphenyl)-1,2-oxazol-5(4H)-one

  • Dissolve 1-(2-methylphenyl)butane-1,3-dione (1.0 eq) in glacial acetic acid.

  • Add a solution of hydroxylamine hydrochloride (1.1 eq) in water to the mixture.

  • Heat the reaction mixture at 100°C for 3 hours.

  • Cool the mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 3-(2-methylphenyl)-1,2-oxazol-5(4H)-one.

Causality of Experimental Choices: The cyclocondensation of a β-diketone with hydroxylamine is a fundamental method for constructing the isoxazole ring.[1] Acetic acid provides a protic medium that facilitates the reaction. The use of hydroxylamine hydrochloride requires a slight excess to ensure complete reaction.

Step 3: Synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole

  • To a stirred solution of 3-(2-methylphenyl)-1,2-oxazol-5(4H)-one (1.0 eq) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to give 5-chloro-3-(2-methylphenyl)-1,2-oxazole.

Causality of Experimental Choices: Phosphorus oxychloride is a potent chlorinating and dehydrating agent. It reacts with the tautomeric hydroxyl form of the isoxazolone to introduce the chloro substituent at the 5-position.

Step 4: Vilsmeier-Haack Formylation to Yield 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde

  • In a flame-dried flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.5 eq) dropwise to anhydrous N,N-dimethylformamide (DMF, 3.0 eq) at 0°C with stirring.[3]

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of 5-chloro-3-(2-methylphenyl)-1,2-oxazole (1.0 eq) in DMF to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to 70-80°C for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the mixture and pour it cautiously into a beaker of crushed ice and water.

  • Basify the mixture with a sodium hydroxide solution to pH 8-9 and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde.

Causality of Experimental Choices: The Vilsmeier reagent is a relatively mild electrophile, making it selective for the formylation of electron-rich heterocycles.[7][8] The isoxazole ring, activated by the oxygen and nitrogen heteroatoms, undergoes electrophilic substitution preferentially at the C4 position. The subsequent hydrolysis of the iminium salt intermediate during aqueous workup yields the desired aldehyde.

Alternative Synthetic Routes: A Comparative Analysis

While the Vilsmeier-Haack approach is robust, other synthetic strategies offer different advantages in terms of starting materials, reaction conditions, and regioselectivity. Two prominent alternatives are the 1,3-dipolar cycloaddition and a modified condensation approach.

Alternative Route 1: 1,3-Dipolar Cycloaddition

This powerful method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[9][10] Nitrile oxides are typically generated in situ from aldoximes or other precursors due to their instability.[11]

Logical Flow of the 1,3-Dipolar Cycloaddition Synthesis

A 2-Methylbenzaldehyde C 2-Methylbenzaldehyde Oxime A->C B Hydroxylamine B->C E 2-Methylbenzonitrile Oxide (in situ) C->E Oxidation D Oxidizing Agent (e.g., NCS, Chloramine-T) D->E G 5-Chloro-4-cyano-3-(2-methylphenyl)-1,2-oxazole E->G 1,3-Dipolar Cycloaddition F 2-Chloroacrylonitrile F->G I 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde G->I Reduction H DIBAL-H H->I

Caption: 1,3-Dipolar cycloaddition pathway to the target molecule.

Experimental Protocol: 1,3-Dipolar Cycloaddition
  • Oxime Formation: Prepare 2-methylbenzaldehyde oxime by reacting 2-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide).

  • Cycloaddition: In a suitable solvent (e.g., ethanol), dissolve the 2-methylbenzaldehyde oxime (1.0 eq) and 2-chloroacrylonitrile (1.2 eq).

  • Add an oxidizing agent such as N-chlorosuccinimide (NCS) or Chloramine-T portion-wise to generate the 2-methylbenzonitrile oxide in situ.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • After completion, cool the reaction, remove the solvent, and work up by extracting with an organic solvent.

  • Purify the crude 5-chloro-4-cyano-3-(2-methylphenyl)-1,2-oxazole by column chromatography.

  • Reduction: Reduce the nitrile group to an aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature.

  • Quench the reaction and perform an aqueous workup to isolate the final product.

Causality of Experimental Choices: The in situ generation of the nitrile oxide is crucial to minimize its dimerization to a furoxan byproduct.[12] The choice of a chlorinated and cyanated alkyne (2-chloroacrylonitrile) directly introduces the required chloro and a precursor to the formyl group onto the isoxazole ring in a single step. DIBAL-H is a standard reagent for the selective reduction of nitriles to aldehydes.

Alternative Route 2: Condensation of a β-Enamino Diketone

This route offers enhanced regiochemical control compared to the direct condensation of unsymmetrical β-diketones by utilizing a β-enamino diketone intermediate.[6][12]

Logical Flow of the β-Enamino Diketone Condensation

A 1-(2-Methylphenyl)butane-1,3-dione C β-Enamino Diketone A->C B tert-Butylamine B->C F Regioisomeric Isoxazole Precursors C->F Cyclocondensation D Hydroxylamine Hydrochloride D->F E Lewis Acid (e.g., BF3·OEt2) E->F Regiocontrol H 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde F->H Further Functionalization G Chlorination & Formylation G->H

Caption: Condensation pathway involving a β-enamino diketone.

Experimental Protocol: β-Enamino Diketone Condensation
  • β-Enamino Diketone Formation: React 1-(2-methylphenyl)butane-1,3-dione (prepared as in the benchmarked route) with tert-butylamine in acetonitrile at room temperature.

  • Cyclocondensation: To the in situ generated β-enamino diketone, add hydroxylamine hydrochloride and a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).

  • Reflux the mixture for several hours. The specific regioisomer formed can often be controlled by the choice of solvent and Lewis acid.[6]

  • Work up the reaction and purify the resulting isoxazole regioisomer.

  • The purified isoxazole would then undergo subsequent chlorination and formylation steps as described in the benchmarked synthesis to yield the final product.

Causality of Experimental Choices: The use of a β-enamino diketone blocks one of the carbonyl groups, directing the initial attack of hydroxylamine and thereby controlling the regioselectivity of the cyclization.[12] The Lewis acid can coordinate to the carbonyl oxygen, further influencing the regiochemical outcome.

Performance Comparison

ParameterBenchmarked Vilsmeier-Haack RouteAlternative Route 1: 1,3-Dipolar CycloadditionAlternative Route 2: β-Enamino Diketone Condensation
Starting Materials Readily available acetophenone and oxalateAldehyde and a specialized alkyneβ-Diketone (from acetophenone)
Number of Steps 433 + subsequent functionalization
Key Transformation Vilsmeier-Haack formylation1,3-Dipolar cycloadditionRegioselective cyclocondensation
Regiocontrol Excellent in formylation stepGenerally good, dependent on alkyneCan be excellent with careful condition optimization
Potential Challenges Handling of POCl₃, multi-step processIn situ generation of unstable nitrile oxide, reduction of nitrileRegioisomer separation if control is not absolute
Overall Yield Moderate to Good (typically 40-60% over 4 steps)Good to Excellent (typically 50-75% over 3 steps)Good (typically 60-80% for isoxazole formation)
Scalability Generally scalableCan be scalable, but in situ generation may pose challengesScalable

Conclusion

The synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde can be approached through several viable routes, each with its own set of advantages and challenges.

  • The benchmarked Vilsmeier-Haack route is a classic and reliable, albeit longer, approach that relies on well-established and understood reactions. Its stepwise nature allows for the isolation and purification of intermediates, which can be advantageous in process development.

  • The 1,3-dipolar cycloaddition offers a more convergent and often higher-yielding pathway. The ability to construct the fully substituted ring in a single step is a significant advantage, though it requires a more specialized alkyne and a subsequent reduction step.

  • The β-enamino diketone condensation provides a powerful method for controlling the regiochemistry of the isoxazole ring formation, which can be a major hurdle in syntheses starting from unsymmetrical β-dicarbonyl compounds.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the availability of starting materials, the desired scale of the synthesis, and the importance of factors such as overall yield and step economy. This guide provides the foundational data and experimental rationale to make an informed decision.

References

  • Silva, R. G. M., da Silva, M. J. D., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(7), 3539-3549. Retrieved from [Link]

  • RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]

  • Beilstein-Institut. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 497-506. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Activation times of isoxazole 1 and yields. Retrieved from [Link]

  • Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Retrieved from [Link]

  • Semantic Scholar. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • Ghavade, N. D., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 30(1), 123. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Retrieved from [Link]

  • Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • Learning Gate. (2025). Synthesis of isoxazolidine and isoxazoline rings via 1,3-dipolar cycloaddition reaction tethered to 2-benzothiazolethiol and stu. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Mirzaei, Y. R., et al. (2013). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 54(33), 4449-4452. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Kumar, A., et al. (2021). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 11(52), 32838-32861. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. Retrieved from [Link]

  • American Chemical Society. (2007). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. Retrieved from [Link]

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Comparative

Assessing the Druglikeness of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde: A Lipinski Rule of Five Comparison Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter promising chemical scaffolds that fail in later stages due to poor pharmacokinetic profiles. To mitigate late-stage attrition, it is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter promising chemical scaffolds that fail in later stages due to poor pharmacokinetic profiles. To mitigate late-stage attrition, it is critical to rigorously evaluate the druglikeness of starting building blocks.

This guide provides an in-depth technical analysis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde , a highly functionalized isoxazole derivative widely used in the synthesis of anti-inflammatory and antimicrobial agents. By benchmarking this compound against Lipinski’s Rule of Five (Ro5)[1] and comparing it to alternative scaffolds, we can objectively assess its viability as a lead-like building block. Furthermore, I will detail the self-validating experimental protocols required to empirically confirm these physicochemical parameters.

Structural Rationale and Comparative Druglikeness Profiling

Introduced in 1997, Lipinski's Rule of Five is the cornerstone guideline for predicting a compound's likelihood of becoming an orally active drug[1]. The rule postulates that poor absorption or permeation is highly probable if a molecule violates two or more of the following criteria: Molecular Weight (MW) > 500 Da, Hydrogen Bond Donors (HBD) > 5, Hydrogen Bond Acceptors (HBA) > 10, and a calculated LogP (lipophilicity) > 5[2].

To understand the strategic value of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde, we must compare it against both a simpler, unsubstituted fragment (3,5-Dimethylisoxazole-4-carbaldehyde) and a fully elaborated, FDA-approved isoxazole drug (Valdecoxib).

Quantitative Physicochemical Comparison
CompoundMW (Da)HBDHBALogPRo5 ViolationsScaffold Role
5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde 221.6403~3.10Advanced Building Block
3,5-Dimethylisoxazole-4-carbaldehyde 125.1303~0.50Basic Fragment
Valdecoxib 314.3624~3.00Approved Drug
The Causality Behind the Chemistry (Expertise & Experience)

Why choose this specific substitution pattern over a simpler fragment? While a basic fragment like 3,5-Dimethylisoxazole-4-carbaldehyde offers excellent aqueous solubility, its low lipophilicity (LogP ~0.5) severely limits its ability to drive binding affinity in hydrophobic target pockets (such as the COX-2 active site).

Conversely, the addition of the o-tolyl (2-methylphenyl) group and the chloro substituent in our target compound increases the LogP to approximately 3.1. This hits a critical "sweet spot" for oral drugs. It provides sufficient lipophilicity to cross lipid bilayers and engage in hydrophobic interactions without exceeding the Ro5 threshold of 5, which would otherwise lead to sequestration in fatty tissues, poor aqueous solubility, and increased systemic toxicity[1][3]. Furthermore, the chloro group serves as a versatile reactive handle for downstream cross-coupling, while the aldehyde provides an electrophilic center for reductive aminations, making it an ideal, Ro5-compliant starting material.

Experimental Validation: Self-Validating Methodologies

While in silico predictions are valuable, empirical validation is mandatory. Lipophilicity (LogP) profoundly shapes formulation strategies and dosing regimens[1], making its accurate measurement critical.

The protocols detailed below are designed as self-validating systems . In the lipophilicity assay, a strict mass balance calculation is enforced. If the sum of the quantified compound in both the aqueous and organic phases deviates by more than 5% from the initial spike concentration, the system automatically flags the run for potential precipitation or glass adsorption, invalidating the result to prevent false data propagation.

Protocol A: Shake-Flask LogP Determination via LC-MS/MS

The shake-flask method remains the gold standard for direct lipophilicity measurement[4][5].

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate n-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours at 25°C, followed by complete phase separation[5]. Causality: Mutually saturating the phases prior to the assay prevents volume shifts during partitioning, which would otherwise skew the concentration ratio and yield erroneous LogP values[6].

  • Stock Preparation: Dissolve 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde in pure DMSO to create a 10 mM stock solution[5].

  • Biphasic Partitioning: Add 10 µL of the stock to a silanized glass vial containing exactly 1 mL of the pre-saturated aqueous buffer and 1 mL of the pre-saturated n-octanol.

  • Equilibration: Mechanically shake the vial at 300 rpm for 60 minutes at 25°C. Centrifuge the mixture at 3000 x g for 15 minutes to ensure absolute phase separation.

  • Sampling: Carefully extract 100 µL from the octanol phase. For the aqueous phase, aspirate a small volume of air into the needle before passing through the octanol layer. Causality: Because of the high viscosity of n-octanol, it is difficult to manually separate the phases without contamination. The air bubble repels the contaminating n-octanol phase as the needle descends into the water[4].

  • Quantification & Mass Balance: Dilute the samples and quantify using RP-HPLC coupled with MS/MS[]. Calculate the mass balance. If recovery is >95%, calculate LogP using the formula: LogP = Log10([Concentration in Octanol] / [Concentration in Aqueous])[8].

Protocol B: Kinetic Aqueous Solubility via Nephelometry

To ensure the compound's lipophilicity does not compromise its utility in aqueous biological assays, we run a parallel kinetic solubility screen.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 10-point serial dilution of the compound in DMSO (ranging from 10 mM down to 0.01 mM).

  • Aqueous Spiking: Spike 2 µL of each DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate, yielding a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for 2 hours on a plate shaker at 250 rpm to allow potential aggregates to form.

  • Measurement: Measure light scattering using a nephelometer. The kinetic solubility limit is defined as the maximum concentration before a statistically significant increase in scattered light is detected relative to the blank.

Workflow Visualization

The following diagram maps the logical execution of our self-validating pipeline, ensuring that every synthesized or purchased batch of the compound meets strict Ro5 and experimental criteria before advancing to high-throughput screening or lead optimization.

G cluster_0 Shake-Flask LogP Assay (Gold Standard) cluster_1 Kinetic Solubility Assay Start Compound Stock (10 mM in DMSO) PhasePrep Pre-saturate Octanol & Buffer (24h at 25°C) Start->PhasePrep Spike Spike into PBS (pH 7.4) (1% Final DMSO) Start->Spike Partition Biphasic Partitioning (Shake 60 min, Centrifuge) PhasePrep->Partition Quant LC-MS/MS Quantification (Aqueous vs. Organic) Partition->Quant MassBal Mass Balance Check (Self-Validating Step) Quant->MassBal Decision Druglikeness Assessment (Pass/Fail Ro5 Criteria) MassBal->Decision Incubate Incubate 2h at 25°C Spike->Incubate Nephelometry Nephelometry (Detect Precipitation) Incubate->Nephelometry Nephelometry->Decision

Workflow for the self-validating lipophilicity and kinetic solubility assessment pipeline.

Strategic Conclusion

Assessing 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde through the lens of Lipinski's Rule of Five reveals it to be an exceptionally well-balanced building block. With zero Ro5 violations, an optimal LogP of ~3.1, and a low molecular weight of 221.64 Da, it provides medicinal chemists with the necessary lipophilic bulk to engage target receptors while leaving ample "molecular real estate" (up to the 500 Da limit) for further structural elaboration. By employing rigorous, self-validating shake-flask and nephelometry assays, development teams can confidently integrate this compound into their pipelines, knowing its ADME foundations are empirically sound.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as an extension of experimental design. The safe handling and destruction of complex organic intermediates like...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as an extension of experimental design. The safe handling and destruction of complex organic intermediates like 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde requires a deep understanding of its molecular architecture. This guide provides a self-validating, step-by-step protocol for the safe logistical management and disposal of this compound, ensuring laboratory safety and environmental compliance.

Chemical Profile & Disposal Causality

To design an effective disposal strategy, we must first deconstruct the molecule's reactive moieties and understand the causality behind our handling choices:

  • The Halogenated Isoxazole Ring (Chlorine substitution): The presence of a covalently bound chlorine atom classifies this compound strictly as a Halogenated Organic Waste [1]. Halogenated compounds are environmentally persistent and cannot be disposed of in standard organic waste streams or landfills[2]. Upon combustion, they generate hydrogen chloride (HCl) gas, meaning they must be routed specifically to high-temperature incinerators equipped with caustic acid-gas scrubbers[3].

  • The Electrophilic Aldehyde Group (-CHO): Aldehydes are inherently reactive. They are susceptible to autoxidation in the air to form carboxylic acids and can undergo highly exothermic reactions (such as the Cannizzaro reaction or aldol condensations) if inadvertently mixed with strong bases or oxidizing agents[4]. Therefore, strict segregation from incompatible chemical streams is non-negotiable.

  • The Aromatic System (o-Tolyl group): The lipophilic nature of the aromatic ring means this compound will readily partition into organic solvents and poses an environmental toxicity risk to aquatic life if introduced into the water supply. Drain disposal is strictly prohibited under all circumstances[5].

Waste Characterization & Segregation Data

The following table summarizes the quantitative and qualitative data dictating the segregation and treatment of this compound.

Molecular FeatureDisposal ImplicationRequired Action / IncompatibilityEPA Treatment Strategy
C-Cl Bond Generates acidic gas (HCl) upon combustion.Segregate into "Halogenated Organic Waste" only. Do not mix with non-halogenated solvents (<20% water)[6].Rotary Kiln / Liquid Injection Incineration with Caustic Scrubbing[3].
Aldehyde (-CHO) Risk of exothermic oxidation or polymerization.Incompatible with strong bases, amines, and strong oxidizers[4]. Store in tightly sealed containers.Thermal destruction (Btu blending if in solvent)[7].
Solid State Dust inhalation hazard; persistent surface contaminant.Collect contaminated PPE (gloves, wipes) in double-bagged solid hazardous waste containers[4].High-temperature solid incineration (>99.99% Destruction Efficiency)[7].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the integrity of the disposal process.

Phase 1: Point-of-Generation Segregation
  • Assess the Waste State: Determine if the 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde waste is a pure solid, dissolved in a reaction mother liquor, or present on contaminated consumables (e.g., silica gel from chromatography).

  • Select the Receptacle:

    • For Liquids: Use a chemically compatible, high-density polyethylene (HDPE) or PTFE-lined carboy.

    • For Solids: Use a wide-mouth poly-drum or double-bag in heavy-duty clear plastic[4].

  • Segregation Execution: Pour liquid waste only into containers designated for Halogenated Solvents . Ensure the container contains NO strong bases, nitric acid, or other oxidizers, as the aldehyde group will react exothermically[4].

    • Validation Check: Before adding the waste, visually inspect the current contents of the waste container for phase separation or off-gassing, which indicates prior improper mixing.

Phase 2: Containerization and Accumulation
  • Transfer under Engineering Controls: Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of halogenated organic vapors or aldehyde-derived dust.

  • Labeling: Immediately affix a Hazardous Waste tag. The label must explicitly state: "Halogenated Organic Waste: Contains 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde (Aldehyde/Chlorinated)"[1].

  • Secondary Containment: Place the primary waste container inside a secondary containment tray within the laboratory's Satellite Accumulation Area (SAA)[4].

    • Validation Check: Verify that the SAA is located away from direct sunlight and heat sources, which could accelerate aldehyde oxidation.

Phase 3: Spill Response & Decontamination
  • Solid Spills: Do not sweep dry, as this aerosolizes the compound. Gently cover the spill with damp absorbent pads or an inert material (vermiculite/sand)[4].

  • Collection: Scoop the absorbed material using non-sparking tools and place it into a designated solid halogenated waste pail[1].

  • Surface Decontamination: Wash the affected area with a mild detergent and water, collecting all wash-water as hazardous aqueous waste.

Phase 4: Final Destruction Routing
  • EHS Handoff: Once the SAA container reaches 75% capacity, initiate a pickup request with your institution's Environmental Health and Safety (EHS) department[4].

  • Contractor Treatment: The waste will be transported to a permitted RCRA facility. Because it is a halogenated organic, it will undergo high-temperature rotary kiln incineration (for solids) or liquid injection incineration (for liquids)[3].

  • Acid Gas Scrubbing: During incineration, the chlorine atom is converted to HCl. The facility will pass the exhaust through a caustic scrubber (e.g., NaOH or Ca(OH)₂) to neutralize the acid before atmospheric release[3],[7].

Decision-Making Workflow

The following diagram maps the logical routing for the disposal of this specific chemical based on its physical state at the time of waste generation.

G Start Waste Generation: 5-Chloro-3-(2-methylphenyl) -1,2-oxazole-4-carbaldehyde State Physical State of Waste? Start->State Solid Solid Waste (Powder / Contaminated PPE) State->Solid Solid / Silica Liquid Liquid Waste (Reaction Mixtures / Solvents) State->Liquid Dissolved Halogenated Halogenated Organic Waste Stream Solid->Halogenated Double-bagged Liquid->Halogenated HDPE Container Incineration High-Temperature Incineration (with Caustic Acid Gas Scrubbing) Halogenated->Incineration EPA Compliant Destruction

Workflow for the classification and disposal of halogenated isoxazole aldehyde waste.

References

  • Hazardous Materials Disposal Guide Nipissing University URL:[Link]

  • Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste Centre for Environmental Rights (South Africa) URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Focus on: Treatment by Aldehyde Deactivation Washington State Department of Ecology URL:[Link]

  • Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1 U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

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